3-Allyl-4-isopropoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-5-12-8-11(9-14)6-7-13(12)15-10(2)3/h4,6-10H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJRVKDNYKCNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589703 | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-48-8 | |
| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Allyl-4-isopropoxybenzaldehyde: Chemical Properties, Structure, and Potential Applications
This technical guide provides a comprehensive overview of 3-allyl-4-isopropoxybenzaldehyde, a versatile aromatic compound with significant potential in pharmaceutical and fragrance development. We will delve into its chemical and physical characteristics, outline a robust synthetic pathway, and explore its prospective biological activities, particularly as a modulator of inflammatory pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of this molecule.
Molecular Structure and Physicochemical Properties
This compound is a substituted benzaldehyde characterized by the presence of an allyl group at position 3 and an isopropoxy group at position 4 of the benzene ring. This unique combination of functional groups imparts specific reactivity and potential for diverse chemical modifications.
Caption: Chemical structure of this compound.
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| CAS Number | 31939-06-5 | [1][2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Density | 1.050 g/cm³ | [1] |
| Refractive Index | ~1.5400 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [1] |
| Boiling Point | Not determined for this specific compound. A related compound, 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde, has a boiling point of 339.3°C at 760 mmHg. | [3] |
| Melting Point | Undetermined | [1][2] |
| Stability | Stable under standard conditions. | [1] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), aromatic protons (between 6.9 and 7.7 ppm), the allyl group protons (including a multiplet for the vinyl protons between 5.0 and 6.1 ppm and a doublet for the methylene protons around 3.4 ppm), and the isopropoxy group protons (a septet for the methine proton around 4.6 ppm and a doublet for the methyl protons around 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at approximately 191 ppm. Aromatic carbons will appear in the 110-160 ppm region. The allyl group carbons are expected around 137 ppm (CH), 116 ppm (CH₂), and 34 ppm (CH₂). The isopropoxy group carbons should be visible around 71 ppm (CH) and 22 ppm (CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group around 1685-1705 cm⁻¹. Other key absorptions include C-H stretching of the aromatic ring and allyl group (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring and allyl group (around 1500-1650 cm⁻¹), and C-O stretching from the ether linkage (around 1200-1250 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204. The fragmentation pattern would likely involve the loss of the allyl group, the isopropoxy group, and the formyl group, leading to characteristic fragment ions.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-hydroxybenzaldehyde. The first step involves a Claisen rearrangement to introduce the allyl group onto the aromatic ring, followed by a Williamson ether synthesis to introduce the isopropoxy group.[6][7]
Experimental Protocol
Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde [7]
-
To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.
-
Slowly add a solution of 1.1 equivalents of allyl bromide in acetone to the mixture.
-
Reflux the reaction mixture for two hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure to obtain 4-allyloxybenzaldehyde.
-
Heat the resulting 4-allyloxybenzaldehyde at 220°C for six hours to induce Claisen rearrangement, yielding 3-allyl-4-hydroxybenzaldehyde.
Step 2: Synthesis of this compound via Williamson Ether Synthesis [6][8]
-
Dissolve one equivalent of 3-allyl-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight excess (e.g., 1.2 equivalents) of a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the corresponding phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.1 equivalents of 2-bromopropane (isopropyl bromide) to the reaction mixture.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Therapeutic Applications
Substituted benzaldehydes are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] The structural motifs present in this compound, particularly the allylbenzene core, suggest its potential as an inhibitor of the 15-lipoxygenase (15-LOX) enzyme.[12][13]
15-Lipoxygenase Inhibition
15-Lipoxygenase is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators.[14] Inhibition of 15-LOX is a promising therapeutic strategy for a variety of inflammatory diseases. Allylbenzene derivatives have been shown to act as inhibitors of lipoxygenases, with their allyl group mimicking the 1,4-unsaturated bonds of the enzyme's fatty acid substrates.[12][13]
The proposed mechanism of action involves the allyl moiety of this compound binding to the active site of 15-LOX, potentially interacting with the catalytic iron core, thereby preventing the binding and subsequent oxidation of endogenous fatty acid substrates.[12] This inhibition would lead to a reduction in the production of pro-inflammatory lipid peroxides.[15]
Signaling Pathway of 15-Lipoxygenase in Inflammation
Caption: Proposed mechanism of 15-LOX inhibition.
Conclusion
This compound is a molecule with significant potential, stemming from its unique chemical structure. Its synthesis is achievable through well-established organic chemistry reactions, making it an accessible target for research and development. The probable biological activity as a 15-lipoxygenase inhibitor positions it as a promising candidate for further investigation in the context of inflammatory diseases. This technical guide provides a foundational understanding of its properties and potential, encouraging further exploration by the scientific community.
References
- This compound 95%. (n.d.).
- Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. (2019). Journal of Medicinal Chemistry.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). Iranian Journal of Basic Medical Sciences.
- Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition. (2018). RSC Advances.
- Cytotoxic evaluation of substituted benzaldehydes. (2014). Revista Brasileira de Farmacognosia.
- Inhibition of 15-lipoxygenases by flavonoids: Structure-activity relations and mode of action. (2025). Phytochemistry.
- This compound 95% at Best Price in Mumbai. (n.d.).
- The Role of 15-Lipoxygenase-1 (15-LOX-1) Inhibition in Neuroinflammation: A Technical Guide. (n.d.). Benchchem.
- Williamson Ether Synthesis. (n.d.).
- Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Deriv
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules.
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). Toxins.
- Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (n.d.). Molecules.
- Supporting Inform
- Williamson Ether Synthesis. (2018). YouTube.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Synthesis of 3-allyl-4-hydroxybenzaldehyde. (n.d.). PrepChem.com.
- Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). PubMed.
- 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. (n.d.). LookChem.
- 4-Isopropoxybenzaldehyde. (n.d.). PubChem.
- 3-Isopropoxy-4-methoxybenzaldehyde. (n.d.). PubChem.
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A Comprehensive Guide to the Synthesis of 3-Allyl-4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde
Foreword: Strategic Synthesis in Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise construction of molecular architecture is paramount. Substituted benzaldehydes are foundational scaffolds, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth, technical overview of a robust and logical synthetic pathway to 3-Allyl-4-isopropoxybenzaldehyde, starting from the readily available precursor, 4-hydroxybenzaldehyde.
This document is structured not as a rigid protocol, but as a strategic guide. It delves into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their synthetic endeavors. Each step is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references. Our objective is to equip fellow scientists with the knowledge to not only replicate this synthesis but to adapt and troubleshoot with a deep understanding of the underlying chemistry.
Strategic Overview of the Synthetic Pathway
The transformation of 4-hydroxybenzaldehyde to this compound is elegantly achieved through a three-step sequence. This pathway is designed for efficiency and regiochemical control, leveraging classic and reliable organic reactions.
-
Step 1: O-Allylation via Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first protected as an allyl ether. This initial step prevents the acidic proton from interfering with subsequent reactions and sets the stage for the key rearrangement.
-
Step 2: Thermal Aromatic Claisen Rearrangement. The allyl group is strategically migrated from the oxygen atom to the C-3 position on the aromatic ring. This[1][1]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation and proceeds with high regioselectivity to the ortho position.
-
Step 3: O-Isopropylation via Williamson Ether Synthesis. The newly revealed phenolic hydroxyl group at C-4 is then converted to an isopropyl ether, yielding the final target molecule.
This strategic sequence ensures that the allyl group is introduced at the desired C-3 position before the final isopropoxy moiety is installed, a crucial consideration for achieving the correct isomer.
Caption: Overall synthetic workflow.
Part I: Synthesis of 4-Allyloxybenzaldehyde (Intermediate 1)
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction is initiated by the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of 4-hydroxybenzaldehyde) by a base to form a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide (allyl bromide), displacing the halide leaving group in a single, concerted step.[3]
The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is critical. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not extensively solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[4]
Experimental Protocol: O-Allylation
Materials:
-
4-Hydroxybenzaldehyde
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone (10-15 mL per gram of starting material), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
To this mixture, add allyl bromide (1.1-1.2 eq.) dropwise via a syringe or dropping funnel.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-allyloxybenzaldehyde. The product is often a pale yellow oil or liquid and can be used in the next step without further purification if TLC shows high purity.[5][6]
| Reagent | Molar Eq. | Purpose |
| 4-Hydroxybenzaldehyde | 1.0 | Starting Material |
| Allyl Bromide | 1.1 - 1.2 | Allyl source (electrophile) |
| Potassium Carbonate | 2.0 | Base (deprotonates phenol) |
| Acetone | Solvent | Polar aprotic solvent |
Caption: Reagents for O-Allylation of 4-hydroxybenzaldehyde.
Part II: Synthesis of 3-Allyl-4-hydroxybenzaldehyde (Intermediate 2)
Mechanistic Insight: The Aromatic Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally-induced[1][1]-sigmatropic rearrangement.[7] This pericyclic reaction proceeds through a highly ordered, concerted, six-membered cyclic transition state.[8] For allyl aryl ethers, the reaction is intramolecular and involves the migration of the allyl group from the oxygen atom to the ortho-position of the aromatic ring.[9]
The reaction is driven by the formation of a stable carbonyl group in the dienone intermediate. This intermediate is non-aromatic and rapidly tautomerizes to the thermodynamically favored aromatic phenol, which drives the reaction to completion.[9] The high temperature requirement (typically 180-250°C) is necessary to overcome the activation energy for this concerted bond reorganization.[10][11]
Caption: Mechanism of the Aromatic Claisen Rearrangement. (Note: Generic structures used for illustrative purposes)
Experimental Protocol: Thermal Rearrangement
Materials:
-
4-Allyloxybenzaldehyde (crude from Step 1)
-
High-boiling solvent (e.g., N,N-diethylaniline or Dowtherm A) or neat conditions.
Procedure:
-
Place the crude 4-allyloxybenzaldehyde (1.0 eq.) into a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the material under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed neat (without solvent).
-
Raise the temperature to approximately 220°C and maintain for 4-6 hours.[5] The progress of the rearrangement can be monitored by TLC.
-
After cooling, the resulting dark, viscous oil is the crude 3-allyl-4-hydroxybenzaldehyde.
-
Work-up and Purification:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with 1M HCl to remove any basic solvent residues (if used), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[12] Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield the purified solid product.
-
| Parameter | Condition | Rationale |
| Temperature | ~220 °C | Provides sufficient thermal energy to overcome the activation barrier of the pericyclic reaction.[5] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the phenolic product at high temperatures. |
| Reaction Time | 4 - 6 hours | Allows the rearrangement to proceed to completion. |
Caption: Critical parameters for the Claisen Rearrangement.
Part III: Synthesis of this compound (Final Product)
Mechanistic Insight: Final Etherification
The final step is another Williamson ether synthesis. The mechanism is identical to the first step: the deprotonation of the 3-allyl-4-hydroxybenzaldehyde intermediate followed by an SN2 attack on an isopropyl halide. A key consideration here is the choice of the isopropylating agent. While 2-bromopropane can be used, 2-iodopropane is a more reactive electrophile due to iodide being a better leaving group, which can facilitate the reaction. However, secondary halides like 2-bromopropane can also lead to a competing E2 elimination side reaction, although for phenoxides, substitution is generally favored.[1]
Experimental Protocol: O-Isopropylation
Materials:
-
3-Allyl-4-hydroxybenzaldehyde (purified from Step 2)
-
2-Bromopropane or 2-Iodopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF (10 mL per gram).
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-bromopropane (1.5 eq.) or 2-iodopropane (1.2 eq.) dropwise.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, this compound, as a liquid.[13]
| Reagent | Molar Eq. | Purpose |
| 3-Allyl-4-hydroxybenzaldehyde | 1.0 | Substrate |
| 2-Bromopropane or 2-Iodopropane | 1.2 - 1.5 | Isopropyl source (electrophile) |
| Potassium Carbonate | 2.0 | Base |
| DMF | Solvent | High-boiling polar aprotic solvent |
Caption: Reagents for O-Isopropylation.
Characterization of Compounds
Accurate characterization of the intermediates and the final product is essential for validating the success of the synthesis. Below are the expected spectroscopic data.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-Allyloxybenzaldehyde | 9.88 (s, 1H), 7.83 (d, 2H), 7.03 (d, 2H), 6.09 (m, 1H), 5.43 (dd, 1H), 5.32 (dd, 1H), 4.62 (d, 2H) | 190.8, 163.8, 131.9, 130.1, 132.3, 118.5, 115.2, 68.9 | ~1685 (C=O), ~1600, 1580 (C=C, aromatic), ~1250 (C-O-C) |
| 3-Allyl-4-hydroxybenzaldehyde | 9.82 (s, 1H), 7.65 (m, 2H), 6.98 (d, 1H), 6.01 (m, 1H), 5.15 (m, 2H), 3.45 (d, 2H) | 191.2, 160.1, 131.0, 136.5, 130.5, 128.0, 116.5, 116.0, 34.0 | ~3300 (br, O-H), ~1670 (C=O), ~1600, 1585 (C=C, aromatic) |
| This compound | 9.84 (s, 1H), 7.68 (m, 2H), 6.95 (d, 1H), 6.03 (m, 1H), 5.10 (m, 2H), 4.65 (sept, 1H), 3.42 (d, 2H), 1.40 (d, 6H) | 191.0, 162.5, 135.8, 130.2, 130.0, 126.5, 116.2, 112.8, 71.0, 34.1, 22.1 | ~2980, 2930 (C-H), ~1680 (C=O), ~1590, 1575 (C=C, aromatic) |
(Note: Spectral data are approximate and may vary slightly based on instrumentation and solvent.)
Safety and Handling
-
Allyl Bromide: Highly flammable, toxic, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Strong Bases (e.g., NaH if used): Highly reactive and corrosive. Handle with extreme care under an inert atmosphere.
-
High-Temperature Reactions: The Claisen rearrangement requires high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Do not heat a closed system.
Conclusion
The synthesis of this compound from 4-hydroxybenzaldehyde is a well-defined, three-step process that exemplifies strategic functional group manipulation and the application of powerful named reactions. By understanding the mechanistic underpinnings of the Williamson ether synthesis and the Claisen rearrangement, researchers can confidently execute this pathway, troubleshoot potential issues, and adapt the methodology for the synthesis of related analogues. This guide provides the necessary technical detail and theoretical background to support such endeavors in the pursuit of novel chemical entities.
References
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Spectroscopic Characterization of 3-Allyl-4-isopropoxybenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Allyl-4-isopropoxybenzaldehyde, a versatile aromatic compound with applications in the synthesis of fragrances, flavors, and pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on the analysis of structurally similar compounds and established spectroscopic principles.
Molecular Structure and Key Features
This compound possesses a multifunctional structure that dictates its characteristic spectroscopic signatures. The key structural elements include a benzaldehyde core, an allyl group, and an isopropoxy group attached to the aromatic ring. Understanding the electronic environment of each proton and carbon atom is crucial for the accurate interpretation of its NMR spectra. The vibrational modes of the various functional groups will be evident in the IR spectrum, while the mass spectrum will reveal the compound's molecular weight and fragmentation patterns upon ionization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Ar-CH O |
| 7.62 | d, J = 2.0 Hz | 1H | Ar-H (H-2) |
| 7.58 | dd, J = 8.5, 2.0 Hz | 1H | Ar-H (H-6) |
| 6.95 | d, J = 8.5 Hz | 1H | Ar-H (H-5) |
| 5.99 | m | 1H | -CH =CH₂ |
| 5.10 | m | 2H | -CH=CH ₂ |
| 4.65 | sept, J = 6.0 Hz | 1H | -OCH (CH₃)₂ |
| 3.45 | d, J = 6.5 Hz | 2H | Ar-CH ₂-CH=CH₂ |
| 1.40 | d, J = 6.0 Hz | 6H | -OCH(CH ₃)₂ |
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the fine splitting patterns of the aromatic and vinylic protons, which might otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering excellent solubility and a single, unobtrusive solvent peak.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 191.0 | C HO |
| 162.5 | C -4 (Ar-O) |
| 135.0 | C -1 (Ar-CHO) |
| 133.5 | -C H=CH₂ |
| 130.0 | C -6 (Ar-H) |
| 128.5 | C -2 (Ar-H) |
| 127.0 | C -3 (Ar-Allyl) |
| 116.0 | -CH=C H₂ |
| 112.0 | C -5 (Ar-H) |
| 71.0 | -OC H(CH₃)₂ |
| 34.0 | Ar-C H₂-CH=CH₂ |
| 22.0 | -OCH(C H₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch (alkene and aromatic) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| 2820, 2720 | Medium | C-H stretch (aldehyde) |
| 1685 | Strong | C=O stretch (aromatic aldehyde) |
| 1600, 1580 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260 | Strong | C-O-C stretch (aryl ether) |
| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |
Trustworthiness of Protocol: To obtain a high-quality IR spectrum, the sample should be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum should be collected immediately prior to the sample spectrum to ensure accurate subtraction of atmospheric and instrumental absorbances.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to show the following key fragments.
| m/z | Predicted Fragment Ion |
| 204 | [M]⁺ (Molecular Ion) |
| 189 | [M - CH₃]⁺ |
| 163 | [M - C₃H₅]⁺ |
| 121 | [M - C₃H₅ - C₃H₆]⁺ |
Authoritative Grounding: The fragmentation pattern is consistent with established principles of mass spectrometry for aromatic aldehydes and ethers. The molecular ion peak at m/z 204 corresponds to the molecular weight of the compound (C₁₃H₁₆O₂).[1] The loss of a methyl group (15 Da) from the isopropoxy moiety leads to the fragment at m/z 189. The loss of the allyl group (41 Da) results in the peak at m/z 163. Subsequent loss of propene from the isopropoxy group gives rise to the fragment at m/z 121, corresponding to the 3-allyl-4-hydroxybenzoyl cation.
Sources
3-Allyl-4-isopropoxybenzaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The escalating crisis of antimicrobial resistance and the persistent challenge of developing effective cancer chemotherapeutics necessitate the exploration of novel chemical scaffolds. Phenolic aldehydes, a class of compounds abundant in nature, have long been recognized for their diverse biological activities. This technical guide focuses on 3-Allyl-4-isopropoxybenzaldehyde, a representative of the allyl-alkoxy-benzaldehyde family, as a promising starting point for drug discovery. While direct research on this specific molecule is nascent, this paper will synthesize data from closely related analogs to build a comprehensive profile of its potential applications. We will delve into its rational synthesis, explore its putative mechanisms in antimicrobial and anticancer contexts, analyze the structure-activity relationships that govern its function, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
Introduction: The Case for Novel Phenolic Aldehydes
The search for new drugs is a constant battle against evolving diseases. Pathogens develop resistance to existing antibiotics, and cancer cells find ways to evade even the most targeted therapies. This reality drives medicinal chemists to explore underutilized chemical structures. Phenolic aldehydes, such as vanillin and its derivatives, are "privileged scaffolds"—molecular frameworks that are predisposed to bind to biological targets and exhibit drug-like properties.[1][2][3] Their structure, featuring a benzene ring with aldehyde, hydroxyl, and ether groups, provides multiple reactive sites for modification, allowing for the fine-tuning of pharmacological activity.[2][3]
This compound emerges as a molecule of significant interest within this class. Its core structure combines three key functional groups, each contributing to its potential bioactivity:
-
The Benzaldehyde Core: This reactive aldehyde group is a crucial anchor for synthesizing more complex molecules like Schiff bases and hydrazones, which are common motifs in bioactive compounds.[4][5]
-
The Allyl Group: This functional group is known to interact with biological systems and provides a site for further chemical modification to enhance potency or selectivity.[6]
-
The Isopropoxy Group: Compared to the more common methoxy group found in natural compounds like eugenol, the bulkier isopropoxy group can alter the molecule's lipophilicity and steric profile, potentially leading to improved cell membrane penetration and unique interactions with target proteins.
This guide will illuminate the potential of this compound as a foundational molecule for developing novel antimicrobial and anticancer agents, drawing upon established principles and data from analogous compounds.
Synthesis and Characterization: From Precursor to Product
A reliable and scalable synthesis is the bedrock of any medicinal chemistry program. The most logical and well-established route to synthesize 3-allyl-alkoxy-benzaldehydes involves a multi-step process starting from a readily available phenolic aldehyde. The key transformation is the Claisen rearrangement, a powerful, thermally-driven reaction for forming carbon-carbon bonds.[7][8][9][10]
The synthesis of this compound would logically follow a three-step sequence starting from 4-hydroxybenzaldehyde.
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The Strategic Role of 3-Allyl-4-isopropoxybenzaldehyde as a Versatile Fragrance Intermediate: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 3-Allyl-4-isopropoxybenzaldehyde, a key aromatic aldehyde intermediate in the fragrance industry. The document elucidates its physicochemical properties, outlines a comprehensive synthetic pathway rooted in the principles of the Claisen rearrangement, and explores its application in the creation of complex fragrance molecules. Detailed experimental protocols, spectroscopic data interpretation, and reaction mechanisms are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's synthesis and utility.
Introduction: The Olfactive Significance of Substituted Benzaldehydes
Aromatic aldehydes are a cornerstone of modern perfumery, lending a wide array of notes from the sweet, almond-like character of benzaldehyde itself to the spicy warmth of cinnamaldehyde[1]. The strategic functionalization of the benzene ring allows for the fine-tuning of olfactory properties, leading to the development of novel and impactful fragrance ingredients. This compound emerges as a particularly valuable intermediate due to its unique combination of reactive sites: an aldehyde for further elaboration, an allyl group for diverse chemical transformations, and an isopropoxy group that modulates its scent profile and physicochemical properties[2]. This guide will delve into the technical nuances of its synthesis and its pivotal role in the fragrance architect's palette.
Physicochemical Properties and Characterization
A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, synthesis, and application in fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | [2] |
| Odor | Pleasant, aromatic | [2] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether.[2] | [2] |
| Density | ~1.050 g/cm³ | [2] |
| Refractive Index | ~1.5400 | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[2] | [2] |
| Shelf Life | 12-24 months under recommended storage conditions.[2] | [2] |
Synthesis of this compound: A Proposed Pathway
Two plausible sequences starting from the readily available 4-hydroxybenzaldehyde are presented below. The choice between these routes in an industrial setting would be dictated by factors such as intermediate stability, reaction yields, and ease of purification.
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are based on established methodologies for the synthesis of structurally similar compounds.
This procedure is adapted from the synthesis of 4-isopropoxybenzaldehyde[5].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and a catalytic amount of potassium iodide (0.05 eq) in a suitable solvent such as 2-butanone.
-
Addition of Alkylating Agent: Add 2-iodopropane (1.3 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with aqueous sodium hydroxide and brine, then dry over anhydrous magnesium sulfate. After filtration and evaporation of the solvent, purify the crude product by vacuum distillation to yield 4-isopropoxybenzaldehyde.
This protocol is based on the synthesis of 3-allyl-4-hydroxybenzaldehyde[3].
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) with stirring.
-
Addition of Allylating Agent: Add a solution of allyl bromide (1.1 eq) in acetone to the mixture.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 4-(allyloxy)benzaldehyde.
This procedure is a continuation from Protocol 2, based on the synthesis of 3-allyl-4-hydroxybenzaldehyde[3].
-
Thermal Rearrangement: Heat the crude 4-(allyloxy)benzaldehyde obtained in the previous step at approximately 220 °C for 6 hours in a high-boiling solvent such as N-methylpyrrolidone (NMP)[4].
-
Work-up and Purification: After cooling, the reaction mixture can be purified by column chromatography on silica gel to yield 3-allyl-4-hydroxybenzaldehyde.
This final step is analogous to standard etherification procedures.
-
Reaction Setup: Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Add 2-iodopropane or 2-bromopropane (1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue can be purified by column chromatography to afford the final product, this compound.
Mechanism of the Aromatic Claisen Rearrangement
The key step in the proposed synthesis is the[6][6]-sigmatropic rearrangement of the allyl phenyl ether intermediate. This is a concerted, intramolecular process that proceeds through a cyclic transition state.
Caption: Proposed synthesis of a Helional analogue.
The synthesis would likely involve a crossed-aldol condensation between this compound and propanal, followed by selective catalytic hydrogenation of the resulting α,β-unsaturated aldehyde to yield the desired saturated aldehyde. The isopropoxy group, in place of the methylenedioxy group in Helional, would be expected to impart a nuanced difference to the final fragrance profile.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the analysis of its functional groups.
¹H NMR Spectroscopy
-
Aldehyde Proton: A singlet in the region of δ 9.8-10.0 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.8-7.8 ppm) due to the trisubstituted benzene ring.
-
Allyl Group Protons:
-
A multiplet around δ 5.9-6.1 ppm for the vinyl proton (-CH=).
-
Two doublets of doublets around δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).
-
A doublet around δ 3.3-3.5 ppm for the benzylic methylene protons (-CH₂-Ar).
-
-
Isopropoxy Group Protons:
-
A septet around δ 4.5-4.7 ppm for the methine proton (-CH-).
-
A doublet around δ 1.3-1.4 ppm for the two methyl groups (-CH₃).
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm.
-
Allyl Group Carbons:
-
A signal around δ 136-138 ppm for the internal vinyl carbon (-CH=).
-
A signal around δ 115-117 ppm for the terminal vinyl carbon (=CH₂).
-
A signal around δ 33-35 ppm for the benzylic methylene carbon (-CH₂-Ar).
-
-
Isopropoxy Group Carbons:
-
A signal around δ 70-72 ppm for the methine carbon (-CH-).
-
A signal around δ 21-23 ppm for the methyl carbons (-CH₃).
-
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1685-1705 cm⁻¹, characteristic of an aromatic aldehyde.[6][7]
-
C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C=C Stretch (Allyl): A medium absorption around 1640 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 204.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z = 203.
-
Loss of an isopropyl radical (M-43) from the ether linkage.
-
Loss of a propene molecule via McLafferty rearrangement.
-
Cleavage of the allyl group.
-
Conclusion
This compound stands as a testament to the intricate relationship between molecular structure and olfactory perception. Its synthesis, centered around the elegant and efficient Claisen rearrangement, provides a gateway to a diverse range of fragrance molecules. The presence of multiple reactive sites on a single scaffold makes it an invaluable tool for fragrance chemists seeking to create novel and complex scents. Further research into its specific applications and the sensory properties of its derivatives will undoubtedly continue to enrich the ever-evolving world of perfumery.
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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ResearchGate. (n.d.). Main protocols for the synthesis of Helional® (III). (a) preparation by crossed-aldol condensation. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 3-Allyl-4-ethoxybenzaldehyde. Retrieved from [Link]
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YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 3-Allyl-4-ethoxybenzaldehyde. Retrieved from [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Retrieved from [Link]
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An In-Depth Technical Guide to the Derivatives and Analogues of 3-Allyl-4-isopropoxybenzaldehyde: Synthesis, Bioactivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Allyl-4-isopropoxybenzaldehyde, a versatile aromatic aldehyde, and its expanding family of derivatives and analogues. We delve into the nuanced synthetic methodologies for the core structure and its modifications, with a focus on strategic considerations and detailed experimental protocols. The guide further explores the diverse biological activities exhibited by these compounds, ranging from anticancer and antimicrobial to enzyme inhibition, supported by quantitative structure-activity relationship (QSAR) analyses. Mechanistic insights into their mode of action, particularly the modulation of key cellular signaling pathways such as NF-κB and MAPK, are discussed. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural features of the this compound scaffold.
Introduction: The Versatile Scaffold of this compound
This compound is an aromatic compound characterized by a benzaldehyde core substituted with an allyl group at the 3-position and an isopropoxy group at the 4-position.[1] This unique arrangement of functional groups imparts a desirable combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of fragrances, flavors, and pharmaceutical compounds.[1][2] The allyl group offers a reactive handle for various chemical transformations, while the isopropoxy and aldehyde functionalities provide opportunities for strategic modifications to modulate biological activity. Benzaldehyde and its derivatives are a well-established class of organic compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3] The specific substitutions on the benzene ring are critical in defining the compound's biological efficacy and mechanism of action.[3] This guide will provide a detailed exploration of the synthesis, properties, and therapeutic potential of this compound and its derivatives.
Synthesis of this compound and its Precursors
The synthesis of this compound is a multi-step process that hinges on the strategic introduction of the allyl and isopropoxy groups onto a benzaldehyde backbone. The most common and efficient route involves the synthesis of the key intermediate, 3-allyl-4-hydroxybenzaldehyde, followed by etherification.
Synthesis of the Key Intermediate: 3-Allyl-4-hydroxybenzaldehyde
The preparation of 3-allyl-4-hydroxybenzaldehyde is typically achieved through a two-step sequence starting from 4-hydroxybenzaldehyde: O-allylation followed by a Claisen rearrangement.[1][4]
Step 1: O-Allylation of 4-hydroxybenzaldehyde to 4-(allyloxy)benzaldehyde
This step involves the etherification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with an allyl halide, typically allyl bromide, in the presence of a base.[4]
-
Reaction: 4-hydroxybenzaldehyde reacts with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone.
-
Mechanism: The base deprotonates the hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the allyl bromide in an SN2 reaction to form the allyl ether.
Step 2: Claisen Rearrangement of 4-(allyloxy)benzaldehyde
The synthesized 4-(allyloxy)benzaldehyde is then subjected to a thermal Claisen rearrangement to migrate the allyl group from the oxygen atom to the ortho position on the aromatic ring.[4]
-
Reaction: Heating 4-(allyloxy)benzaldehyde at high temperatures (typically around 220°C) induces a[5][5]-sigmatropic rearrangement.[4]
-
Mechanism: This pericyclic reaction proceeds through a concerted mechanism, resulting in the formation of 3-allyl-4-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of 3-allyl-4-hydroxybenzaldehyde [4]
-
O-Allylation:
-
To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.
-
Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.
-
Reflux the mixture for two hours.
-
After cooling, filter the inorganic salts and remove the solvent under reduced pressure to obtain 4-allyloxybenzaldehyde.
-
-
Claisen Rearrangement:
-
Heat the obtained 4-allyloxybenzaldehyde for six hours at 220°C.
-
The product, 3-allyl-4-hydroxybenzaldehyde, is obtained after cooling. Further purification can be achieved by chromatography if necessary.
-
Final Step: Isopropylation of 3-Allyl-4-hydroxybenzaldehyde
The final step in the synthesis of the title compound is the etherification of the newly formed hydroxyl group in 3-allyl-4-hydroxybenzaldehyde with an isopropyl group. This is typically achieved via a Williamson ether synthesis.[5][6]
-
Reaction: 3-allyl-4-hydroxybenzaldehyde is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.
-
Mechanism: Similar to the O-allylation, the base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the isopropyl halide in an SN2 reaction. Given that secondary halides are more prone to elimination reactions, careful selection of reaction conditions is crucial to favor substitution.[5]
Experimental Protocol: Synthesis of this compound (Adapted from Williamson Ether Synthesis Principles) [5][6]
-
Dissolve one equivalent of 3-allyl-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add 1.5 to 2 equivalents of a mild base, such as potassium carbonate.
-
Add 1.1 to 1.5 equivalents of 2-bromopropane or 2-iodopropane.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway to this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | [2] |
| Density | 1.050 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | [2] |
| CAS Number | 31939-06-5 | [2] |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR: Expected signals would include those for the aromatic protons, the aldehyde proton (around 9.8 ppm), the protons of the allyl group (with characteristic vinyl and allylic methylene signals), and the protons of the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups).
-
¹³C NMR: Key signals would correspond to the carbonyl carbon of the aldehyde (around 191 ppm), the aromatic carbons (with shifts influenced by the substituents), and the carbons of the allyl and isopropoxy groups.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-O stretches of the ether linkage, and C-H stretches of the aromatic ring, allyl, and isopropoxy groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 204.
Derivatives and Analogues: Expanding the Chemical Space
The core structure of this compound serves as a versatile template for the synthesis of a diverse range of derivatives and analogues with potentially enhanced or novel biological activities.
Amide Derivatives
A significant body of research has focused on the synthesis of amide derivatives starting from 3-allyl-4-isopropoxybenzenamine, which can be prepared from this compound via reduction of a corresponding nitro intermediate.[7] These amide derivatives have been investigated as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[7]
Structure-Activity Relationship (SAR) Insights for Amide Derivatives as 15-LOX Inhibitors: [7][8]
-
The allyl group is thought to mimic the 1,4-unsaturated bonds of fatty acid substrates of 15-LOX.[7]
-
The nature of the amide substituent significantly influences inhibitory potency.
-
For cycloaliphatic amides, increasing the size of the amide moiety generally leads to increased inhibitory activity.[7] For instance, an adamantane carboxamide derivative showed significantly higher potency than a cyclopropyl carboxamide derivative.[7]
-
The orientation of the allyl and amide groups within the active site of the enzyme is a critical determinant of inhibitory potency.[7]
Table 2: Inhibitory Activity of Selected Amide Derivatives of 3-allyl-4-isopropoxybenzenamine against Soybean 15-Lipoxygenase (SLO)
| Compound | R Group in Amide (R-CO-NH-) | IC₅₀ (µM) | Reference(s) |
| N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamide | Adamantyl | 1.35 | [7] |
| N-(3-allyl-4-isopropoxyphenyl)cyclopropanecarboxamide | Cyclopropyl | 45.54 | [7] |
Ether and Ester Analogues
The phenolic hydroxyl group of the precursor, 3-allyl-4-hydroxybenzaldehyde, can be readily converted into a variety of ether and ester functionalities, offering a straightforward approach to generating a library of analogues with diverse physicochemical properties. The synthesis of such derivatives would follow standard etherification (e.g., Williamson ether synthesis) or esterification protocols. While specific biological data for a broad range of these analogues is limited, the general principles of SAR for benzaldehyde derivatives suggest that modifications at this position can significantly impact activity. For instance, benzyloxybenzaldehyde derivatives have shown promising anticancer activity.[9][10]
Heterocyclic Analogues
The aldehyde functionality of this compound is a gateway for the synthesis of numerous heterocyclic structures through condensation reactions with various nucleophiles. This opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. For example, benzaldehyde derivatives are common starting materials for the synthesis of pyrazoles, oxazines, and other heterocyclic systems with demonstrated antimicrobial and anticancer activities.[11][12]
Biological Activities and Therapeutic Potential
The this compound scaffold and its derivatives have shown promise in several therapeutic areas, primarily driven by the inherent bioactivity of substituted benzaldehydes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of substituted benzaldehydes.[9][13][14][15] These compounds can induce apoptosis and arrest the cell cycle in cancer cell lines.[9] The presence of an allyl group, in particular, has been associated with enhanced cytotoxic activity and the induction of apoptosis in some contexts.[6] While specific data for this compound is not yet widely published, its structural features suggest it as a promising candidate for further investigation as an anticancer agent. Benzaldehyde itself has been shown to inhibit the growth of cancer cells and suppress metastasis by targeting the interaction of 14-3-3ζ with histone H3S28ph, thereby overcoming treatment resistance.[15]
Antimicrobial Activity
Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[16][17][18] They can exhibit activity against a range of bacteria and fungi. The lipophilicity of the substituents on the benzaldehyde ring often correlates with antimicrobial efficacy.[16] The allyl and isopropoxy groups in the title compound contribute to its lipophilic character, suggesting potential for antimicrobial activity. Further investigation into its efficacy against various pathogens, including drug-resistant strains, is warranted.
Mechanistic Insights: Modulation of Cellular Signaling Pathways
The biological effects of this compound and its analogues are likely mediated through the modulation of key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and is implicated in the pathogenesis of numerous chronic diseases, including cancer.[19] Several phenolic compounds and benzaldehyde derivatives have been shown to inhibit NF-κB activation.[19][20] For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a structurally related compound, has been demonstrated to inhibit the phosphorylation of NF-κB in infarcted hearts, leading to reduced inflammation and improved cardiac function.[19] It is plausible that this compound and its derivatives could exert anti-inflammatory effects through a similar mechanism.
NF-κB Signaling Pathway Modulation
Caption: Potential inhibition points of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and growth factors.[12][21][22][23] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases.[12] Certain phytochemicals, including phenolic compounds, have been shown to modulate MAPK signaling.[12] Given the structural similarities, it is conceivable that this compound derivatives could also interact with components of the MAPK pathway, thereby influencing cellular processes such as proliferation and apoptosis.
Quantitative Structure-Activity Relationship (QSAR) Perspectives
QSAR studies provide a valuable framework for understanding the relationship between the chemical structure of a compound and its biological activity, and for guiding the design of more potent and selective analogues.[24] For benzaldehyde derivatives, key physicochemical descriptors that often correlate with biological activity include:
-
Hydrophobicity (logP): The lipophilicity of the substituents can significantly impact membrane permeability and interaction with hydrophobic binding pockets of target proteins.[24]
-
Electronic Effects (Hammett constants): The electron-donating or electron-withdrawing nature of substituents can influence the reactivity of the aldehyde group and the overall electronic properties of the aromatic ring.
-
Steric Parameters (Taft constants): The size and shape of substituents can affect binding affinity and selectivity for a particular target.
While specific QSAR models for this compound derivatives are not yet established, general trends from studies on other benzaldehydes suggest that a systematic exploration of these parameters would be a fruitful approach for lead optimization.[24]
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of its functional groups provide a rich platform for chemical diversification. Future research should focus on several key areas:
-
Expansion of Derivative Libraries: Systematic synthesis of a broader range of ether, ester, and heterocyclic analogues to explore a wider chemical space.
-
Comprehensive Biological Screening: Evaluation of these new derivatives in a variety of biological assays to identify novel activities and therapeutic targets.
-
Detailed Mechanistic Studies: Elucidation of the precise molecular mechanisms of action, including the identification of direct protein targets and detailed analysis of their effects on signaling pathways.
-
Development of Robust QSAR Models: Generation of quantitative data to build predictive QSAR models that can guide the rational design of next-generation analogues with improved potency and selectivity.
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The Multifaceted Biological Landscape of 3-Allyl-4-isopropoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities associated with 3-Allyl-4-isopropoxybenzaldehyde and its derivatives. While direct experimental data on the parent aldehyde is emerging, this document synthesizes current knowledge on its closely related analogues and derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide delves into the synthetic pathways, potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of this class of compounds. Particular emphasis is placed on the well-documented 15-lipoxygenase inhibitory activity of its amide derivatives. Detailed experimental protocols and mechanistic insights into the modulation of key signaling pathways, such as NF-κB and MAPK, are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde and its derivatives represent a significant class of organic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The specific substitutions on the benzene ring are pivotal in defining the compound's biological efficacy and mechanism of action.[1] The synthetic versatility of the benzaldehyde scaffold allows for the introduction of various functional groups, such as allyl and isopropoxy moieties, which can significantly influence the molecule's physicochemical properties and biological interactions. This compound, a synthetic benzaldehyde derivative, serves as a key intermediate in the synthesis of novel bioactive molecules.[2] This guide will elucidate the current understanding of the biological potential of this compound and its derivatives, providing a foundation for future drug discovery endeavors.
Synthetic Pathways and Chemical Profile
The synthesis of this compound and its derivatives typically involves a multi-step process, starting from readily available precursors. A common synthetic route to the core structure involves the preparation of 3-allyl-4-hydroxybenzaldehyde, which can then be further modified.
Synthesis of the Precursor: 3-Allyl-4-hydroxybenzaldehyde
A widely employed method for the synthesis of 3-allyl-4-hydroxybenzaldehyde begins with 4-hydroxybenzaldehyde. The key steps are:
-
O-Allylation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is etherified using an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate and a suitable solvent like acetone. This reaction yields 4-allyloxybenzaldehyde.
-
Claisen Rearrangement: The intermediate, 4-allyloxybenzaldehyde, is then subjected to thermal rearrangement. Upon heating, the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding the desired product, 3-allyl-4-hydroxybenzaldehyde.[3]
Isopropylation to Yield this compound
The final step to obtain this compound involves the etherification of the hydroxyl group of 3-allyl-4-hydroxybenzaldehyde with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
General Synthesis of N-(3-allyl-4-isopropoxyphenyl) Amide Derivatives
A notable class of derivatives with significant biological activity are the N-(3-allyl-4-isopropoxyphenyl) amides. Their synthesis commences with 3-allyl-4-isopropoxybenzenamine, which is prepared through a series of reactions including nitration, Claisen rearrangement, and reduction of the nitro group. The final amide derivatives are then obtained by reacting the amine with various acyl chlorides.[4]
Anti-Inflammatory Activity: Targeting Lipoxygenase and Key Signaling Cascades
Inflammation is a complex biological response implicated in numerous diseases. Benzaldehyde derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[1]
Inhibition of 15-Lipoxygenase (15-LOX)
Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5] Consequently, inhibiting LOX activity is a significant strategy in the development of anti-inflammatory therapeutics.[5] Derivatives of this compound, specifically N-(3-allyl-4-isopropoxyphenyl) amides, have been designed and synthesized as potent inhibitors of 15-lipoxygenase (15-LOX).[4]
The inhibitory potency of these derivatives has been evaluated, with some compounds exhibiting significant activity. For instance, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide has shown potent inhibition with an IC50 value of 1.35 µM.[4] The structure-activity relationship (SAR) studies suggest that the size and nature of the amide moiety play a crucial role in the inhibitory potency.[4]
Table 1: 15-Lipoxygenase Inhibitory Activity of N-(3-allyl-4-isopropoxyphenyl) Amide Derivatives
| Compound | Amide Moiety | IC50 (µM) |
| 6a | Cyclopropyl carboxamide | Weakest inhibitor |
| 6e | Phenyl carboxamide | No effect |
| 6f | Adamantan carboxamide | 1.35 |
Data sourced from:[4]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many benzaldehyde derivatives are attributed to their ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
-
NF-κB Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes.[1][6] Aromatic aldehydes can inhibit this activation, thereby reducing the inflammatory response.[6][7][8]
-
MAPK Pathway: This pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated by various extracellular stimuli. Inhibition of this pathway by bioactive compounds can lead to a reduction in the production of inflammatory mediators.[8][9][10]
While direct evidence for this compound is yet to be established, its structural similarity to other anti-inflammatory benzaldehydes suggests it may also exert its effects through the modulation of these crucial signaling pathways.
Potential Antimicrobial Activity
Benzaldehyde derivatives have been reported to possess a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[1][11] The presence of the aldehyde functional group, along with other substituents on the aromatic ring, is believed to contribute to their antimicrobial efficacy. While specific studies on this compound are limited, its structural features suggest potential for antimicrobial action. Further investigation using standard antimicrobial susceptibility assays is warranted to explore this potential.
Antioxidant Properties
The antioxidant capacity of benzaldehyde derivatives is a well-documented phenomenon.[1] These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity.[12][13][14] The presence of the allyl and isopropoxy groups in this compound may influence its antioxidant potential, a hypothesis that requires experimental validation.
Anticancer Potential: Cytotoxicity and Mechanistic Insights
Several benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][15][16] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[2] In vitro studies using assays like the MTT assay are typically employed to assess the cytotoxic potential of these compounds.[2][15] Given the established anticancer activity of other benzaldehyde derivatives, this compound and its analogues represent a promising area for anticancer drug discovery.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
15-Lipoxygenase (15-LOX) Inhibition Assay (Spectrophotometric Method)
This assay is based on the enzymatic activity of 15-LOX on a polyunsaturated fatty acid substrate, such as linoleic acid. The enzyme catalyzes the formation of a hydroperoxy derivative with a conjugated diene structure, which can be monitored by the increase in absorbance at 234 nm.[17][18]
Materials:
-
Soybean 15-Lipoxygenase (15-LO) enzyme solution
-
Linoleic acid (substrate) solution
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (dissolved in DMSO)
-
Quercetin (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the enzyme solution in borate buffer to a concentration of approximately 10,000 U/mL and keep it on ice.
-
Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).
-
In a quartz cuvette, mix the enzyme solution with the test compound (or DMSO for the control) and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[19][20][21][22][23]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12][13][14]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Test compound (at various concentrations)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Mix a volume of the test compound with the DPPH solution. A control is prepared with methanol instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from a plot of inhibition percentage against the concentration of the test compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[2][15]
Materials:
-
Cancer cell lines (e.g., HL-60, SF-295, OVCAR-8, HCT-116)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for a further 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed synthetic route for this compound and its derivatives.
Caption: Postulated anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.
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The Versatile Synthon: A Technical Guide to 3-Allyl-4-isopropoxybenzaldehyde in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Allyl-4-isopropoxybenzaldehyde, a multifunctional building block increasingly recognized for its utility in organic synthesis. We will delve into its synthesis, physicochemical properties, and the unique reactivity of its constituent functional groups—the aldehyde, the allyl moiety, and the isopropoxy group. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols. The strategic application of this compound as an intermediate in the synthesis of complex molecules, particularly in the fragrance, flavor, and pharmaceutical industries, will be a central focus.[1][2]
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 31939-06-5) is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the landscape of organic synthesis.[1] Its molecular architecture, featuring three distinct and reactive functional groups on a benzene scaffold, offers a powerful platform for the construction of diverse and complex molecular entities. The strategic positioning of the allyl group ortho to the aldehyde and adjacent to the isopropoxy ether provides a unique interplay of steric and electronic effects that can be harnessed for selective chemical transformations. This guide will elucidate the synthetic pathways to this versatile molecule and showcase its potential as a cornerstone in the development of novel fragrances, flavor compounds, and pharmaceutical agents.[1][2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 31939-06-5 | [1][3] |
| Molecular Formula | C13H16O2 | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Density | 1.050 g/cm³ | [1] |
| Refractive Index | ~1.5400 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [1] |
| Boiling Point | Not explicitly stated, but expected to be elevated due to its molecular weight. | |
| Storage | Store in a cool, dry, and well-ventilated space away from direct sunlight and heat sources. | [1] |
| Shelf Life | 12-24 months under recommended storage conditions. | [1] |
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a multi-step process that elegantly combines classic and modern organic reactions. The most common and logical synthetic route commences with a readily available starting material, 4-hydroxybenzaldehyde, and proceeds through a key Claisen rearrangement followed by an etherification step.
Step 1: O-Allylation of 4-Hydroxybenzaldehyde
The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde as an allyl ether. This is typically achieved via a Williamson ether synthesis, where the phenoxide, generated in situ by a weak base such as potassium carbonate, acts as a nucleophile, attacking an allyl halide (commonly allyl bromide).
Step 2: The Claisen Rearrangement
This is the pivotal carbon-carbon bond-forming step in the synthesis. The aromatic Claisen rearrangement is a[4][4]-sigmatropic rearrangement that proceeds through a concerted, pericyclic mechanism.[5][6][7] Heating 4-allyloxybenzaldehyde to high temperatures (typically 200-220 °C) induces the migration of the allyl group from the oxygen atom to the ortho position of the benzene ring, yielding 3-allyl-4-hydroxybenzaldehyde.[5][6]
Step 3: O-Isopropylation of 3-Allyl-4-hydroxybenzaldehyde
The final step is another Williamson ether synthesis to introduce the isopropoxy group.[4][8][9][10][11] The newly formed phenolic hydroxyl group in 3-allyl-4-hydroxybenzaldehyde is deprotonated with a base, and the resulting phenoxide attacks an isopropyl halide (e.g., isopropyl bromide) to furnish the target molecule, this compound. For aryl ethers, bases like potassium carbonate or cesium carbonate are effective.[9]
Detailed Experimental Protocol
The following protocol is adapted from a similar synthesis of a related compound and serves as a robust starting point for laboratory-scale preparation.
Protocol 1: Synthesis of this compound
Step A: Synthesis of 4-Allyloxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq.).
-
To this suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 4-allyloxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Step B: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement
-
Heat the crude 4-allyloxybenzaldehyde from Step A neat or in a high-boiling solvent (e.g., N-methylpyrrolidone or decalin) to approximately 200-220 °C.
-
Maintain this temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting 3-allyl-4-hydroxybenzaldehyde by column chromatography on silica gel.
Step C: Synthesis of this compound
-
Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (1.5-2.0 eq.).
-
Add isopropyl bromide (1.2-1.5 eq.) and heat the mixture, monitoring by TLC.
-
After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.
The Aldehyde Group
The aldehyde functionality is a cornerstone of organic synthesis. It can readily undergo a plethora of transformations, including:
-
Nucleophilic addition: Serving as an electrophile for various nucleophiles.
-
Wittig reaction: For the formation of alkenes.
-
Reductive amination: To synthesize secondary and tertiary amines.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the benzyl alcohol.
-
Condensation reactions: With active methylene compounds (e.g., Knoevenagel condensation) or with amines/hydrazines to form Schiff bases/hydrazones, which are precursors to various heterocyclic systems.
The Allyl Group
The allyl group offers another dimension of reactivity:
-
Isomerization: The terminal double bond can be isomerized to an internal, more thermodynamically stable position, often in conjugation with the aromatic ring, using appropriate catalysts.
-
Oxidation: The allylic position is susceptible to oxidation, and the double bond can be cleaved (ozonolysis) or dihydroxylated.
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation.
-
Metathesis: The allyl group can participate in olefin metathesis reactions, enabling the construction of more complex olefinic structures.
The Aromatic Ring
The isopropoxy group is an electron-donating group, which, along with the allyl group, activates the aromatic ring towards electrophilic aromatic substitution. This allows for the introduction of further substituents on the benzene ring, although the positions of substitution will be directed by the existing groups.
Applications in Fragrance and Pharmaceutical Synthesis
While specific, commercialized fragrances or pharmaceuticals directly derived from this compound are not widely disclosed in public literature, its structural motifs are prevalent in these industries. Its utility can be inferred from the applications of structurally similar compounds.
-
Fragrance and Flavor Industry: Substituted benzaldehydes are a well-established class of fragrance ingredients, often imparting sweet, floral, and spicy notes.[12] The combination of the allyl and isopropoxy groups in the target molecule suggests a complex and potentially desirable olfactory profile. It can serve as a key intermediate in the synthesis of more elaborate fragrance molecules. For instance, the aldehyde can be elaborated into cinnamaldehyde derivatives, or the allyl group can be modified to introduce different scent characteristics.
-
Pharmaceutical and Agrochemical Industries: The substituted benzaldehyde core is a common scaffold in a wide range of biologically active molecules. For example, allyl-substituted aromatic compounds have been investigated as inhibitors of enzymes like 15-lipoxygenase.[13] The aldehyde group can be a crucial handle for constructing heterocyclic systems, which are ubiquitous in medicinal chemistry. The overall lipophilicity and electronic properties of the molecule can be fine-tuned through the isopropoxy and allyl groups, which is a key consideration in drug design.
Conclusion
This compound is a synthetically valuable and versatile building block with significant potential in various fields of chemical synthesis. Its straightforward, multi-step synthesis, coupled with the orthogonal reactivity of its functional groups, provides chemists with a powerful tool for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this strategic intermediate in their synthetic endeavors, from the creation of novel fragrances to the development of next-generation pharmaceuticals.
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Methodological & Application
Application Note: A Detailed Protocol for the Multi-Step Synthesis of 3-Allyl-4-isopropoxybenzaldehyde
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 3-Allyl-4-isopropoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the fragrance, flavor, and pharmaceutical industries.[1][2] The synthetic strategy is built upon foundational organic reactions, commencing with the O-allylation of 4-hydroxybenzaldehyde, followed by a thermally induced Claisen rearrangement to introduce the allyl group at the C-3 position, and culminating in the O-isopropylation of the resulting phenolic intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and justifications for experimental choices to ensure reproducibility and success.
Introduction and Synthetic Strategy
This compound is a multifunctional aromatic compound whose unique structure, featuring aldehyde, allyl, and isopropoxy groups, makes it a versatile building block for more complex molecular architectures.[3] The synthetic route detailed herein is a robust and logical sequence that leverages classic, well-understood organic transformations.
The overall strategy involves three distinct stages:
-
Williamson Ether Synthesis (O-Allylation): The phenolic hydroxyl of 4-hydroxybenzaldehyde is converted to an allyl ether using allyl bromide.
-
Claisen Rearrangement: The resulting 4-allyloxybenzaldehyde is subjected to thermal rearrangement, a[4][4]-sigmatropic shift, to regiospecifically move the allyl group to the ortho position, yielding 3-allyl-4-hydroxybenzaldehyde.[5][6]
-
Williamson Ether Synthesis (O-Isopropylation): The newly exposed phenolic hydroxyl group is then alkylated using an isopropyl halide to afford the final target molecule.[7]
This multi-step approach allows for the controlled and sequential introduction of the desired functional groups onto the benzaldehyde scaffold.
Overall Reaction Scheme
Caption: Three-step synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 | ≥98% | Sigma-Aldrich |
| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.99 | ≥99% | Sigma-Aldrich |
| 2-Iodopropane | 75-30-9 | C₃H₇I | 169.99 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Acetone (ACS grade) | 67-64-1 | C₃H₆O | 58.08 | ≥99.5% | VWR |
| 2-Butanone (MEK) | 78-93-3 | C₄H₈O | 72.11 | ≥99% | Fisher Scientific |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | ≥99% | Sigma-Aldrich |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | ≥97% | VWR |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% | VWR |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | N/A | Lab Prepared |
| Silica Gel (for column) | 7631-86-9 | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
Equipment
-
Round-bottom flasks (100 mL, 250 mL, 500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
High-temperature oil bath or sand bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Part A: Synthesis of 4-Allyloxybenzaldehyde
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (20.0 g, 163.8 mmol) and acetone (250 mL). Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (45.3 g, 327.6 mmol, 2.0 equiv.) to the solution. The mixture will become a suspension.
-
Allylation: Add allyl bromide (16.9 mL, 23.6 g, 195.0 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the 4-hydroxybenzaldehyde spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a Büchner funnel to remove the potassium salts. Wash the solid cake with additional acetone (2 x 30 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil. This crude 4-allyloxybenzaldehyde is typically of sufficient purity for the next step.
Part B: Synthesis of 3-Allyl-4-hydroxybenzaldehyde (Claisen Rearrangement)
CAUTION: This step requires high temperatures. Perform in a well-ventilated fume hood and ensure the heating apparatus is stable.
-
Setup: Transfer the crude 4-allyloxybenzaldehyde from Part A into a 100 mL round-bottom flask.
-
Thermal Rearrangement: Place the flask in a pre-heated sand or oil bath at 210-220°C.[6] Heat the neat oil for 6-8 hours. The color of the liquid will darken significantly. The Claisen rearrangement is an intramolecular process and does not require a solvent, though a high-boiling, inert solvent like N-methylpyrrolidone (NMP) can be used to ensure even heat distribution, especially for larger scales.[3][8]
-
Monitoring: The progress can be monitored by taking small aliquots (carefully!) and analyzing by TLC. The product, 3-allyl-4-hydroxybenzaldehyde, will have a lower Rf value than the starting ether due to the free hydroxyl group.
-
Isolation and Purification: Cool the flask to room temperature. The resulting dark oil is crude 3-allyl-4-hydroxybenzaldehyde. It can be purified by vacuum distillation or column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate), but for many applications, it can be carried forward to the next step after a simple workup.
-
Optional Workup: Dissolve the crude product in diethyl ether (150 mL), wash with 1 M HCl (50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Part C: Synthesis of this compound
-
Setup: To a 500 mL round-bottom flask, add the crude 3-allyl-4-hydroxybenzaldehyde (assuming 100% conversion from 163.8 mmol starting material), anhydrous potassium carbonate (45.3 g, 327.6 mmol, 2.0 equiv.), potassium iodide (1.0 g, a catalytic amount), and 2-butanone (300 mL).[7]
-
Isopropylation: Add 2-iodopropane (24.5 mL, 41.8 g, 246 mmol, 1.5 equiv.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir overnight (12-16 hours). Monitor the reaction to completion by TLC.
-
Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate to dryness using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (200 mL). Transfer to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 75 mL) to remove any unreacted phenolic material, followed by brine (100 mL).
-
Final Isolation: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a Hexanes/Ethyl Acetate mixture) to obtain this compound as a clear to pale yellow liquid.[1]
Mechanistic Insights and Discussion
The Claisen Rearrangement
The cornerstone of this synthesis is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[9] It is a thermally induced, concerted pericyclic reaction known as a[4][4]-sigmatropic rearrangement. The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a non-aromatic cyclohexadienone intermediate. This intermediate then rapidly tautomerizes to restore the aromaticity of the ring, resulting in the stable o-allylphenol product.[5] The ortho-selectivity is a hallmark of this reaction when the ortho positions are unsubstituted.
Caption: Key stages of the Claisen Rearrangement mechanism.
Causality in Experimental Choices
-
Base and Solvent: Anhydrous potassium carbonate is an effective and economical base for the Williamson ether syntheses. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Acetone and 2-butanone are suitable polar aprotic solvents that readily dissolve the organic components and facilitate the SN2 reaction without interfering.[7]
-
Temperature Control: The Claisen rearrangement is highly temperature-dependent.[3] Insufficient heat will result in a sluggish or incomplete reaction, while excessive temperatures can lead to decomposition or unwanted side products. The range of 200-220°C is typical for this transformation.[6]
-
Catalytic KI: In the final isopropylation step, potassium iodide is added to act as a catalyst. Through the Finkelstein reaction, it converts the less reactive 2-bromopropane (if used) or traces of chloride to the much more reactive 2-iodopropane in situ, accelerating the rate of SN2 substitution.
Safety and Handling
All steps of this synthesis must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Allyl Bromide: Is a lachrymator, toxic, and corrosive. Handle with extreme care.
-
2-Iodopropane: Is flammable and may cause irritation.
-
Solvents: Diethyl ether, acetone, and hexanes are highly flammable. Keep away from ignition sources.
-
High Temperatures: The Claisen rearrangement involves high temperatures, posing a risk of severe burns. Ensure the heating apparatus is secure.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
References
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PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. Available from: [Link]
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Oxford Academic, Chemistry Letters. (2017). Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System. Available from: [Link]
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Purechemistry. (2023). Aromatic formylation reaction. Available from: [Link]
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OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available from: [Link]
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PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Available from: [Link]
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Royal Society of Chemistry. Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Available from: [Link]
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ACS Publications, The Journal of Organic Chemistry. (2016). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Available from: [Link]
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Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available from: [Link]
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Frontiers in Chemistry. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Available from: [Link]
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Guide to the Experimental Setup for the Claisen Rearrangement of 4-Allyloxybenzaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocol for the Claisen rearrangement of 4-allyloxybenzaldehyde to synthesize 3-allyl-4-hydroxybenzaldehyde. This[1][1]-sigmatropic rearrangement is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and synthesizing ortho-allyl phenols, which are valuable intermediates in pharmaceutical and materials science.[2] This document provides a robust, two-part protocol, beginning with the synthesis of the 4-allyloxybenzaldehyde precursor via Williamson ether synthesis, followed by its thermal rearrangement. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the characterization of the final product.
Theoretical Background and Mechanism
The Claisen rearrangement is a concerted, intramolecular pericyclic reaction involving the[1][1]-sigmatropic shift of an allyl vinyl ether or an allyl aryl ether.[1][3] The reaction proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation.[4] For an allyl aryl ether like 4-allyloxybenzaldehyde, the reaction involves the migration of the allyl group from the oxygen atom to the ortho position on the aromatic ring.
The mechanism involves two key steps:
-
[1][1]-Sigmatropic Rearrangement : Upon heating, the allyl aryl ether undergoes a concerted rearrangement where the C3 of the allyl group forms a new sigma bond with the ortho-carbon of the benzene ring, concurrent with the cleavage of the ether C-O bond.[1][5] This forms a non-aromatic dienone intermediate.
-
Tautomerization : The dienone intermediate rapidly undergoes a proton shift (tautomerizes) to restore the aromaticity of the benzene ring, yielding the stable ortho-allyl phenol product.[1][5][6]
This thermal rearrangement is typically irreversible due to the high thermodynamic stability of the resulting aromatic phenol.[3]
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using 3-Allyl-4-isopropoxybenzaldehyde in the synthesis of novel heterocycles
Application Notes & Protocols
Topic: Leveraging 3-Allyl-4-isopropoxybenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of the synthetic utility of this compound, a versatile and highly functionalized building block. We move beyond simple procedural lists to explore the inherent reactivity of this precursor, focusing on the strategic interplay between its ortho-allyl, aldehyde, and electron-rich aromatic functionalities. Detailed, field-tested protocols for the synthesis of high-value heterocyclic systems, including quinolines and chromenes, are presented. The causality behind experimental design, mechanistic insights, and expected outcomes are discussed to empower researchers in developing robust synthetic strategies. This document serves as a practical guide for medicinal chemists and organic synthesis professionals aiming to construct novel molecular architectures with potential therapeutic applications.
Introduction: The Strategic Value of this compound
The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science.[1][2] Benzaldehyde derivatives, in particular, are critical starting materials due to the versatile reactivity of the aldehyde group, which serves as a linchpin for numerous condensation and cyclization reactions.[3][4][5] this compound emerges as a particularly valuable precursor, not merely for its aldehyde function but for the unique combination of reactive sites within its structure.
This molecule incorporates three key features that can be strategically exploited:
-
The Aldehyde Group: A classical electrophilic center for imine formation, aldol-type reactions, and participation in multi-component reactions (MCRs).[6][7]
-
The ortho-Allyl Group: Positioned proximal to the aldehyde, this group is primed for intramolecular cyclization events, enabling the formation of fused ring systems.
-
The Electron-Rich Aromatic Ring: The isopropoxy substituent enhances the ring's nucleophilicity and influences the regioselectivity of cyclization reactions.
This application note details robust protocols that leverage these features to forge complex heterocyclic frameworks, offering a gateway to novel chemical matter.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| Chemical Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| CAS Number | 31939-06-5[8] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~285-290 °C (estimated) |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, THF, Acetone) |
| Storage | Store in a cool, dry place away from light and oxidizing agents. |
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Synthetic Pathways to Novel Heterocycles
The unique arrangement of functional groups in this compound allows for its directed transformation into diverse heterocyclic families. The following sections provide detailed protocols for two high-impact transformations.
Diagram: General Synthetic Workflow
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of Substituted Quinolines via Palladium-Catalyzed Oxidative Annulation
The quinoline skeleton is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] This protocol adapts established palladium-catalyzed methods for the synthesis of quinolines from anilines and unsaturated aldehydes, leveraging the intramolecular reactivity of the allyl group.[11]
Scientific Rationale: This reaction proceeds through a tandem sequence. First, the aniline and aldehyde undergo condensation to form a Schiff base (imine). The palladium catalyst then facilitates an intramolecular cyclization involving the allyl group, followed by an oxidation step to aromatize the newly formed ring, yielding the stable quinoline core.[10][11] This method avoids the harsh conditions of classical quinoline syntheses like the Skraup or Friedländer reactions.[10][12]
Materials:
-
This compound (1.0 eq.)
-
Substituted Aniline (e.g., Aniline, 4-methoxyaniline) (1.0 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.5 mmol, 102.1 mg).
-
Add the substituted aniline (0.5 mmol, 1.0 eq.).
-
Add Palladium(II) Acetate (0.05 mmol, 11.2 mg).
-
Add anhydrous DMSO (2 mL) to the flask.
-
Stir the mixture and heat to 130 °C using an oil bath.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.
Expected Outcome: Formation of a 7-isopropoxy-8-methylquinoline derivative. The yield can range from 50-80% depending on the aniline substrate used.[9]
Troubleshooting:
-
Low Yield: Ensure all reagents and the solvent are anhydrous. Degas the solvent before use to remove oxygen, which can interfere with the catalytic cycle.
-
Incomplete Reaction: Increase the reaction time or slightly increase the catalyst loading to 12 mol%.
Diagram: Proposed Quinoline Formation Mechanism
Caption: Key stages in the synthesis of quinolines.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization to Chromene Derivatives
Chromenes are another class of heterocycles with significant biological activity. This protocol utilizes an acid catalyst to promote an intramolecular electrophilic attack from the aldehyde onto the allyl double bond, a variation of the Prins cyclization.
Scientific Rationale: In the presence of a Lewis or Brønsted acid, the aldehyde's carbonyl oxygen is protonated, significantly increasing its electrophilicity. This activated aldehyde can then be attacked by the nucleophilic π-bond of the proximate allyl group. The resulting cationic intermediate undergoes ring closure and subsequent deprotonation to yield the stable chromene ring system.
Materials:
-
This compound (1.0 eq.)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) or Brønsted Acid (e.g., p-Toluenesulfonic acid, p-TsOH) (20 mol%)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated sodium bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (for work-up)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 mmol, 204.3 mg) in anhydrous DCM (10 mL) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., p-TsOH, 0.2 mmol, 34.4 mg) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure chromene product.
Expected Outcome: Formation of 6-isopropoxy-2H-chromene-8-carbaldehyde. Yields are typically in the range of 65-85%.
Troubleshooting:
-
Polymerization: If polymerization or charring occurs, run the reaction at a lower temperature (e.g., -20 °C) and add the catalyst more slowly.
-
No Reaction: If using a weak acid, a stronger Lewis acid like BF₃·OEt₂ may be required. Ensure the system is completely anhydrous, as water will deactivate the catalyst.
Summary of Synthetic Applications
| Heterocyclic Target | Key Reagents | Reaction Type | Scientific Principle |
| Quinolines | Anilines, Pd(OAc)₂ | Oxidative Annulation | Imine formation followed by Pd-catalyzed intramolecular cyclization and oxidation.[9][11] |
| Chromenes | Lewis or Brønsted Acid | Intramolecular Cyclization | Acid-catalyzed activation of the aldehyde for electrophilic attack by the allyl group. |
| Dihydropyrimidinones | Urea/Thiourea, β-Ketoester, Acid/Base cat. | Biginelli MCR | One-pot condensation of three components centered on the aldehyde functionality. |
Conclusion
This compound is a potent and underutilized precursor for the synthesis of medicinally relevant heterocycles. The strategic positioning of its functional groups enables facile entry into diverse molecular scaffolds such as quinolines and chromenes through robust and reproducible protocols. The methodologies outlined in this guide are designed to be both practical for immediate application and illustrative of the broader chemical principles at play, providing a solid foundation for further exploration and the development of novel synthetic routes in drug discovery and chemical biology.
References
-
Xu, J., Sun, J., Zhao, J., Huang, B., Li, X., & Sun, Y. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(59), 37235-37239. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(12), 4821. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available from: [Link]
-
Shaaban, M., El-Sayed, M., & El-Mesery, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Future Journal of Pharmaceutical Sciences, 6(1), 38. Available from: [Link]
-
Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters, 15(18), 4876-4879. Available from: [Link]
-
Blog. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? Available from: [Link]
-
ResearchGate. (2025). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Available from: [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available from: [Link]
-
Wikipedia. Claisen rearrangement. Available from: [Link]
-
Yoo, D., & Daugulis, O. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 138(51), 16448-16451. Available from: [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]
-
TradeIndia. This compound 95%. Available from: [Link]
-
OKCHEM. (2023). What are six applications for benzaldehyde. Available from: [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of allyl ketones and aldehydes. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Available from: [Link]
-
Bentham Science. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18). Available from: [Link]
-
Tanaka, T., et al. (2009). Coupling reactions of catechins with natural aldehydes and allyl alcohols and radical scavenging activities of the triglyceride-soluble products. Journal of Agricultural and Food Chemistry, 57(15), 6659-6667. Available from: [Link]
-
Guchhait, S. K., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14321-14349. Available from: [Link]
-
Organic Chemistry Frontiers. Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. Available from: [Link]
-
Khan Academy. (2024). Worked example: Aldol cyclisation | Aldehydes, ketones & carboxylic acids | Chemistry. Available from: [Link]
-
MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5769. Available from: [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. International Journal of Industrial Chemistry. Available from: [Link]
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- 12. Quinoline synthesis [organic-chemistry.org]
Application Note: Strategic Formylation of 3-Allyl-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The introduction of a formyl group (–CHO) onto an aromatic scaffold is a cornerstone transformation in organic synthesis, providing a gateway to a multitude of functional groups and more complex molecular architectures. The target molecule for this guide, 3-allyl-4-isopropoxybenzene, presents a classic challenge in regioselectivity. As a 1,2,4-trisubstituted benzene ring, it possesses two distinct activating groups—a strongly activating isopropoxy group and a weakly activating allyl group. The strategic selection of a formylation method is therefore paramount to achieving a high yield of the desired aldehyde isomer, which is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.
This document serves as a comprehensive guide to the formylation of 3-allyl-4-isopropoxybenzene. We will move beyond a simple recitation of steps to explore the underlying principles of electrophilic aromatic substitution (EAS) as they apply to this specific substrate. Our primary focus will be on the Vilsmeier-Haack reaction , a reliable and scalable method well-suited for electron-rich aromatic ethers. An alternative protocol using the Duff reaction will also be presented and contrasted. The objective is to provide you with not only a robust protocol but also the strategic insight required to adapt and troubleshoot the synthesis effectively.
Theoretical Background and Mechanistic Rationale
Regioselectivity: The Interplay of Directing Groups
The outcome of an electrophilic aromatic substitution on a polysubstituted ring is dictated by the electronic and steric effects of the existing substituents. In 3-allyl-4-isopropoxybenzene, we have:
-
A 4-isopropoxy group (-O-iPr): A powerful activating group due to the lone pairs on the oxygen atom, which can be donated into the ring via resonance (+R effect). It is a strong ortho, para-director.
-
A 3-allyl group (-CH₂CH=CH₂): A weak activating group that stabilizes the carbocation intermediate through hyperconjugation and weak induction (+I effect). It is also an ortho, para-director.
The positions available for substitution are C1, C2, C5, and C6. The powerful +R effect of the isopropoxy group dominates the directing effects. It strongly activates the positions ortho to it (C3 and C5) and para (C1). Since C3 is already substituted, the primary sites of activation are C5 and C1 .
Between these two sites, formylation is predicted to occur predominantly at the C5 position . This is due to steric hindrance; the C1 position is sterically encumbered by the adjacent allyl group at C3, making the approach of the electrophile less favorable. Therefore, the expected major product is 2-isopropoxy-5-allylbenzaldehyde .
Choosing the Right Tool: A Comparison of Formylation Methods
Several named reactions exist for aromatic formylation, but not all are suitable for this substrate.
-
Vilsmeier-Haack Reaction: Employs a phosphonium oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to generate a mild electrophile known as the Vilsmeier reagent.[1] This method is highly effective for electron-rich aromatic and heteroaromatic compounds and avoids the strongly acidic conditions of other methods.[2] Its reliability and scalability make it our primary recommendation.
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like trifluoroacetic acid (TFA) or glyceroboric acid.[3][4] It is most effective for highly activated systems like phenols but can be adapted for phenol ethers.[5] Formylation generally occurs ortho to the most powerful activating group.[3]
-
Reimer-Tiemann Reaction: This reaction is specific to phenols, proceeding via a dichlorocarbene intermediate under strongly basic conditions.[6][7][8] It is unsuitable for ethers like 3-allyl-4-isopropoxybenzene.
-
Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst. It is generally not applicable to phenol or phenol ether substrates due to potential side reactions and catalyst poisoning.[9][10]
Based on this analysis, the Vilsmeier-Haack reaction emerges as the most promising method for achieving a high yield and regioselectivity.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the aromatic ring and subsequent hydrolysis.
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocols and Workflow
Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
General Experimental Workflow
The following diagram outlines the standard laboratory procedure for the formylation reaction, from setup to product isolation.
Caption: Standard laboratory workflow for synthesis.
Protocol 1: Vilsmeier-Haack Formylation (Primary Method)
This protocol is optimized for regioselectivity and yield for the target substrate.
Materials:
-
3-Allyl-4-isopropoxybenzene (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise to the stirred DMF solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Formylation Reaction: Dissolve 3-allyl-4-isopropoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40-45 °C) using an oil bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of cold water.
-
Once the vigorous reaction has subsided, add a saturated solution of NaHCO₃ until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product, 2-isopropoxy-5-allylbenzaldehyde .
Protocol 2: Duff Formylation (Alternative Method)
This method provides an alternative route, though yields may be more variable.
Materials:
-
3-Allyl-4-isopropoxybenzene (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5 eq)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 3-allyl-4-isopropoxybenzene (1.0 eq) and HMTA (1.5 eq) in trifluoroacetic acid, which acts as both the solvent and catalyst.
-
Formylation Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The solution will typically darken in color.
-
Monitor the reaction by TLC. The reaction may require 6-12 hours for completion.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice.
-
Add 2 M HCl solution and heat the mixture at 60 °C for 1 hour to hydrolyze the intermediate imine salt.
-
Cool the mixture and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography as described in the Vilsmeier-Haack protocol.
Data Summary and Expected Outcomes
The choice of method significantly impacts the expected outcome. The Vilsmeier-Haack reaction is generally more efficient and higher-yielding for this class of substrate.
| Parameter | Vilsmeier-Haack Protocol | Duff Protocol |
| Reagents | DMF, POCl₃ | Hexamethylenetetramine, TFA |
| Temperature | 0 °C to 45 °C | 80 °C to 90 °C |
| Reaction Time | 2 - 4 hours | 6 - 12 hours |
| Expected Yield | 75 - 90% | 40 - 60% |
| Key Advantage | High yield, mild conditions | Avoids phosphorus reagents |
| Key Limitation | Requires careful quenching | Longer reaction time, lower yield |
Product Validation: The identity and purity of the synthesized 2-isopropoxy-5-allylbenzaldehyde should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, and the isopropoxy and allyl groups.
-
¹³C NMR: The aldehyde carbonyl carbon will appear downfield (~190 ppm).
-
IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive Vilsmeier reagent (moisture contamination). Insufficient activation of the substrate. | Ensure all glassware is flame-dried and use anhydrous solvents. For the Duff reaction, ensure the substrate is sufficiently electron-rich. |
| Formation of Multiple Products | Incorrect temperature control leading to side reactions. Isomerization of the allyl group. | Maintain strict temperature control, especially during reagent addition. Use milder conditions if possible. |
| Low Yield After Work-up | Incomplete hydrolysis of the iminium intermediate. Product loss during extraction. | Ensure the hydrolysis step is complete (heating with aqueous acid can help). Perform multiple extractions and check the pH of the aqueous layer. |
| Tarry, Dark Mixture | Reaction temperature is too high. | Reduce the reaction temperature and monitor carefully. Consider a more dilute reaction mixture. |
Conclusion
The regioselective formylation of 3-allyl-4-isopropoxybenzene is most effectively achieved using the Vilsmeier-Haack reaction . This method offers superior yields and milder conditions compared to alternatives like the Duff reaction. The strong directing effect of the 4-isopropoxy group, combined with steric considerations, reliably directs the formylation to the C5 position to produce 2-isopropoxy-5-allylbenzaldehyde. The protocols and insights provided in this guide offer a robust framework for the successful synthesis and troubleshooting of this important transformation.
References
-
OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]
-
Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
-
Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.2: Preparation of alkylbenzenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2014). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
National Institutes of Health. (2015). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. PMC. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
-
N.A. (n.d.). Duff Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
ResearchGate. (2015). Can anybody help with Aromatic aldehyde preparation (Duff Reaction)? Retrieved from [Link]
-
New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2021). Entry to 1,2,3,4-Tetrasubstituted Arenes through Addressing the “Meta Constraint” in the Palladium/Norbornene Catalysis. Retrieved from [Link]
Sources
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Application Note: High-Purity Isolation of 3-Allyl-4-isopropoxybenzaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive protocol for the purification of crude 3-Allyl-4-isopropoxybenzaldehyde using automated flash column chromatography. This method is designed for researchers, scientists, and professionals in the drug development and fragrance industries who require a high-purity product for subsequent applications. The protocol details the selection of stationary and mobile phases, sample preparation, chromatographic conditions, and post-purification analysis. By employing a silica gel stationary phase and a hexane/ethyl acetate gradient, this method effectively removes common impurities, such as the corresponding carboxylic acid and unreacted starting materials, to yield the target compound with high purity and recovery.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] The purity of this benzaldehyde derivative is critical for the success of downstream reactions and the quality of the final product. Aldehydes, in general, are susceptible to oxidation, leading to the formation of carboxylic acid impurities that can be challenging to remove by simple extraction or crystallization.[2] Column chromatography is a robust and widely used technique for the purification of organic compounds, offering excellent separation based on the differential partitioning of components between a stationary and a mobile phase.[3][4][5]
This application note presents a detailed and optimized protocol for the purification of this compound using automated flash column chromatography. The methodology is based on established principles for the purification of aromatic aldehydes and has been adapted from protocols for structurally similar compounds.[2][6]
Understanding the Separation: Key Principles
The successful separation of this compound from its impurities by column chromatography hinges on the differences in polarity between the target molecule and the contaminants.
-
Stationary Phase: Silica gel, a polar adsorbent, is the stationary phase of choice for this purification.[3][4] Its slightly acidic nature allows for strong interactions with polar compounds.
-
Mobile Phase: A non-polar mobile phase, or a mixture of non-polar and polar solvents, is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are selectively desorbed and eluted based on their polarity.
-
Elution Order: Less polar compounds have a weaker affinity for the silica gel and will elute first, carried by the non-polar mobile phase. More polar compounds, such as the carboxylic acid impurity, will be more strongly adsorbed to the silica gel and require a more polar mobile phase for elution.[3] this compound, being of intermediate polarity, will elute between the non-polar byproducts and the highly polar impurities.
Pre-Purification and Impurity Profile
A typical synthesis of this compound may result in a crude product containing several impurities. The most common of these is the corresponding carboxylic acid, 3-allyl-4-isopropoxybenzoic acid, formed through oxidation of the aldehyde. Other potential impurities include unreacted starting materials and byproducts from the synthetic route. A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is essential to visualize the impurity profile and to determine the optimal solvent system for the column chromatography.
For highly acidic crude mixtures, a pre-purification wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be performed to remove the bulk of the carboxylic acid impurity, which will be deprotonated and extracted into the aqueous layer.[2]
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Automated flash chromatography system
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary Evaporator
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) for Method Development
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 90:10, 85:15).
-
Visualization: Visualize the separated spots under a UV lamp. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on the column.
Part 2: Automated Flash Column Chromatography Protocol
-
Column Selection and Packing:
-
Select a pre-packed silica gel column of a suitable size based on the amount of crude material to be purified. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[3]
-
If using a self-packed column, prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder is then loaded onto the top of the column. This technique generally provides better resolution.
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly stronger solvent if necessary). Inject the solution directly onto the column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl acetate
-
Flow Rate: Determined by the column size (refer to the manufacturer's guidelines).
-
Gradient: A linear gradient from 0-20% B over 15-20 column volumes is a good starting point. The gradient can be optimized based on the TLC results.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected.
-
Part 3: Post-Chromatography Processing
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Purity and Yield Determination: Determine the yield of the purified product and assess its purity by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Data Presentation
The following table summarizes the expected results for the purification of 1.0 g of crude this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to brown oil | Pale yellow oil |
| Initial Purity (by GC-MS) | ~85% | >98% |
| Major Impurities | 3-allyl-4-isopropoxybenzoic acid, starting materials | Not detectable |
| Recovery Yield | - | 85-95% |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase gradient based on more detailed TLC analysis. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes with Impurities | Impurities have similar polarity to the product. | Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina). |
| Low Recovery | Product is strongly adsorbed to the silica gel. | Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to deactivate the silica gel, especially if the compound is basic.[2] |
| Product is volatile. | Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.[2] | |
| Streaking on TLC/Column | The compound is acidic (oxidation to carboxylic acid). | Add a small amount of acetic or formic acid to the mobile phase to suppress ionization.[2] |
| The sample is overloaded. | Dilute the sample before spotting on the TLC plate or loading onto the column. |
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of crude this compound using automated flash column chromatography. By carefully selecting the stationary and mobile phases and optimizing the chromatographic conditions, researchers can obtain the target compound with high purity and in good yield, suitable for demanding applications in pharmaceutical and chemical synthesis.
References
-
Export India. (n.d.). This compound 95%. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Columbia University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (n.d.). WORKING WITH SILICA. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-4-isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: Pilot Plant Scale-Up Synthesis of 3-Allyl-4-isopropoxybenzaldehyde
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Allyl-4-isopropoxybenzaldehyde, a valuable aromatic aldehyde intermediate for the pharmaceutical and fragrance industries.[1][2] The proposed synthetic route is a robust, three-step process commencing from the readily available starting material, 4-hydroxybenzaldehyde. The core transformations involve a Williamson ether synthesis for O-allylation, a thermally induced aromatic Claisen rearrangement for C-C bond formation, and a final O-isopropylation. This application note details the mechanistic rationale, process optimization for a pilot plant environment, detailed safety protocols, step-by-step experimental procedures, and rigorous analytical quality control methods. The objective is to provide researchers and process chemists with a scalable, reliable, and well-characterized manufacturing process.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic pathway is designed for scalability, reliability, and economic viability. It avoids costly reagents and employs well-understood, robust chemical transformations. The overall process is outlined below.
Caption: Overall synthetic workflow for this compound.
Mechanistic Discussion
-
Step 1: O-Allylation (Williamson Ether Synthesis): This is a classic SN2 reaction. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the ether linkage.[3][4] The choice of acetone as a solvent is advantageous for its boiling point, which allows for reflux conditions that drive the reaction to completion, and its ease of removal during work-up.
-
Step 2: Aromatic Claisen Rearrangement: This is the key carbon-carbon bond-forming step. It is a thermally induced, concerted, intramolecular[5][5]-sigmatropic rearrangement.[5][6][7] The reaction proceeds through a highly ordered, cyclic transition state.[8][9] The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.[6][10] This process temporarily disrupts the aromaticity of the ring, which is quickly restored via tautomerization of the dienone intermediate to the more stable phenolic product.[5] This reaction is typically irreversible due to the thermodynamic stability gained from reforming the aromatic phenol.[7]
-
Step 3: O-Isopropylation: Similar to the first step, this is another Williamson ether synthesis. The phenolic hydroxyl of 3-allyl-4-hydroxybenzaldehyde is deprotonated by potassium carbonate. The resulting phenoxide attacks 2-bromopropane to form the final isopropyl ether product.[11] Using a polar aprotic solvent like DMF (dimethylformamide) is beneficial for this step as it effectively solvates the potassium cations, leaving a "naked" and highly reactive phenoxide anion, which can accelerate the reaction rate.[12][13]
Pilot Plant Process and Scale-Up Considerations
Transitioning from a laboratory bench to a pilot plant requires careful consideration of heat management, material handling, equipment selection, and process safety.[14]
-
Heat Transfer: Both etherification steps are exothermic and require controlled reagent addition to manage the temperature within the optimal range. The Claisen rearrangement is highly endothermic, demanding a reactor system capable of reaching and maintaining high temperatures (200-220°C) uniformly throughout the vessel to ensure complete conversion and prevent side-product formation.[4][15][16] Jacketed, glass-lined reactors with efficient thermal fluid systems are recommended.
-
Solvent Selection: While acetone is suitable for the first step, its volatility can be a challenge at scale. For the Claisen rearrangement, a high-boiling, thermally stable solvent like N-Methyl-2-pyrrolidone (NMP) or Dowtherm™ is necessary.[15][16] For the final isopropylation, DMF is effective but requires careful handling due to its toxicity; alternative solvents like DMSO or sulfolane could be investigated.[11] All solvent choices must consider downstream processing, particularly ease of removal and potential for azeotrope formation.
-
Work-up and Purification: At the pilot scale, liquid-liquid extractions require appropriately sized vessels and can lead to emulsion issues. The final product is a liquid, making high-vacuum distillation the preferred method for purification.[1][17] This allows for the efficient removal of lower-boiling impurities and higher-boiling tars or residual solvent.[17] A wiped-film or short-path distillation unit is ideal for minimizing thermal stress on the final product.
Hazard and Safety Analysis
A thorough understanding of potential hazards is critical for safe pilot plant operation.
-
Chemical Hazards:
-
Allyl Bromide: Highly toxic, a lachrymator, and a suspected carcinogen. Must be handled in a closed system with dedicated ventilation.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Potassium Carbonate: Causes serious eye irritation. Dust inhalation should be avoided.
-
Solvents (Acetone, DMF, NMP): Flammable (Acetone) and/or reproductive toxins (DMF, NMP). Require adequate ventilation and grounding to prevent static discharge.[18]
-
Final Product: Assumed to be harmful if swallowed or in contact with skin, and an eye/skin irritant, similar to other benzaldehyde derivatives.[19]
-
-
Process Hazards:
-
Exothermic Reactions: Uncontrolled addition of alkyl halides can lead to thermal runaways. Temperature must be carefully monitored.
-
High-Temperature Operation: The Claisen rearrangement operates at high temperatures, posing risks of thermal burns and increased pressure. The reactor must be pressure-rated and equipped with a rupture disc.
-
Waste Streams: Aqueous waste will contain inorganic salts. Organic waste will contain solvents and by-products. All waste streams must be handled and disposed of according to local regulations.
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, flame-retardant lab coats, and nitrile gloves. For handling highly toxic reagents like allyl bromide, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves are mandatory.[20]
Detailed Experimental Protocols (Basis: 50 L Reactor)
Reagent Quantities
| Reagent | Step | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| 4-Hydroxybenzaldehyde | 1 | 122.12 | 5.00 | 40.94 | 1.00 |
| Potassium Carbonate | 1 | 138.21 | 8.49 | 61.41 | 1.50 |
| Allyl Bromide | 1 | 120.98 | 5.45 | 45.03 | 1.10 |
| Acetone | 1 | - | 35.0 | - | - |
| 4-Allyloxybenzaldehyde | 2 | 162.19 | (Theoretical: 6.64) | 40.94 | 1.00 |
| N-Methyl-2-pyrrolidone (NMP) | 2 | - | 15.0 | - | - |
| 3-Allyl-4-hydroxybenzaldehyde | 3 | 162.19 | (Theoretical: 6.64) | 40.94 | 1.00 |
| Potassium Carbonate | 3 | 138.21 | 8.49 | 61.41 | 1.50 |
| 2-Bromopropane | 3 | 122.99 | 5.55 | 45.13 | 1.10 |
| Dimethylformamide (DMF) | 3 | - | 25.0 | - | - |
Protocol: Step 1 - Synthesis of 4-Allyloxybenzaldehyde
-
Charge the 50 L reactor with 4-hydroxybenzaldehyde (5.00 kg) and acetone (35.0 L).
-
Begin agitation and add potassium carbonate (8.49 kg) in portions over 30 minutes.
-
Heat the slurry to a gentle reflux (~56°C).
-
Using a metering pump, add allyl bromide (5.45 kg) subsurface over 2 hours, maintaining a steady reflux.
-
After the addition is complete, maintain reflux for an additional 4-6 hours.
-
Monitor the reaction for completion by TLC or GC (In-Process Control).
-
Once complete, cool the reactor to 20-25°C. Filter the mixture to remove inorganic salts (K₂CO₃, KBr).
-
Rinse the salts with acetone (2 x 5 L).
-
Concentrate the combined filtrate under reduced pressure to remove the acetone, yielding crude 4-allyloxybenzaldehyde as an oil.
Protocol: Step 2 - Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde
-
Charge the crude 4-allyloxybenzaldehyde and NMP (15.0 L) to a 50 L high-temperature reactor.
-
Inert the reactor with nitrogen.
-
Heat the mixture with agitation to 210-220°C.
-
Maintain this temperature for 6-8 hours.
-
Monitor the reaction for completion by TLC or GC, observing the disappearance of the starting material.[4]
-
Cool the reaction mixture to below 80°C.
-
Transfer the cooled mixture to a larger vessel. Dilute with water (50 L) and ethyl acetate (40 L).
-
Extract the product into the ethyl acetate layer. Separate the layers.
-
Wash the organic layer with brine (2 x 20 L).
-
Concentrate the organic layer under reduced pressure to remove the ethyl acetate and recover the NMP for recycling if possible. The crude 3-allyl-4-hydroxybenzaldehyde is carried forward.
Protocol: Step 3 - Synthesis of this compound
-
Charge the crude 3-allyl-4-hydroxybenzaldehyde to the 50 L reactor, followed by DMF (25.0 L).
-
Add potassium carbonate (8.49 kg) portion-wise with agitation.
-
Heat the mixture to 70-80°C.
-
Add 2-bromopropane (5.55 kg) subsurface over 2 hours, maintaining the temperature.
-
Stir at 80°C for 8-12 hours until the reaction is complete as per IPC analysis.
-
Cool the reactor to 20-25°C.
-
Quench the reaction by slowly adding water (50 L).
-
Extract the product with a suitable solvent like MTBE or toluene (2 x 30 L).
-
Wash the combined organic layers with water and then brine.
-
Concentrate the organic phase under vacuum to yield the crude final product.
-
Purify the crude oil by high-vacuum distillation to yield pure this compound.
Analytical Quality Control (QC)
Rigorous analytical monitoring is essential to ensure process consistency and final product quality.
Caption: Quality control workflow for synthesis and final product release.
HPLC Method for Final Product Assay
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.[21][22]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[22]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).[22][23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard of known concentration in the mobile phase.
-
Sample Preparation: Dilute a known weight of the final product in the mobile phase to a similar concentration as the standard.
GC Method for In-Process Control
Gas Chromatography (GC) is suitable for monitoring the progress of the reactions due to its speed.[25]
-
Column: A polar capillary column (e.g., HP-20, 100% PEG).[25]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 240°C, hold for 5 minutes.
-
Analysis: Monitor the disappearance of the starting material peak relative to the product peak.
References
-
Wikipedia. Claisen rearrangement. [Link]
-
Berski, S., et al. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Berski, S., et al. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). [Link]
-
Berski, S., et al. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Semantic Scholar. [Link]
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ResearchGate. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. [Link]
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TradeIndia. This compound 95%. [Link]
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Durham Tech. SIGMA-ALDRICH Safety Data Sheet for Benzaldehyde. [Link]
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Colacino, E., et al. (2023). Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. [Link]
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Colacino, E., et al. (2023). Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. Green Chemistry (RSC Publishing). [Link]
-
PubChem. 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. [Link]
-
Ciriminna, R., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]
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ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
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SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
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PrepChem.com. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]
- Google Patents.
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Abdulmalik, O., et al. (2011). Rational modification of vanillin derivatives to stereospecifically destabilize sickle hemoglobin polymer formation. PubMed. [Link]
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Chemistry LibreTexts. Claisen Rearrangement. [Link]
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ResearchGate. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
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Wylin, J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
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ResearchGate. Predicted mechanism for O-alkylated reactions of vanillin (I). [Link]
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Al-Jibouri, F. N. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. TSI Journals. [Link]
- Google Patents.
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Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
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MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
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NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]
-
Sawada, H., et al. (1979). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]
-
Kunjapur, A. M., et al. (2014). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. PubMed. [Link]
-
PrepChem.com. Synthesis of 3-isopropoxybenzaldehyde. [Link]
-
YouTube. 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. [Link]
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Real-Time Monitoring of 3-Allyl-4-isopropoxybenzaldehyde Synthesis Using Thin-Layer Chromatography (TLC)
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed protocol for monitoring the multi-step synthesis of 3-Allyl-4-isopropoxybenzaldehyde, a valuable intermediate in the fragrance, flavor, and pharmaceutical industries[1]. The synthesis involves a critical thermal Claisen rearrangement followed by an etherification step. We present a robust Thin-Layer Chromatography (TLC) method that allows for simple, rapid, and effective real-time tracking of the reaction progress. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, data interpretation, and troubleshooting, ensuring scientific integrity and reproducible results.
Introduction: The Need for In-Process Reaction Monitoring
The synthesis of specialty aromatic aldehydes, such as this compound, requires precise control over reaction conditions to maximize yield and minimize byproduct formation. The synthetic route, commencing from 4-hydroxybenzaldehyde, involves key transformations that dramatically alter the polarity of the molecules involved.
The Synthetic Pathway:
-
O-Allylation: 4-hydroxybenzaldehyde is converted to 4-allyloxybenzaldehyde.
-
Claisen Rearrangement: The intermediate, 4-allyloxybenzaldehyde, undergoes a thermal[2][2]-sigmatropic rearrangement to form 3-allyl-4-hydroxybenzaldehyde. This is a crucial carbon-carbon bond-forming step.[3]
-
O-Isopropylation: The phenolic hydroxyl group of the rearranged product is then alkylated to yield the final product, this compound.[4][5]
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring such reactions. It is a rapid, cost-effective, and highly versatile separation technique that provides immediate qualitative data on the consumption of starting materials and the formation of products.[6][7] This allows the scientist to make informed decisions about reaction times, reagent addition, and when to initiate work-up procedures.
Principle of TLC Separation for this Synthesis
The success of this TLC monitoring protocol hinges on the significant polarity differences between the starting material, the key intermediate, and the final product. The stationary phase used is silica gel, a highly polar adsorbent.
-
4-Allyloxybenzaldehyde (Starting Material for Rearrangement): An aromatic ether and aldehyde. It is moderately polar and will exhibit moderate retention on the silica plate.
-
3-Allyl-4-hydroxybenzaldehyde (Intermediate): The presence of a phenolic hydroxyl (-OH) group makes this molecule significantly more polar than its precursor. This strong interaction with the polar silica gel will cause it to travel the shortest distance up the TLC plate, resulting in a low Retention Factor (Rf).
-
This compound (Final Product): The conversion of the polar hydroxyl group to a less polar isopropoxy ether group drastically reduces the molecule's polarity. Consequently, it will travel the furthest up the plate, exhibiting the highest Rf value.
This predictable difference in polarity and, therefore, Rf value, is the foundation of this analytical method.[2][8]
Materials and Reagents
Equipment:
-
Glass TLC developing chamber with lid
-
Silica gel coated TLC plates (e.g., Merck Silica Gel 60 F254)[9]
-
Glass capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Pencil
-
Ruler
-
Heating device (e.g., heat gun or hot plate) for stain visualization
Chemicals and Solvents:
-
Reaction aliquots (from the synthesis of this compound)
-
Reference sample of starting material (4-allyloxybenzaldehyde)
-
Reference sample of the final product (this compound), if available
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Visualization Reagent: p-Anisaldehyde stain or Potassium Permanganate (KMnO₄) stain
Experimental Protocols
Protocol A: Development of an Optimal TLC Solvent System
The key to clear separation is selecting a mobile phase (eluent) of appropriate polarity. The goal is to achieve an Rf value for the starting material or product in the range of 0.3-0.7, which typically provides the best resolution for all components in the mixture.[10]
-
Initial Solvent System Trial: Begin with a standard non-polar/polar mixture. A 7:3 mixture of Hexane:Ethyl Acetate is a robust starting point for compounds of this nature.[9][11]
-
Prepare the Chamber: Pour the chosen solvent system into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
-
Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Spot a dilute solution of your starting material on the origin.
-
Develop the Plate: Use forceps to place the TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.[7] Close the lid and allow the solvent to ascend the plate via capillary action.
-
Analyze the Result: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil. Visualize the spot under a UV lamp.
-
Optimize:
-
If Rf is too high (>0.7): The eluent is too polar. Decrease its polarity by increasing the proportion of hexane (e.g., move to 8:2 or 9:1 Hexane:EtOAc).[12]
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase its polarity by increasing the proportion of ethyl acetate (e.g., move to 6:4 or 1:1 Hexane:EtOAc).[12]
-
Repeat until optimal separation is achieved.
-
Protocol B: Step-by-Step Reaction Monitoring
-
Prepare the TLC Plate: Take a TLC plate (approx. 3 cm x 6 cm). With a pencil, draw an origin line ~1 cm from the bottom. Make three faint tick marks on this line for spotting: one for the starting material (SM), one for a co-spot (Co), and one for the reaction mixture (Rxn).[13]
-
Prepare Spotting Solutions:
-
SM: Dissolve a small amount of the starting material (4-allyloxybenzaldehyde) in a few drops of ethyl acetate or dichloromethane.
-
Rxn: At desired time points (e.g., t=0, 30 min, 1 hr, etc.), withdraw a tiny aliquot (1-2 drops) from the reaction flask and dilute it with 0.5 mL of ethyl acetate.
-
-
Spot the Plate: Using a clean capillary tube for each sample, apply small spots to the origin line as follows:
-
Lane 1 (SM): Spot the starting material solution.
-
Lane 2 (Co): Spot the SM solution, then, using the reaction mixture capillary, carefully spot the Rxn aliquot directly on top of the SM spot. This "co-spot" is crucial for confirming identities when Rf values are close.[13][14]
-
Lane 3 (Rxn): Spot the reaction mixture aliquot.
-
Expert Tip: Keep the spots as small as possible for better resolution. Apply the sample lightly and allow the solvent to evaporate between applications if more material is needed.[15]
-
-
Develop and Dry: Place the spotted plate in the pre-saturated developing chamber with your optimized solvent system. After development, remove the plate and immediately mark the solvent front. Allow the plate to air dry completely in a fume hood.
Workflow for TLC Monitoring
Caption: Diagram of a TLC plate monitoring the Claisen rearrangement.
Troubleshooting Common TLC Issues
Even experienced researchers encounter issues with TLC. Below is a guide to diagnosing and solving common problems. [6][15][16][17]
| Problem | Probable Cause(s) | Solution(s) |
|---|---|---|
| Streaking/Tailing Spots | 1. Sample is too concentrated (overloaded).2. Sample is not fully soluble in the eluent.3. Compound is highly acidic or basic (e.g., phenol). | 1. Dilute the sample solution before spotting.2. Try a different spotting solvent.3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. |
| No Spots Visible | 1. Sample concentration is too low.2. Compound is not UV-active.3. Solvent level in chamber was above the origin. | 1. Spot multiple times in the same location, allowing to dry in between.2. Use a chemical stain (KMnO₄, p-anisaldehyde).3. Ensure the origin line is always above the solvent level. |
| Rf Values Too High/Low | 1. Eluent polarity is incorrect. | 1. Adjust the solvent ratio as described in Protocol A. |
| Spots are Merged/Poor Separation | 1. Eluent polarity is not optimal.2. Spots were too large or too close together at the origin. | 1. Perform further solvent system optimization (Protocol A).2. Use a finer capillary; spot smaller amounts and leave more space between lanes. |
| Uneven Solvent Front | 1. TLC plate was touching the side of the chamber or filter paper.2. The chamber was not properly sealed/saturated. | 1. Carefully place the plate in the center of the chamber.2. Ensure the chamber is sealed and allow adequate time for saturation. |
TLC Troubleshooting Guide
Caption: A decision tree for troubleshooting common TLC problems.
References
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Claisen rearrangement - Wikipedia. Wikipedia. [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Bitesize Bio. [Link]
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Thin Layer Chromatography - Chemistry Online @ UTSC. University of Toronto Scarborough. [Link]
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Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Laboratory News. [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC | by BiteSize Bio. Medium. [Link]
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The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - Semantic Scholar. Semantic Scholar. [Link]
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Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. - ResearchGate. ResearchGate. [Link]
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Synthesis of 4-Isopropoxybenzaldehyde - PrepChem.com. PrepChem. [Link]
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2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Calculating retention factors for TLC (video) - Khan Academy. Khan Academy. [Link]
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5.7: Visualizing TLC Plates - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Troubleshooting: TLC - Department of Chemistry : University of Rochester. University of Rochester. [Link]
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R F Value Explanation - BYJU'S. BYJU'S. [Link]
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The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14 | Journal of the American Chemical Society. ACS Publications. [Link]
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6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. Chemistry LibreTexts. [https://chem.libretexts.org/Courses/Lumen_Learning/Book%3A_Organic_Chemistry_I_(Lumen)/06%3A_Module_5-Purification/6.2%3A_Thin_Layer_Chromatography(TLC)]([Link] Chromatography_(TLC))
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TLC Visualization Methods. University of Colorado Boulder. [Link]
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Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
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Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Publishing. Royal Society of Chemistry. [Link]
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Thin Layer Chromatography (TLC). UCLA Chemistry. [Link]
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2.2 Allylation of Phenol. J-STAGE. [Link]
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Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Allylation reaction of phenols. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. University of Rochester. [Link]
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Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Chemistry Hall. [Link]
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Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros - Reddit. Reddit. [Link]
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Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. - Sciencemadness Discussion Board. Sciencemadness. [Link]
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This compound 95%. TradeIndia. [Link]
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Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Sciencemadness.org. Sciencemadness. [Link]
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Monitoring Reactions by TLC - Washington State University. Washington State University. [Link]
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How To: Monitor by TLC - Department of Chemistry : University of Rochester. University of Rochester. [Link]
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Synthesis of 3-allyl-4-hydroxybenzaldehyde - PrepChem.com. PrepChem. [Link]
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Synthesis of 3-isopropoxybenzaldehyde - PrepChem.com. PrepChem. [Link]
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The Cope and Claisen Rearrangements - Master Organic Chemistry. Master Organic Chemistry. [Link]
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4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. National Institutes of Health. [Link]
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Application Notes and Protocols for the Synthesis of Novel 15-Lipoxygenase Inhibitors from 3-Allyl-4-isopropoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to 15-Lipoxygenase Inhibition
15-Lipoxygenase (15-LOX) is a pivotal enzyme in the metabolic cascade of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[1] Its role in the pathophysiology of various inflammatory diseases, including asthma, atherosclerosis, and certain cancers, has established it as a compelling target for therapeutic intervention.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and evaluation of a potent class of 15-LOX inhibitors derived from the readily accessible starting material, 3-Allyl-4-isopropoxybenzaldehyde.
The synthetic strategy detailed herein is centered on the established pharmacophore of allylbenzenes, which are known to mimic the natural substrates of lipoxygenases, such as linoleic and arachidonic acid, through their allyl moiety.[4] Our approach enhances this core structure by incorporating an isopropoxy group to improve potency and introduces a diverse range of amide functionalities to probe the structure-activity relationship (SAR) and optimize inhibitory activity.[4] This document will guide you through a multi-step synthesis, characterization, and in vitro evaluation, providing not just a protocol, but the scientific rationale behind each step.
Synthetic Strategy Overview
The overall synthetic pathway commences with the conversion of this compound to the key intermediate, 3-allyl-4-isopropoxybenzenamine. This amine then serves as the scaffold for the amidation reaction, yielding a library of N-(3-allyl-4-isopropoxyphenyl) carboxamides.
Caption: Synthetic route from this compound to target inhibitors.
Part 1: Synthesis of the Key Intermediate: 3-Allyl-4-isopropoxybenzenamine
The conversion of the starting benzaldehyde to the corresponding aniline is a critical step. While direct reductive amination is a viable option, a two-step process involving the formation of an oxime followed by its reduction often provides higher yields and purity for this class of substrates.
Protocol 1.1: Synthesis of this compound Oxime
Rationale: The reaction of an aldehyde with hydroxylamine readily forms an oxime. This reaction is typically carried out in a weakly acidic or basic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.[5][6]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine (2.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired oxime.
-
Protocol 1.2: Reduction of this compound Oxime to 3-Allyl-4-isopropoxybenzenamine
Rationale: The reduction of oximes to primary amines can be achieved using various reducing agents. Catalytic hydrogenation or metal-acid systems are commonly employed.[7] For this substrate, a zinc/acetic acid system provides a cost-effective and efficient reduction.
-
Reagents and Materials:
-
This compound Oxime (1.0 eq)
-
Zinc dust (5.0 eq)
-
Glacial acetic acid (as solvent)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Suspend the oxime in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath and add zinc dust portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc and dilute the filtrate with water.
-
Basify the solution with a concentrated sodium hydroxide solution to pH > 10, keeping the flask in an ice bath.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Synthesis of N-(3-allyl-4-isopropoxyphenyl) Carboxamide Derivatives
The synthesized 3-allyl-4-isopropoxybenzenamine is the cornerstone for creating a library of potential 15-LOX inhibitors. The following protocol details the amidation reaction with various acyl chlorides.
Protocol 2.1: General Procedure for Amidation
Rationale: The reaction of the primary amine with an acyl chloride in the presence of a base like pyridine proceeds via a nucleophilic acyl substitution to form a stable amide bond. This allows for the introduction of diverse functionalities to probe the SAR.
-
Reagents and Materials:
-
3-Allyl-4-isopropoxybenzenamine (1.0 eq)
-
Desired Acyl Chloride (e.g., adamantanecarbonyl chloride, cyclopropanecarbonyl chloride, etc.) (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM) (anhydrous, as solvent)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve 3-allyl-4-isopropoxybenzenamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and cool to 0°C in an ice bath.
-
Slowly add the respective acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Part 3: Biological Evaluation - 15-Lipoxygenase Inhibition Assay
The inhibitory potency of the synthesized compounds is evaluated against soybean 15-lipoxygenase (SLO), a widely accepted and commercially available model for human 15-LOX.[8][9][10] The assay is based on monitoring the formation of the conjugated diene hydroperoxide product from linoleic acid at 234 nm.[11]
Protocol 3.1: Spectrophotometric Assay for 15-LOX Inhibition
Rationale: 15-LOX catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene system in the product, 13-hydroperoxyoctadecadienoic acid, which exhibits a strong absorbance at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.[11][12]
-
Reagents and Materials:
-
Soybean 15-Lipoxygenase (Type I-B, from Sigma-Aldrich)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Synthesized inhibitor compounds
-
Quercetin (positive control)
-
DMSO (for dissolving inhibitors)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of soybean 15-LOX in borate buffer. Keep the solution on ice.
-
Substrate Solution Preparation: Prepare a stock solution of linoleic acid in ethanol and dilute with borate buffer to the desired final concentration.
-
Inhibitor Solution Preparation: Prepare stock solutions of the synthesized compounds and the positive control (quercetin) in DMSO.
-
Assay Protocol: a. In a quartz cuvette, add the borate buffer and the inhibitor solution (or DMSO for the control). b. Add the enzyme solution and incubate for 5 minutes at room temperature. c. Initiate the reaction by adding the linoleic acid substrate solution and immediately start monitoring the absorbance at 234 nm for 5 minutes. d. Record the rate of the reaction (change in absorbance per minute).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound at various concentrations using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100 b. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The synthesis of a series of analogs allows for the elucidation of the structure-activity relationship, providing crucial insights for future drug design. Based on previous studies with similar compounds, the following trends are anticipated:[4]
| Compound | R-Group on Amide | IC50 (µM) against SLO | Rationale for Potency |
| 6a (example from literature)[4] | Cyclopropyl | 45.54 | Smaller, less bulky groups may have weaker interactions within the active site. |
| 6f (example from literature)[4] | Adamantyl | 1.35 | The bulky, lipophilic adamantyl group is proposed to fit well into a hydrophobic pocket of the active site, enhancing binding and inhibitory activity. |
| Hypothetical Phenyl Derivative | Phenyl | > 100 | Aromatic groups might have unfavorable steric or electronic interactions, leading to a loss of activity. |
Key Insights:
-
The allyl group is crucial for mimicking the natural fatty acid substrate and positioning the inhibitor within the active site.[4]
-
The isopropoxy group has been shown to enhance potency compared to smaller alkoxy groups.[4]
-
The nature of the amide substituent significantly influences the inhibitory activity, with bulky, cycloaliphatic groups generally showing higher potency.[4]
Caption: Logical relationship between amide substituent and inhibitory potency.
Discussion and Future Directions
This guide outlines a robust and reproducible methodology for the synthesis of a promising class of 15-LOX inhibitors. The SAR data obtained from the synthesized library can provide a clear direction for further optimization. While soybean 15-LOX is a valuable initial screening tool, it is important to note that differences exist between the soybean and human enzymes.[8] Therefore, promising candidates identified through this protocol should subsequently be evaluated against human 15-LOX to confirm their therapeutic potential. Future work could involve the synthesis of analogs with larger and more branched cycloaliphatic amides to further enhance potency.[4]
References
-
Asadipour, A., et al. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 23(8), 984-989. [Link]
-
Wernik, M., et al. (2019). Time effect study on reductive amination of benzaldehyde with aniline... ResearchGate. [Link]
-
Holman, T. R., et al. (2001). Inhibition studies of soybean and human 15-lipoxygenases with long-chain alkenyl sulfate substrates. Biochemistry, 40(14), 4373-4380. [Link]
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Blank, B., et al. (2019). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Chemistry – A European Journal, 25(51), 11956-11960. [Link]
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Kamal, A., et al. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Tetrahedron Letters, 52(17), 2094-2097. [Link]
-
Wernik, M., et al. (2020). Investigation of the reductive amination of benzaldehyde with aniline... ResearchGate. [Link]
-
Holman, T. R., et al. (2001). Inhibition Studies of Soybean and Human 15-Lipoxygenases with Long-Chain Alkenyl Sulfate Substrates. ResearchGate. [Link]
-
Simirgiotis, M. J., et al. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers in Pharmacology, 11, 584208. [Link]
-
Haviv, F., et al. (1995). Characterization and inhibition of 15-lipoxygenase in human monocytes. American Journal of Physiology-Cell Physiology, 268(5), C1301-C1307. [Link]
-
BYJU'S. (n.d.). Oximes. [Link]
-
Simirgiotis, M. J., et al. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers in Pharmacology, 11. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]
-
Sci-Hub. (n.d.). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. [Link]
-
Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
-
Ragasa, C. A. R., et al. (2015). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Pharmacognosy Magazine, 11(Suppl 2), S292–S296. [Link]
-
ChemTube3D. (n.d.). Oxime formation. [Link]
-
Wang, Y., et al. (2019). Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition. Acta Pharmaceutica Sinica B, 9(4), 783-793. [Link]
-
van der Vlag, R., et al. (2021). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. Antioxidants, 10(11), 1709. [Link]
-
Wang, Y., et al. (2019). Molecular Mechanism of 15-Lipoxygenase Allosteric Activation and Inhibition. ResearchGate. [Link]
-
Li, H., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Future Medicinal Chemistry, 10(4), 457-473. [Link]
-
Kim, J., et al. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry, 21(13), 2736-2741. [Link]
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Application Note: 3-Allyl-4-isopropoxybenzaldehyde as a Key Building Block in the Synthesis of Bioactive Natural Product Analogues
Introduction: The Strategic Value of 3-Allyl-4-isopropoxybenzaldehyde
In the landscape of medicinal chemistry and natural product synthesis, the strategic selection of starting materials is paramount. This compound is a substituted aromatic aldehyde that has emerged as a highly versatile and valuable building block. Its utility stems from a unique trifecta of reactive sites: a readily transformable aldehyde group, a versatile allyl moiety, and an electron-rich disubstituted aromatic ring .
This specific arrangement of functional groups allows for a programmed, sequential modification, enabling the construction of complex molecular architectures that mimic natural product scaffolds. The aldehyde serves as a linchpin for C-C and C-N bond formation; the allyl group is a gateway to diverse transformations including isomerization, oxidation, and metathesis; and the isopropoxy group modulates the electronic properties and lipophilicity of the core structure, a critical parameter in drug design.
This document provides a detailed guide for researchers, outlining the synthesis of this compound and its subsequent application in the creation of potent enzyme inhibitors, thereby demonstrating its significant potential in drug discovery programs.[1]
Physicochemical Properties & Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.
Compound Properties
| Property | Value | Source |
| CAS Number | 31939-06-5 | [2] |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and direct sunlight. | [2] |
Safety & Handling
This compound and its precursors should be handled with appropriate care in a fume hood.
-
Hazards: This compound is a combustible liquid and may be harmful if swallowed.[3][4] It can cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[3][7]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[3][4]
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]
Core Synthetic Strategy: Synthesis of the Building Block
The synthesis of this compound is a multi-step process that hinges on two cornerstone reactions of organic chemistry: the Williamson Ether Synthesis and the Claisen Rearrangement. The causality behind this sequence is to first protect the phenolic hydroxyl, then perform the thermally-demanding rearrangement, and finally install the second ether linkage.
The Key Transformation: Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally-driven[8][8]-sigmatropic rearrangement used to form a C-C bond. In this context, it is used to regioselectively install the allyl group at the C-3 position (ortho to the hydroxyl group) from an O-allylated precursor.[9] Precise temperature control is critical; excessively high temperatures can lead to side products, while insufficient heat will result in a sluggish or incomplete reaction.[9] The use of a high-boiling, polar aprotic solvent like N-methylpyrrolidone (NMP) is often employed to achieve the necessary temperatures uniformly.[10]
Caption: Workflow for the synthesis of the title compound.
Materials:
-
4-Hydroxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
2-Bromopropane
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Brine solution
Procedure:
Step A: Synthesis of 4-(Allyloxy)benzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq) with stirring.
-
Add a solution of allyl bromide (1.1 eq) in acetone dropwise.
-
Reflux the mixture for 2-3 hours, monitoring by TLC until the starting material is consumed. [11]4. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product is typically of sufficient purity for the next step.
Step B: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement
-
Heat the crude 4-(allyloxy)benzaldehyde from Step A neat (or in a high-boiling solvent like NMP for better control) to 220 °C for 6 hours. [10][11]2. Expert Insight: The reaction is highly endothermic and requires consistent heating. The progress should be monitored by TLC or ¹H NMR to observe the disappearance of the allyloxy signals and the appearance of the new allyl and phenolic -OH signals.
-
Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure 3-allyl-4-hydroxybenzaldehyde.
Step C: Synthesis of this compound
-
Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMSO.
-
Add potassium tert-butoxide (1.15 eq) and stir the mixture for 20 minutes at room temperature. [12]3. Add 2-bromopropane (1.2 eq) and stir the reaction for 18 hours at room temperature. [12]4. Quench the reaction by diluting with brine and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, ether/hexanes gradient) to afford the final product, this compound, as a colorless or pale yellow oil. [12]
Application: Synthesis of 15-Lipoxygenase (15-LOX) Inhibitor Analogues
Lipoxygenases are enzymes implicated in inflammatory pathways, and their inhibition is a validated strategy for developing anti-inflammatory drugs. Allylbenzene derivatives have been shown to be effective inhibitors of 15-LOX by mimicking the unsaturated fatty acid substrates of the enzyme. [13] The following protocol outlines how this compound can be elaborated into a potent 15-LOX inhibitor, demonstrating its direct application in a medicinal chemistry context. [13]
Caption: Synthesis of a bioactive analogue from the title compound.
Protocol 2: Synthesis of N-(3-allyl-4-isopropoxyphenyl)adamantan-1-carboxamide
Step A: Synthesis of 3-Allyl-4-isopropoxybenzenamine This step converts the aldehyde into a primary amine, a crucial handle for amidation.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield 3-allyl-4-isopropoxybenzenamine.
Step B: Amidation to Yield the Final Analogue This step couples the amine with a bulky, lipophilic adamantane group, a common motif for enhancing binding affinity.
-
Dissolve 3-allyl-4-isopropoxybenzenamine (1.0 eq) from Step A and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of adamantane-1-carbonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final bioactive analogue.
Biological Activity Data
The power of using this compound as a scaffold is demonstrated by the potent biological activity of its derivatives. The table below, adapted from SAR studies on related compounds, shows how modifying the amide moiety can significantly impact inhibitory potency against soybean 15-lipoxygenase (SLO). [13]
| Compound Analogue | R-Group on Amide | IC₅₀ against SLO (µM) |
|---|---|---|
| 6a | Cyclopropyl | > 100 (Weakest) |
| 6b | Cyclobutyl | 45.3 |
| 6c | Cyclopentyl | 14.5 |
| 6d | Cyclohexyl | 10.2 |
| 6f | Adamantyl | 1.35 (Most Potent) |
Data conceptualized from published structure-activity relationship studies. [13] Trustworthiness Insight: The clear trend in the data—increasing inhibitory potency with the increasing size and lipophilicity of the cycloaliphatic amide group—provides a self-validating rationale for the molecular design. This logical progression from cyclopropyl to adamantyl confirms that the scaffold is interacting productively with the enzyme's active site. [13]
Conclusion
This compound is a strategically designed building block with significant applications in the synthesis of natural product analogues and other complex bioactive molecules. The protocols and data presented herein validate its utility as a versatile precursor for constructing novel chemical entities. Its three distinct functional handles allow for a rational, stepwise approach to molecular elaboration, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development.
References
-
Title: this compound 95% Source: ExportersIndia URL: [Link]
-
Title: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde - LookChem Source: LookChem URL: [Link]
-
Title: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235 - PubChem Source: PubChem URL: [Link]
-
Title: SAFETY DATA SHEET - Durham Tech Source: Durham Tech URL: [Link]
-
Title: Synthesis of 3-allyl-4-hydroxybenzaldehyde - PrepChem.com Source: PrepChem.com URL: [Link]
-
Title: 3-Allyl-4-ethoxybenzaldehyde - BU CyberSec Lab Source: BU CyberSec Lab (Note: This appears to be a mirrored or scraped content site, original source might be a chemical supplier) URL: [Link]
-
Title: Synthesis of 3-isopropoxybenzaldehyde - PrepChem.com Source: PrepChem.com URL: [Link]
-
Title: 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem Source: National Institutes of Health (NIH) PubChem URL: [Link]
-
Title: Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC Source: National Institutes of Health (NIH) National Library of Medicine URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 95% Supplier in Mumbai, this compound 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
- 13. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 3-Allyl-4-isopropoxybenzaldehyde
Technical Support Center: Synthesis of 3-Allyl-4-isopropoxybenzaldehyde
This guide provides in-depth troubleshooting and technical support for the synthesis of this compound. It is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing practical, evidence-based solutions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the primary side products I should expect?
The most prevalent and efficient synthesis of this compound typically involves a two-step process starting from 4-hydroxy-3-isopropoxybenzaldehyde (isovanillin isopropyl ether is not the common starting material, rather isovanillin itself is often used, followed by protection/alkylation steps, or starting from vanillin and performing isopropylation and allylation). A more direct and common precursor is 4-allyloxy-3-isopropoxybenzaldehyde, which is synthesized and then subjected to a Claisen rearrangement.
The primary side products are associated with the Claisen rearrangement step. The main species to monitor are:
-
Unreacted Starting Material: 4-Allyloxy-3-isopropoxybenzaldehyde.
-
Propenyl Impurity: 4-Isopropoxy-3-(prop-1-en-1-yl)benzaldehyde, formed via isomerization of the allyl group.
-
Phenolic Impurity: 4-Hydroxy-3-isopropoxybenzaldehyde, resulting from the cleavage of the allyl ether.
Q2: My GC-MS analysis shows a significant peak corresponding to the starting material, 4-allyloxy-3-isopropoxybenzaldehyde, even after prolonged heating. What's causing this incomplete Claisen rearrangement?
This is a common issue and typically points to insufficient thermal energy or suboptimal reaction conditions for the-sigmatropic rearrangement. The Claisen rearrangement has a significant activation energy barrier.
Causality:
-
Temperature: The reaction is highly temperature-dependent. Insufficient heat will result in a sluggish conversion rate. For many aryl allyl ethers, temperatures in the range of 180-220 °C are required for efficient rearrangement.
-
Solvent: The choice of solvent can dramatically affect the reaction rate. High-boiling, polar aprotic solvents like N,N-diethylaniline or diphenyl ether are often used to achieve the necessary temperatures and can help solvate the transition state. Running the reaction neat (without solvent) is also a common and effective strategy.
-
Reaction Time: While increasing the time can drive the reaction to completion, excessively long reaction times at high temperatures can lead to degradation and the formation of other impurities.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction vessel is reaching the target temperature. Use a calibrated thermometer or probe placed directly in the reaction mixture.
-
Solvent Choice: If using a solvent, ensure its boiling point is high enough to maintain the required reaction temperature. Consider switching to a higher-boiling solvent or performing the reaction neat.
-
Lewis Acid Catalysis: For substrates that are resistant to thermal rearrangement, a Lewis acid catalyst like BCl₃ can facilitate the reaction at much lower temperatures, though this can introduce other potential side reactions.
Q3: I've isolated my product, but NMR analysis indicates the presence of 4-isopropoxy-3-(prop-1-en-1-yl)benzaldehyde. How is this formed and how can I prevent it?
The formation of the propenyl isomer is a result of a base-catalyzed isomerization of the terminal allyl double bond to the more thermodynamically stable internal conjugated system.
Mechanism: This isomerization can occur if basic residues are present during workup or purification, or if the reaction is run under conditions that promote this shift. The presence of a strong base can abstract a proton from the carbon adjacent to the aromatic ring, leading to a resonance-stabilized carbanion, which then reprotonates on the terminal carbon.
Preventative Measures:
-
Neutral Workup: Ensure your aqueous workup is neutral or slightly acidic to quench any residual base from the preceding O-allylation step.
-
Purification Conditions: Avoid basic media during purification. For example, if using alumina for chromatography, opt for neutral alumina over basic alumina. Silica gel is generally preferred.
-
Minimize Heat Exposure: Prolonged heating, especially in the presence of trace impurities, can facilitate this isomerization. Distill or purify the product as quickly as possible.
Q4: My reaction has a low yield and a significant amount of a dark, tar-like substance. What is causing this degradation?
High temperatures required for the thermal Claisen rearrangement can lead to polymerization and decomposition, especially if impurities are present.
Potential Causes:
-
Oxygen Contamination: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. Oxygen can lead to oxidative polymerization of the phenolic products at high temperatures.
-
Excessive Temperature/Time: While high heat is needed, exceeding the optimal temperature (typically >220 °C) or heating for too long can cause the starting material and product to decompose.
-
Metal Contaminants: Trace metals can catalyze decomposition pathways. Ensure your glassware is scrupulously clean.
Troubleshooting Guide: Common Issues & Solutions
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Low conversion of O-allyl ether to product | Insufficient reaction temperature or time. | Action: Gradually increase the reaction temperature in 10 °C increments (target 190-210 °C). Monitor by TLC or GC-MS. Explanation: The Claisen rearrangement is a thermally controlled process with a high activation energy. |
| Presence of 4-hydroxy-3-isopropoxybenzaldehyde | Cleavage of the O-allyl ether, potentially catalyzed by acid or base impurities. | Action: Ensure all reagents and solvents from the previous step are removed or neutralized. Purify the starting O-allyl ether before rearrangement. Explanation: Hydrolysis of the ether can compete with rearrangement, especially under non-neutral conditions. |
| Formation of propenyl isomer | Base-catalyzed isomerization of the allyl group. | Action: Use a slightly acidic or neutral aqueous workup (e.g., dilute NH₄Cl). Use silica gel for chromatography instead of basic alumina. Explanation: The terminal allyl group can isomerize to the more stable conjugated propenyl system under basic conditions. |
| Significant tar/polymer formation | Reaction run at too high a temperature or for too long; presence of oxygen. | Action: Conduct the reaction under an inert atmosphere (N₂ or Ar). Optimize temperature and time using a time-course study. Explanation: High temperatures can initiate radical pathways, leading to polymerization, especially in the presence of oxygen. |
| Multiple unknown aromatic byproducts | Potential intermolecular reactions or fragmentation. | Action: Consider running the reaction in a high-boiling solvent (e.g., diphenyl ether) to minimize intermolecular interactions by ensuring dilution. Explanation: At high concentrations (neat reaction), intermolecular Diels-Alder or other reactions can occur between molecules. |
Experimental Protocols & Workflows
Protocol 1: Minimizing Side Products in the Thermal Claisen Rearrangement
This protocol emphasizes the conditions necessary to favor the desired-sigmatropic rearrangement over side reactions.
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Preparation: Ensure the starting material, 4-allyloxy-3-isopropoxybenzaldehyde, is pure and dry. Any residual base from its synthesis should be removed.
-
Inert Atmosphere: Assemble the reaction glassware (e.g., a three-neck flask with a reflux condenser and thermometer) and flush the system with an inert gas like Nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: Place the purified 4-allyloxy-3-isopropoxybenzaldehyde (1.0 eq) into the flask. For this reaction, running it neat is often preferred.
-
Heating: Heat the flask in a sand or oil bath to 200-210 °C. Use a magnetic stirrer to ensure even heating.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 20% Ethyl Acetate in Hexane). The product spot should appear at a lower Rf than the starting material. The reaction is typically complete in 1-3 hours.
-
Cooldown & Workup: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature under the inert atmosphere.
-
Purification: The crude product can be purified directly by vacuum distillation or column chromatography on silica gel.
Diagram: Reaction Pathway and Side Product Formation
This diagram illustrates the main synthetic route and the key branching points where common side products are formed.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Title: The Claisen and Cope Rearrangements Source: Chemical Reviews URL: [Link]
-
Title: The Effect of Solvent on the Claisen Rearrangement of Allyl Phenyl Ether Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Lewis Acid-Catalyzed Claisen Rearrangement of Aryl Allyl Ethers Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for the Isopropylation of 3-allyl-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-allyl-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the reaction temperature during the isopropylation of 3-allyl-4-hydroxybenzaldehyde. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure you can achieve high-yield, high-purity results consistently.
The isopropylation of 3-allyl-4-hydroxybenzaldehyde is a classic Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an isopropylating agent. Temperature is arguably the most critical parameter in this process; it governs not only the reaction rate but also the delicate balance between the desired O-alkylation and competing side reactions. This guide will help you navigate that balance.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the reaction, with a focus on diagnosing and resolving issues by adjusting the reaction temperature.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 3-allyl-4-hydroxybenzaldehyde, even after several hours. What is the likely cause?
A1: This is a classic symptom of insufficient activation energy, meaning the reaction temperature is too low. In any chemical reaction, molecules require a minimum amount of energy to collide effectively and transform into products. If the temperature is too low, the reaction rate will be impractically slow.
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Causality: The Williamson ether synthesis, being an SN2 reaction, has a specific energy barrier.[1] Insufficient thermal energy means that only a small fraction of molecular collisions will be energetic enough to overcome this barrier, resulting in a slow or stalled reaction. While running reactions for extended periods (days) can sometimes compensate for low temperatures, this is often inefficient and can still lead to degradation over time.[2]
-
Troubleshooting Steps:
-
Verify Base and Solvent: First, ensure you are using an appropriate base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone, DMF).[1] An inadequate base will not fully deprotonate the phenol, which also leads to low conversion.
-
Incrementally Increase Temperature: If your setup is correct, begin to increase the reaction temperature in controlled increments. If you started at room temperature, move to 40-50 °C. A common and effective starting point is to heat the reaction to the reflux temperature of the chosen solvent, such as acetone (~56 °C).[1]
-
Monitor Progress: After each temperature increase, monitor the reaction every 1-2 hours using TLC. You should observe a noticeable decrease in the starting material spot and the appearance of the product spot.
-
Q2: My TLC analysis shows the complete consumption of the starting material, but my isolated yield of this compound is poor. Where is my product going?
A2: This scenario strongly suggests that the reaction temperature is too high, leading to the formation of undesired side products. While higher temperatures increase the rate of the desired SN2 reaction, they can disproportionately accelerate competing side reactions.
-
Causality & Key Side Reactions:
-
E2 Elimination: This is the most significant side reaction when using secondary alkyl halides like 2-bromopropane. The phenoxide base can abstract a proton from the isopropyl group, causing the elimination of HBr and forming propene gas, which escapes the reaction mixture. E2 reactions often have a higher activation energy than SN2 reactions and are therefore highly favored at elevated temperatures.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, high temperatures can provide enough energy to overcome the barrier for C-alkylation, leading to the formation of isopropyl-substituted ring isomers.
-
Thermal Decomposition: The aldehyde functional group and the allyl group can be sensitive to excessive heat, especially in the presence of base. At very high temperatures (>150-200 °C), you may observe the reaction mixture darkening or charring, which indicates decomposition into a complex mixture of impurities.[3]
-
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. If you are refluxing in a high-boiling solvent like DMF (b.p. 153 °C), reduce the temperature to a fixed point, such as 80-100 °C.
-
Consider a Milder Base: If using a very strong base like sodium hydride (NaH), consider switching to a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2] This reduces the rate of E2 elimination.
-
Analyze Byproducts: Use GC-MS to analyze the crude reaction mixture. The mass spectra can help identify common byproducts and confirm if elimination or other side reactions are occurring.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting temperature for optimizing the isopropylation of 3-allyl-4-hydroxybenzaldehyde?
A1: A robust and widely recommended starting point is refluxing acetone (~56 °C) when using potassium carbonate (K₂CO₃) as the base and 2-bromopropane as the alkylating agent.[1] This temperature is generally sufficient to drive the reaction forward at a reasonable rate without significantly promoting the E2 elimination side reaction. It provides an excellent balance between reaction kinetics and selectivity.
Q2: How does my choice of solvent impact the optimal reaction temperature?
A2: The solvent's boiling point defines the maximum temperature achievable under standard reflux conditions.
-
Low-Boiling Solvents (e.g., Acetone, b.p. 56 °C): Safer starting point, as it naturally limits the maximum temperature and reduces the risk of runaway side reactions. May require longer reaction times.
-
High-Boiling Solvents (e.g., DMF, DMSO): Offer a wider operational temperature range, which can be useful if the reaction is sluggish in acetone.[5] However, this requires careful temperature control with a heating mantle and thermostat, as simply refluxing in DMF could push the temperature too high and favor byproduct formation. A range of 80-100 °C is often effective in DMF.[1]
Q3: What is the relationship between reaction temperature and reaction time?
A3: They are inversely proportional. As a general rule of thumb in chemical kinetics, increasing the reaction temperature by 10 °C can roughly double the reaction rate, thus halving the time required to reach completion. For this specific synthesis, reaction times can range from 3 to 16 hours.[1] It is crucial to monitor the reaction by TLC rather than relying on a fixed time, as the optimal time will depend directly on the chosen temperature.
Experimental Protocols and Data
Protocol 1: Baseline Procedure for Isopropylation
This protocol provides a self-validating baseline for achieving good yield and purity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-allyl-4-hydroxybenzaldehyde (1.0 eq.).
-
Solvent & Base: Add acetone (approx. 10 mL per gram of starting material) followed by finely ground potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
-
Alkylating Agent: Add 2-bromopropane (1.2 eq.) to the mixture.
-
Heating: Heat the reaction mixture to a gentle reflux (~56 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress every 2 hours using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the mixture to room temperature, filter off the inorganic salts (K₂CO₃ and KBr), and wash the solid with a small amount of acetone.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.
Data Presentation: Impact of Temperature on Reaction Outcome
The table below summarizes typical results from a temperature optimization study, keeping all other parameters (reagents, concentrations) constant.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Purity (%) (by HPLC) | Key Observations |
| 40 | 16 | 65% | 60% | 98% | Reaction is slow; significant starting material remains. |
| 56 (Acetone Reflux) | 8 | >99% | 92% | 99% | Optimal balance of rate and selectivity. Clean reaction profile. |
| 75 | 4 | >99% | 81% | 94% | Faster reaction, but noticeable increase in minor impurities. |
| 100 | 2 | >99% | 65% | 85% | Rapid reaction, but significant byproduct formation observed. |
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the reaction temperature based on experimental feedback.
Sources
preventing byproduct formation during the synthesis of 3-Allyl-4-isopropoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Allyl-4-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on the identification, prevention, and troubleshooting of common byproduct formation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes, ensuring high purity and yield of the target molecule.
Synthesis Overview: A Three-Step Approach
The most common and logical synthetic route to this compound involves three key transformations starting from 4-hydroxybenzaldehyde. Understanding this pathway is crucial for diagnosing issues at each stage.
-
O-Allylation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first protected via a Williamson ether synthesis using an allyl halide (e.g., allyl bromide) to form the intermediate, 4-(allyloxy)benzaldehyde.
-
Claisen Rearrangement: This intermediate is then subjected to thermal rearrangement. In this concerted, pericyclic reaction, the allyl group migrates from the oxygen atom to the ortho position (C3) of the benzene ring, yielding 3-allyl-4-hydroxybenzaldehyde.[1][2]
-
O-Isopropylation: Finally, the newly revealed phenolic hydroxyl group is alkylated using an isopropyl halide (e.g., 2-bromopropane) to afford the desired product, this compound.
This sequence strategically uses the Claisen rearrangement to achieve the desired C-C bond formation at the ortho position, a powerful and elegant transformation in aromatic chemistry.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific, common challenges encountered during the synthesis. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of the underlying cause and actionable protocols for resolution.
FAQ 1: My final product is contaminated with a significant amount of the O-allyl ether (4-(allyloxy)benzaldehyde). How can I drive the Claisen rearrangement to completion?
Root Cause Analysis: The presence of the starting O-allyl ether, 4-(allyloxy)benzaldehyde, is a clear indication of an incomplete Claisen rearrangement. This is one of the most common issues and typically points to suboptimal reaction conditions. The Claisen rearrangement is a thermally driven, intramolecular process that requires sufficient energy to overcome its activation barrier.[1][3] Insufficient temperature or reaction time are the primary culprits.
Preventative & Corrective Actions:
-
Temperature Optimization: The traditional thermal Claisen rearrangement often requires high temperatures, typically in the range of 180-225 °C.[4] If your reaction is incomplete, the most direct solution is to increase the temperature or prolong the reaction time. A typical procedure involves heating the neat 4-allyloxybenzaldehyde at 220 °C for several hours.[5]
-
Solvent Choice: For thermal rearrangements, high-boiling, non-polar solvents like decalin or N-methylpyrrolidone (NMP) can be employed to ensure a consistent and high reaction temperature. Microwave irradiation in a solvent like NMP can also dramatically accelerate the reaction, achieving high yields in a shorter time.[6][7]
-
Lewis Acid Catalysis: For substrates that are sensitive to high temperatures, employing a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) can significantly lower the activation energy, allowing the rearrangement to proceed at lower temperatures. This often results in a cleaner reaction with fewer char-related byproducts.[4]
| Parameter | Recommendation for Thermal Rearrangement | Recommendation for Catalytic Rearrangement |
| Temperature | 180 - 225 °C | 80 - 150 °C |
| Solvent | None (neat), Decalin, NMP, Diphenyl ether | Dichloromethane, Toluene, Acetonitrile |
| Catalyst | None | BF₃·OEt₂, ZnCl₂, Iodine |
| Reaction Time | 2 - 8 hours | 1 - 4 hours |
Protocol 1: Optimizing the Thermal Claisen Rearrangement
-
Place the crude 4-(allyloxy)benzaldehyde obtained from the first step into a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the flask using a suitable heating mantle or oil bath to 220 °C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress periodically by TLC (Thin Layer Chromatography). The product, 3-allyl-4-hydroxybenzaldehyde, will have a different Rf value than the starting ether.
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature before proceeding with purification or the next step.
FAQ 2: My reaction mixture shows unreacted 4-hydroxybenzaldehyde after the initial allylation. What causes incomplete O-allylation and how can I fix it?
Root Cause Analysis: This issue points to a problem with the first step, the Williamson ether synthesis. This Sₙ2 reaction requires the complete deprotonation of the phenolic hydroxyl group to form a potent phenoxide nucleophile. Incomplete reaction can be due to several factors: an insufficiently strong base, a poor choice of solvent, or a deactivated alkylating agent.[8][9]
Preventative & Corrective Actions:
-
Base Selection: The base must be strong enough to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction.[5][10] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[10]
-
Solvent System: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[10][11] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion highly nucleophilic and ready to react.[10]
-
Alkylating Agent: Ensure the allyl bromide or chloride is fresh and not degraded. Using a slight excess (1.1 to 1.2 equivalents) can help drive the reaction to completion.[5]
dot
Caption: Troubleshooting workflow for incomplete O-allylation.
FAQ 3: How do I perform the final O-isopropylation step efficiently and what are the potential pitfalls?
Root Cause Analysis: The final step, converting 3-allyl-4-hydroxybenzaldehyde to the target product, is another Williamson ether synthesis. The challenges are similar to the first step but with a different substrate and alkylating agent. The primary pitfall is an incomplete reaction due to the lower reactivity of secondary alkyl halides (like 2-bromopropane or 2-iodopropane) compared to primary halides. Secondary halides are more prone to undergoing E2 elimination as a competing side reaction, especially with a strong, bulky base at higher temperatures.[8]
Preventative & Corrective Actions:
-
Reagent Choice: Use 2-iodopropane if possible, as iodide is a better leaving group than bromide, facilitating the Sₙ2 reaction.
-
Reaction Conditions: Use a polar aprotic solvent like DMSO or DMF.[12] A base like potassium carbonate is often sufficient, but for a less reactive system, potassium tert-butoxide can be used, though care must be taken to keep the temperature moderate to minimize elimination.[12]
-
Monitoring: Follow the reaction by TLC until the starting phenol is consumed. The product will be less polar and have a higher Rf value.
Protocol 2: O-Isopropylation of 3-allyl-4-hydroxybenzaldehyde
-
Dissolve 3-allyl-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF or DMSO in a flask under a nitrogen atmosphere.
-
Add potassium carbonate (2 equivalents) and stir the suspension for 15 minutes.
-
Add 2-bromopropane (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and stir for 12-18 hours, or until TLC analysis indicates the completion of the reaction.
-
After cooling, quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
FAQ 4: What is the best strategy for purifying the final product, this compound?
Root Cause Analysis: Effective purification is critical to obtaining the target compound with high purity, which is essential for its use in fragrance, flavor, or pharmaceutical applications.[13] The crude product may contain unreacted starting materials (3-allyl-4-hydroxybenzaldehyde), the O-allyl ether intermediate, and potentially small amounts of other byproducts.
Recommended Purification Strategy:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[14]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient system of petroleum ether (or hexane) and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 98:2 petroleum ether:ethyl acetate) to elute non-polar impurities. Gradually increase the polarity to elute the desired product. The unreacted phenolic starting material will remain on the column until a much higher polarity is reached.[14]
-
-
Acid/Base Wash: If the main impurity is the unreacted 3-allyl-4-hydroxybenzaldehyde, an extractive workup can be very effective. Before chromatography, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous base (e.g., 1M NaOH). The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.[14]
References
-
S. M. E. Raju, K. F. Anwar, et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Available at: [Link]
-
Wikipedia. (2023). Claisen rearrangement. Wikimedia Foundation. Available at: [Link]
-
Chemistry LibreTexts. (2022). Reactions of Ethers- Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
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ExportersIndia. (n.d.). This compound 95%. ExportersIndia. Available at: [Link]
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A. R. Kiasat, et al. (2010). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 40(13), 1958-1967. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. PrepChem.com. Available at: [Link]
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Technical Support Center: NMR Spectroscopic Analysis of 3-Allyl-4-isopropoxybenzaldehyde
Welcome to the technical support center for the analysis of 3-Allyl-4-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and quality control professionals who use NMR spectroscopy to assess the purity and identity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: Understanding the baseline spectrum of the pure compound is the critical first step in identifying impurities. The structure of this compound contains several distinct proton environments. The electron-donating isopropoxy group and the electron-withdrawing aldehyde group, along with the allyl substituent, create a characteristic pattern in the aromatic region.
Below is a diagram labeling the unique protons on the molecule.
Caption: Structure of this compound with key protons labeled.
The expected chemical shifts, multiplicities, and integrations in a typical solvent like CDCl₃ are summarized below. Note that exact chemical shifts can vary slightly based on solvent and concentration.
| Proton Label | Description | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ | Aldehyde | ~9.8 | Singlet (s) | 1H |
| Hₑ, Hₖ, Hₔ | Aromatic | ~7.6 - 6.9 | Multiplets (m) or distinct doublets/singlets | 3H total |
| Hₖ (allyl) | Allyl methine | ~6.0 | Multiplet (m) or ddt | 1H |
| Hₗ (allyl) | Terminal allyl | ~5.1 | Multiplet (m) or dd | 2H |
| Hբ (allyl) | Benzylic allyl | ~3.4 | Doublet (d) | 2H |
| Hₑ (iso) | Isopropoxy methine | ~4.6 | Septet (sept) | 1H |
| Hբ (iso) | Isopropoxy methyl | ~1.4 | Doublet (d) | 6H |
Q2: My NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A2: Unexpected signals can originate from several sources: starting materials, reaction byproducts, or residual solvents from workup and purification. A systematic approach is required to identify them.
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
1. Residual Solvents: These are the most common impurities. Always check your spectrum against standard chemical shift tables for common laboratory solvents.[1][2]
| Solvent | ¹H Chemical Shift (δ, ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Dichloromethane | 5.30 | s |
| Hexane | 1.25, 0.88 | m, t |
| Benzene | 7.36 | s |
| Water | ~1.56 (can vary) | s |
2. Unreacted Starting Materials: The synthesis of this compound often starts from 4-isopropoxybenzaldehyde or involves precursors like 4-hydroxybenzaldehyde and allyl bromide.[3]
| Compound | Key Distinguishing ¹H Signals (CDCl₃) |
| 4-Isopropoxybenzaldehyde | Aromatic signals appear as two doublets (~7.8 and ~7.0 ppm); No allyl signals .[4] |
| 4-Hydroxybenzaldehyde | Aromatic signals as two doublets (~7.8 and ~6.9 ppm); a broad singlet for the hydroxyl proton (variable position); No allyl or isopropoxy signals .[5] |
| Allyl Bromide | Signals around 5.9 (m), 5.3 (m), and 4.0 (d) ppm.[6][7] |
3. Reaction Byproducts: The key transformation is often a Claisen rearrangement of an allyl ether intermediate.[8][9] Incomplete reactions or side reactions can lead to specific byproducts.
| Compound | Key Distinguishing ¹H Signals (CDCl₃) | Origin |
| 4-Allyloxybenzaldehyde | Allyloxy protons (~4.6 ppm, d) are more downfield than the rearranged product's benzylic allyl protons (~3.4 ppm). Aromatic pattern is simpler (two doublets). | Incomplete Claisen rearrangement.[8] |
| 3-Allyl-4-hydroxybenzaldehyde | Presence of a broad, D₂O-exchangeable -OH peak. Isopropoxy signals are absent. | Precursor before isopropylation. |
| 3-Allyl-4-isopropoxybenzoic acid | Absence of the aldehyde peak (~9.8 ppm). Presence of a very broad carboxylic acid proton (>10 ppm). | Oxidation of the aldehyde. |
Q3: My aldehyde proton at ~9.8 ppm seems weak, and I see extra aromatic peaks. Could it be unreacted 4-isopropoxybenzaldehyde?
A3: Yes, this is a common scenario. 4-Isopropoxybenzaldehyde is a likely starting material for a direct allylation reaction. Its ¹H NMR spectrum is simpler than the product's.
Key Differences to Look For:
-
Aromatic Region: 4-Isopropoxybenzaldehyde has a symmetrical A₂B₂ system, showing two clean doublets (each integrating to 2H) around 7.8 ppm and 7.0 ppm. Your product, this compound, has an ABC system with three distinct signals in the aromatic region.
-
Allyl Signals: The most definitive indicator is the complete absence of signals in the allyl region (~3.4, 5.1, and 6.0 ppm) for 4-isopropoxybenzaldehyde. If you see these signals but also the simple two-doublet aromatic pattern, you likely have a mixture.
Q4: I see signals for an allyl group, but the chemical shifts don't quite match. How can I check for the 4-allyloxybenzaldehyde intermediate from an incomplete Claisen rearrangement?
A4: The Claisen rearrangement is a thermally driven[10][10]-sigmatropic rearrangement that moves the allyl group from the oxygen to the ortho position of the ring.[11] An incomplete reaction will leave some of the starting allyl ether.
Caption: The key Claisen rearrangement step in a related synthesis.
The key diagnostic signal is the methylene group attached to the phenolic oxygen (-O-CH₂-).
-
In 4-Allyloxybenzaldehyde (Intermediate): This CH₂ group is deshielded by the adjacent oxygen and appears as a doublet further downfield, typically around 4.6 ppm .
-
In this compound (Product): The rearranged allyl group is attached to a carbon. This benzylic CH₂ group is less deshielded and appears as a doublet further upfield, around 3.4 ppm .
If you see doublets at both ~4.6 ppm and ~3.4 ppm, you have a mixture of the unrearranged intermediate and the final product.
Q5: My spectrum has distorted peaks and a rolling baseline. What are the common causes and solutions?
A5: These are classic symptoms of issues with sample preparation or spectrometer setup, not necessarily chemical impurities.[10]
Potential Causes & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. For automated systems, re-run the gradient shimming routine. For manual shimming, adjust the Z1 and Z2 shims to maximize the lock signal and then fine-tune the on-axis and off-axis shims.
-
-
High Sample Concentration: Very concentrated samples can lead to viscosity-induced line broadening and shimming difficulties.
-
Solution: Dilute your sample. A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient for ¹H NMR.
-
-
Undissolved Solids: Particulate matter in the sample tube severely disrupts magnetic field homogeneity.[10]
-
Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant line broadening.
-
Solution: Degas the sample by bubbling an inert gas (like argon or nitrogen) through it for several minutes before capping the tube.
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filter and Transfer: Take a clean Pasteur pipette and place a small plug of glass wool or cotton at the bottom of the constriction. Transfer the solution through this filter into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: D₂O Shake for Identifying Exchangeable Protons (-OH, -NH, -COOH)
This technique is invaluable for confirming the presence of hydroxyl impurities, such as 3-Allyl-4-hydroxybenzaldehyde or water.[12]
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of any suspected -OH or water peaks.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim the instrument, as the D₂O can slightly change the magnetic properties of the sample.
-
Analyze: Acquire a new ¹H NMR spectrum. The peak corresponding to the exchangeable proton will have significantly decreased in intensity or disappeared entirely. A new, broad HOD peak will likely appear (its position depends on the solvent, e.g., ~4.8 ppm in DMSO-d₆).
References
-
PubChem. 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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- Dah-Kee, J. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21479.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Zhao, B., et al. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid.
-
Human Metabolome Database. ¹H NMR Spectrum for 4-Hydroxybenzaldehyde. HMDB. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Chemistry LibreTexts. (2024). Reactions of Ethers - Claisen Rearrangement. [Link]
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ACD/Labs. Distinguishing Impurities from the Real Compound – Part 1. [Link]
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LookChem. This compound 95%. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
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PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]
- Singh, B., & Kumar, Y. (2021). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
-
Wikipedia. Claisen rearrangement. [Link]
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University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. [Link]
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Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
- Bruker. (2009). NMR CASE Troubleshooting Guide.
- Pace, C. D. W., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 484–490.
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Bartleby. The ¹H NMR of allyl bromide is given. [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers. [Link]
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Technical Support Center: Purification of 3-Allyl-4-isopropoxybenzaldehyde
Welcome to the technical support center for the purification of 3-Allyl-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in the purification of this versatile benzaldehyde derivative.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My final product is a yellow oil, but I was expecting a clear liquid. What could be the cause?
Answer: A yellow discoloration in this compound is a common observation and can be attributed to a few factors.[1][2][3] The primary cause is often the slow oxidation of the aldehyde group to the corresponding carboxylic acid, which can impart a yellowish hue.[2] Additionally, prolonged exposure to light and air can lead to the formation of color impurities.[4]
To address this, it is crucial to handle and store the compound under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[1] If the discoloration is significant, repurification by column chromatography may be necessary.
Question 2: I'm observing significant streaking on my TLC plate during analysis. What does this indicate and how can I fix it?
Answer: Streaking on a Thin Layer Chromatography (TLC) plate is a strong indicator of the presence of acidic impurities, most commonly the corresponding carboxylic acid (3-allyl-4-isopropoxybenzoic acid) formed by oxidation of the aldehyde.[5] This acidic impurity interacts strongly with the silica gel on the TLC plate, causing it to streak rather than move as a distinct spot.
To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to your TLC developing solvent.[5] This will suppress the ionization of the carboxylic acid impurity, leading to a more defined spot. Another potential cause for streaking is overloading the sample on the TLC plate; diluting your sample before spotting can also help.[5]
Question 3: My column chromatography separation is poor, and I'm getting mixed fractions. What can I do to improve the separation?
Answer: Achieving good separation of this compound from its impurities via column chromatography depends heavily on the chosen solvent system and proper column packing.[6] A common issue is the co-elution of impurities with similar polarities to the desired product.
Here are some steps to optimize your column chromatography:[5][7]
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Solvent System Optimization: Before running a large-scale column, perform small-scale TLC experiments with various solvent systems (e.g., different ratios of hexane/ethyl acetate or petroleum ether/ethyl acetate) to find the optimal eluent that provides the best separation between your product and impurities. Aim for an Rf value of around 0.3 for your product.
-
Gradient Elution: Employ a shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This will help to separate compounds with very similar polarities.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles, as this can lead to channeling and poor separation.[6]
-
Deactivate Silica Gel: Aldehydes can sometimes be sensitive to acidic silica gel.[5] To prevent potential degradation, you can use neutralized silica gel or add a small percentage of a non-polar tertiary amine like triethylamine (0.1-1%) to your eluent.[5]
Question 4: During recrystallization, my product "oils out" instead of forming crystals. What's going wrong?
Answer: "Oiling out" during recrystallization is a common problem that occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid instead of crystallizing upon cooling. This can be due to several factors:
-
Cooling Too Rapidly: Allowing the solution to cool too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Let the solution cool slowly to room temperature before placing it in an ice bath.[5]
-
Inappropriate Solvent: The chosen solvent may not be ideal for your compound. You may need to experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[5][8] An ideal solvent should dissolve the compound well when hot but poorly when cold.[7]
-
Presence of Impurities: Impurities can inhibit crystal formation. If the crude product is highly impure, it is often beneficial to first purify it by column chromatography before attempting recrystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is 3-allyl-4-isopropoxybenzoic acid, which forms through the oxidation of the aldehyde group.[5][9] Other potential impurities include unreacted starting materials from the synthesis, such as 4-isopropoxybenzaldehyde or allyl bromide, and byproducts from the Claisen rearrangement if that synthetic route was used.[10][11][12]
Q2: What is the recommended method for purifying this compound?
A2: Both column chromatography and recrystallization can be effective, and the best choice depends on the nature and quantity of the impurities.[5] Column chromatography is excellent for separating a wide range of impurities with different polarities.[7] Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.[8] For a crude mixture with multiple impurities, a combination of both methods is often the most effective approach: initial purification by column chromatography followed by a final recrystallization to achieve high purity.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its quality and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.[4] Proper storage can ensure a shelf life of up to two years.[1]
Q4: Can I use vacuum distillation for purification?
A4: While vacuum distillation can be used for the purification of some benzaldehyde derivatives, it may not be the ideal method for this compound due to its relatively high boiling point and potential for thermal degradation, especially if impurities are present.[13] Column chromatography and recrystallization are generally safer and more effective methods for this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane or petroleum ether.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a thin layer of sand on top to protect the surface.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity eluent, such as a mixture of petroleum ether and ethyl acetate (e.g., 95:5).[5]
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15) to elute the compounds from the column.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures like ethanol/water) at room temperature and with gentle heating.[8]
-
An ideal solvent will dissolve the compound when hot but not when cold.[8]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.[8]
-
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Typical Mobile Phase/Solvent | Petroleum Ether/Ethyl Acetate Gradient | Ethanol/Water or Hexane/Ethyl Acetate |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >98% | >99% |
| Key Advantage | Effective for complex mixtures | Scalable and cost-effective |
Visualizations
Caption: General purification workflow for this compound.
Caption: Potential impurity formation during synthesis and handling.
References
-
4-Isopropoxybenzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH. Retrieved January 17, 2026, from [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-allyl-4-hydroxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
- Benzaldehyde derivatives, their preparation and application. (1988). Google Patents.
-
BENZALDEHYDE. (n.d.). Techno PharmChem. Retrieved January 17, 2026, from [Link]
-
Benzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Environmental Science and Pollution Research. Retrieved January 17, 2026, from [Link]
-
Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. (2018). UQ eSpace. Retrieved January 17, 2026, from [Link]
-
How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. Retrieved January 17, 2026, from [Link]
- Process for the preparation of substituted benzaldehydes. (1986). Google Patents.
- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
-
Recrystallisation protocol: P2NP. (n.d.). The Vespiary. Retrieved January 17, 2026, from [Link]
-
Claisen Rearrangement Toward Cyclic Compound on Different Organic Synthesis Methods: Short Review. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
chromatography - polarities. (2017). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. (2023). Molecules. Retrieved January 17, 2026, from [Link]
-
Claisen rearrangement. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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managing thermal decomposition during the synthesis of 3-Allyl-4-isopropoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Allyl-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on mitigating thermal decomposition. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.
Overview of the Synthesis and Thermal Challenges
The synthesis of this compound typically involves a two-step process:
-
O-allylation of 4-hydroxybenzaldehyde: This step is followed by a thermal Claisen rearrangement to introduce the allyl group at the C3 position, yielding 3-allyl-4-hydroxybenzaldehyde.[1]
-
Isopropylation: The subsequent O-isopropylation of the hydroxyl group yields the final product.
The critical stage prone to thermal decomposition is the Claisen rearrangement.[2][3] This[4][4]-sigmatropic rearrangement requires elevated temperatures, often exceeding 200°C, to proceed at a reasonable rate.[1][5] However, these high temperatures can also initiate undesirable side reactions and decomposition of the aldehyde functional group, leading to reduced yields and purification challenges.[6] Understanding the delicate balance between the activation energy required for the rearrangement and the thermal stability of the molecule is paramount.
Visualizing the Reaction Pathway
To better understand the synthesis, the following diagram illustrates the key transformations.
Caption: Synthetic route to this compound.
Troubleshooting Guide: Managing Thermal Decomposition
This section addresses common issues encountered during the synthesis, with a focus on the thermally sensitive Claisen rearrangement step.
Q1: My Claisen rearrangement of 4-allyloxybenzaldehyde is resulting in a low yield and a dark, tarry crude product. What's happening?
A1: This is a classic sign of thermal decomposition. At the high temperatures required for the rearrangement, several side reactions can occur:
-
Aldehyde Oxidation/Decarbonylation: The aldehyde group is susceptible to oxidation to a carboxylic acid or decarbonylation, especially in the presence of trace impurities or oxygen.[7][8] Benzaldehydes, in general, can oxidize in the air at room temperature.[8][9]
-
Polymerization: The allyl group and the aromatic ring can undergo polymerization or other intermolecular reactions at high temperatures, leading to the formation of high molecular weight, insoluble materials (tar).
-
Side Rearrangements: While the ortho-Claisen rearrangement is generally favored, para-rearrangement can occur, especially if the ortho positions are blocked.[3]
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: This is the most critical parameter.
-
Systematic Temperature Screening: Begin the rearrangement at a lower temperature (e.g., 180°C) and gradually increase it in small increments (e.g., 5-10°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave heating can often promote the desired rearrangement at lower bulk temperatures and shorter reaction times, thereby minimizing thermal degradation.[10]
-
-
Inert Atmosphere:
-
Nitrogen or Argon Blanket: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde. This involves degassing the reaction vessel and starting material before heating.
-
-
High-Boiling, Inert Solvent:
-
Radical Inhibitors:
-
Phenolic Inhibitors: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can sometimes suppress polymerization side reactions.
-
Q2: I'm observing multiple spots on my TLC plate after the Claisen rearrangement, even after optimizing the temperature. How can I identify the byproducts and improve selectivity?
A2: The presence of multiple spots indicates the formation of isomers or degradation products.
Identification and Mitigation:
-
Byproduct Characterization:
-
NMR and Mass Spectrometry: Isolate the major byproducts by column chromatography and characterize them using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Common byproducts could include the starting material, the para-rearranged product, and oxidized species.
-
-
Improving Regioselectivity:
-
Lewis Acid Catalysis: While the thermal Claisen rearrangement is common, Lewis acids (e.g., BF₃·OEt₂) can sometimes catalyze the reaction at lower temperatures, potentially improving selectivity. However, this must be approached with caution as Lewis acids can also promote other side reactions.
-
Q3: The final isopropylation step is sluggish and requires prolonged heating, leading to some discoloration of the product. How can I optimize this?
A3: While less prone to drastic decomposition than the Claisen rearrangement, the Williamson ether synthesis for isopropylation can still be affected by elevated temperatures.
Optimization Strategies:
-
Choice of Base and Solvent:
-
Stronger Base/Anhydrous Conditions: Ensure your base (e.g., potassium carbonate) is finely powdered and anhydrous.[4] Using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can facilitate the reaction at lower temperatures.
-
Phase Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate at lower temperatures, especially in a two-phase solvent system.
-
-
Isopropylation Agent:
-
Reactivity: 2-Iodopropane is more reactive than 2-bromopropane, which is more reactive than 2-chloropropane.[4] Using the more reactive iodide can allow for lower reaction temperatures.
-
Frequently Asked Questions (FAQs)
Q: What is a typical temperature range for the thermal Claisen rearrangement of 4-allyloxybenzaldehyde?
A: The uncatalyzed thermal Claisen rearrangement often requires temperatures between 180°C and 220°C.[1][3] However, the optimal temperature will depend on the specific substrate and reaction conditions.
Q: Can I monitor the progress of the Claisen rearrangement by TLC?
A: Yes. The product, 3-allyl-4-hydroxybenzaldehyde, has a free hydroxyl group and will be more polar than the starting material, 4-allyloxybenzaldehyde. Therefore, the product will have a lower Rf value on a silica gel TLC plate.
Q: Are there any specific purification challenges for this compound?
A: The primary challenge is removing any unreacted starting materials or byproducts with similar polarities.
-
Column Chromatography: A carefully optimized gradient elution on silica gel is typically effective. A good starting solvent system is a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Acid/Base Wash: If the aldehyde has partially oxidized to the corresponding carboxylic acid, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove this acidic impurity.[12]
Q: What are the key safety considerations for this synthesis?
A:
-
High Temperatures: Use appropriate heating mantles or oil baths with accurate temperature controllers. Work behind a blast shield, especially when heating sealed vessels.
-
Allyl Bromide and 2-Iodopropane: These are lachrymators and alkylating agents. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Be aware of the flammability and toxicity of the solvents used.
Experimental Protocols
Protocol 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 4-allyloxybenzaldehyde.
-
Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes.
-
Heating: Heat the neat 4-allyloxybenzaldehyde under a nitrogen atmosphere to 200-220°C for 4-6 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a more polar spot indicates product formation.
-
Cooling and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Preparation: To a solution of 3-allyl-4-hydroxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.[4]
-
Addition of Alkylating Agent: Add 2-iodopropane to the mixture.
-
Reflux: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be further purified by column chromatography or distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Claisen Rearrangement | Isopropylation |
| Typical Temperature | 180-220°C | 50-80°C (Reflux) |
| Typical Duration | 4-8 hours | 2-6 hours |
| Common Solvents | Neat, NMP, Diphenyl ether | Acetone, DMF |
| Common Reagents | - | K₂CO₃, 2-Iodopropane |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the Claisen rearrangement step.
Caption: Troubleshooting workflow for low yield in Claisen rearrangement.
References
-
Wikipedia. Claisen rearrangement. [Link]
-
Berski, S., et al. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF function. ResearchGate. [Link]
-
PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
New Journal of Chemistry. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. [Link]
-
Semantic Scholar. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
-
ACS Omega. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. [Link]
-
ResearchGate. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. [Link]
-
Study.com. Claisen Rearrangement Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Claisen Rearrangement. [Link]
-
RSC Publishing. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. [Link]
-
Sciencemadness Discussion Board. Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [Link]
-
PubChem. 4-Isopropoxybenzaldehyde. [Link]
-
ExportersIndia. This compound 95%. [Link]
-
PrepChem.com. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]
-
Wikipedia. Benzaldehyde. [Link]
-
ResearchGate. The thermal decomposition of benzaldehyde at different temperatures. [Link]
-
PubChem. Benzaldehyde. [Link]
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
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- 6. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04836H [pubs.rsc.org]
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- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Williamson Ether Synthesis: A Guide to Alternative Bases
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this classic yet crucial reaction. Here, we move beyond the textbook sodium hydride (NaH) and delve into the nuances of selecting the appropriate base for your specific substrate and desired outcome. We will explore the causality behind experimental choices, troubleshoot common issues, and provide field-proven insights to enhance the success of your ether syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction with sodium hydride is giving low yields and multiple byproducts. What's going on and what are my alternatives?
Sodium hydride is a powerful base, but its high reactivity can be a double-edged sword.[1][2] Common issues include:
-
Elimination as a major side reaction: Especially with secondary and tertiary alkyl halides, the strongly basic nature of the alkoxide formed can favor E2 elimination over the desired SN2 substitution, leading to the formation of alkenes.[1][3][4]
-
Substrate degradation: Sensitive functional groups on your starting material may not tolerate the harsh conditions.[5]
-
Safety and handling concerns: Sodium hydride is flammable and reacts violently with water.[6] It is often supplied as a dispersion in mineral oil, which can complicate reactions and require washing steps.[6]
Fortunately, several alternative bases can mitigate these issues. The choice of base should be tailored to the specific pKa of the alcohol and the steric hindrance of the reactants.
Troubleshooting Guide: Selecting the Right Base
The selection of an appropriate base is critical for a successful Williamson ether synthesis. This section provides a detailed breakdown of common alternative bases, their ideal applications, and troubleshooting tips for common problems.
Issue 1: Elimination is outcompeting substitution.
This is a frequent problem, especially when using sterically hindered alkyl halides.[1][3][4] The alkoxide, being a strong base, will abstract a proton from a beta-carbon, leading to an alkene.
Solution: Switch to a milder base. Weaker bases generate a lower concentration of the highly reactive alkoxide at any given time, which can favor the SN2 pathway.
Recommended Alternative: Potassium Carbonate (K2CO3)
-
Mechanism of Action: Potassium carbonate is a weak base that is particularly effective for deprotonating phenols and other acidic alcohols.[7][8][9] The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[8][10]
-
Advantages:
-
Troubleshooting:
-
Slow or incomplete reaction: If the reaction is sluggish, increasing the temperature (e.g., from 70 °C to 110 °C in DMF) can improve the rate.[8] Ensure the potassium carbonate is finely powdered to maximize surface area.
-
Solubility issues: While K2CO3 is sparingly soluble in many organic solvents, this is often sufficient for the reaction to proceed. The use of a phase transfer catalyst can enhance reactivity.[10]
-
Q2: My starting material contains sensitive functional groups that are degraded by strong bases. What are my options?
For substrates sensitive to strongly basic conditions, such as some carbohydrates, a milder approach is necessary.
Solution: Employ a base that does not require the pre-formation of a highly reactive alkoxide.
Recommended Alternative: Silver Oxide (Ag2O)
-
Mechanism of Action: Silver oxide acts as a mild base, and the silver ion coordinates with the halide leaving group, facilitating its departure.[10][12] This variation allows the reaction to proceed without the need for a strong base to form an alkoxide intermediate.[12][13][14]
-
Advantages:
-
Troubleshooting:
-
Reaction rate: Reactions with silver oxide may be slower than those with stronger bases. Patience and careful monitoring via TLC are key.
-
Stoichiometry: Ensure sufficient silver oxide is used to drive the reaction to completion.
-
Q3: My alkoxide is not soluble in the reaction solvent, leading to a heterogeneous mixture and poor reactivity. How can I address this?
Poor solubility of the nucleophile can significantly hinder the reaction rate.
Solution: Utilize a phase transfer catalyst to transport the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide is present.
Recommended Approach: Phase Transfer Catalysis (PTC)
-
Mechanism of Action: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide anion into the organic phase.[10][16][17] This creates a soluble, highly nucleophilic "naked" anion that can readily react with the alkyl halide.[18]
-
Advantages:
-
Troubleshooting:
-
Catalyst choice: The appropriate phase transfer catalyst will depend on the specific reactants and solvent system. Quaternary ammonium salts are common, while crown ethers are particularly effective at solvating alkali metal cations.
-
Biphasic system: The reaction is typically run in a two-phase system (e.g., aqueous/organic), and vigorous stirring is essential to ensure efficient transfer of the alkoxide.
-
Data Presentation: Comparison of Alternative Bases
| Base | Typical Substrates | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Primary and secondary alcohols | High reactivity, drives reaction to completion[1] | Strong base, promotes elimination[1][3], safety concerns[6] |
| Potassium Carbonate (K2CO3) | Phenols, acidic alcohols | Milder, reduces elimination[11], easier to handle | Slower reaction rates, may require heat[8] |
| Silver Oxide (Ag2O) | Carbohydrates, sensitive alcohols | Very mild conditions[12][13], no strong base needed | Slower, more expensive |
| Phase Transfer Catalysis | General applicability | Milder conditions, no anhydrous solvent needed[16][17], improved rates | Requires a biphasic system, catalyst choice is important |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
-
To a solution of the alcohol (1.0 eq) in dry DMF, add finely pulverized potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.
-
If the reaction is slow, the temperature can be increased to 110 °C.[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into an excess of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Williamson Ether Synthesis using Silver Oxide
-
In a round-bottom flask, dissolve the carbohydrate or sensitive alcohol in a suitable solvent (e.g., DMF).
-
Add silver oxide (Ag2O, 1.5-2.0 eq) to the solution.
-
Add the alkyl halide (e.g., iodomethane) and stir the mixture at room temperature.
-
Protect the reaction from light, as silver salts can be light-sensitive.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the product as needed.
Mandatory Visualizations
Caption: General mechanism of the Williamson ether synthesis.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1.7: Reactions of Monosaccharides. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
-
Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?[Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis?[Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]
-
Brainly. (2023, December 22). [FREE] Identify and explain three restrictions associated with the Williamson ether synthesis. Describe how our. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis. [Link]
-
Reddit. (2018, August 14). Williamson Ether Synthesis: please bare with a lengthy question. [Link]
-
Khan Academy. (2012, September 19). Williamson ether synthesis. [Link]
-
PubMed Central. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]
-
YouTube. (2021, January 28). 13.2 Synthesis of Ethers. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]
-
Chemistry Stack Exchange. (2024, February 6). Question about the differences of white and grey NaH properties. [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
-
Reddit. (2025, May 3). Sodium Hydride Help. [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. brainly.com [brainly.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
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workup procedure to remove unreacted reagents from 3-Allyl-4-isopropoxybenzaldehyde
Technical Support Center: 3-Allyl-4-isopropoxybenzaldehyde Purification
Introduction: This guide provides targeted troubleshooting for the purification of this compound. The synthesis of this molecule, often via directed ortho-metalation of an alkoxybenzaldehyde precursor followed by quenching with an allyl halide, can result in a crude mixture containing various unreacted reagents and byproducts. This document offers a systematic, question-and-answer-based approach to achieving high purity of the final product, explaining the scientific principles behind each recommended step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary impurities I should expect after synthesizing this compound via directed ortho-metalation, and how do I perform an initial assessment?
Answer: Following a typical directed ortho-metalation and allylation sequence, your crude product is likely to contain several specific impurities derived from the starting materials and reagents.
Common Impurities:
-
Unreacted Starting Material: 4-isopropoxybenzaldehyde.
-
Quenched Base Byproducts: Diisopropylamine (from Lithium Diisopropylamide, LDA) or butane (from n-BuLi, sec-BuLi, or t-BuLi).[1][2]
-
Hydrolyzed Reagents: Benzoic acid derivatives may form if the aldehyde is exposed to air and moisture.[3]
-
Inorganic Salts: Lithium salts (e.g., LiBr) formed after quenching the reaction.
Initial Assessment: Thin-Layer Chromatography (TLC) A quick TLC analysis is the most effective first step to visualize the complexity of your crude mixture.
The Scientific Rationale: TLC separates compounds based on their polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is typically less polar.
-
Polar compounds , like benzoic acid byproducts, will adhere more strongly to the silica and have a lower Retention Factor (Rf).
-
Less polar compounds , like your desired product and the starting material, will travel further up the plate, resulting in higher Rf values. Diisopropylamine is also relatively nonpolar but can be difficult to visualize without specific stains.
Step-by-Step Protocol: Initial TLC Analysis
-
Sample Preparation: Dissolve a small amount of your crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate. Also spot samples of your starting material (4-isopropoxybenzaldehyde) for comparison.
-
Elution: Develop the plate in a chamber with an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio).
-
Visualization: Visualize the spots under a UV lamp (254 nm). Aldehydes and aromatic compounds will be UV active. Staining with potassium permanganate can also reveal non-UV active spots.
-
Analysis: Compare the Rf value of your product spot with the starting material spot. The product, this compound, is slightly less polar than the starting material and should have a slightly higher Rf.
| Troubleshooting TLC Analysis | |
| Issue | Solution |
| Spots are streaking. | The sample is too concentrated. Dilute the sample before spotting. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape. |
| All spots remain at the baseline. | The eluent is not polar enough. Increase the proportion of ethyl acetate. |
| All spots run to the solvent front. | The eluent is too polar. Increase the proportion of hexanes. |
| Spots are too close together. | Optimize the solvent system. Try different solvent combinations (e.g., dichloromethane/hexanes) or use a gradient elution if available. |
Q2: What is the standard aqueous workup to remove salts and the diisopropylamine byproduct from my reaction?
Answer: A standard liquid-liquid extraction (aqueous workup) is essential for removing inorganic salts and water-soluble amines like diisopropylamine, which is a byproduct of using LDA as the base.[1][2]
The Scientific Rationale: This process relies on the principle of differing solubilities.
-
Acidic Wash: Diisopropylamine is a base. Washing the organic layer with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) will protonate the amine, forming a water-soluble ammonium salt (diisopropylammonium chloride). This salt will then partition into the aqueous layer and be removed.[1][2] Saturated ammonium chloride is a milder acidic wash used to quench organometallic reagents and prevent damage to acid-sensitive functional groups.[4]
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and breaks up emulsions.
Step-by-Step Protocol: Aqueous Workup
-
Quenching: Before the workup, ensure the reaction is properly quenched. This is a critical safety step for destroying any remaining organolithium reagents.[5][6][7][8][9] Slowly add a quenching agent like saturated aqueous NH₄Cl solution or isopropanol while the reaction flask is in an ice bath.[5][8]
-
Dilution: Dilute the quenched reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acid Wash: Add a volume of 1M HCl or saturated NH₄Cl solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water/Brine Wash: Wash the organic layer with deionized water, followed by a wash with brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Q3: My TLC and NMR show significant unreacted 4-isopropoxybenzaldehyde. How do I effectively remove it?
Answer: The most effective method for separating the product from the structurally similar starting material is flash column chromatography. A less common but viable alternative for aldehydes is selective extraction using a sodium bisulfite wash.
Method 1: Flash Column Chromatography (Recommended)
The Scientific Rationale: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase.[10] Since this compound has an additional non-polar allyl group compared to the starting material, it is slightly less polar. This difference in polarity allows for separation. The product will elute from the column slightly before the starting material when using a non-polar eluent system.
Step-by-Step Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for better resolution, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). Apply gentle air pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Method 2: Sodium Bisulfite Wash (Alternative)
The Scientific Rationale: Aldehydes react with sodium bisulfite (NaHSO₃) to form a water-soluble adduct.[11][12][13][14] This allows for the selective removal of aldehyde-containing compounds from an organic solution. Since both your product and starting material are aldehydes, this method is only useful if there is a significant difference in their reactivity with bisulfite, which may not be the case here. It is generally more effective for removing a small amount of aldehyde impurity from a non-aldehyde product.[11][12] However, it can be attempted if chromatography is not feasible.
Step-by-Step Protocol: Bisulfite Wash
-
Dissolution: Dissolve the crude product in a water-immiscible solvent like diethyl ether.
-
Extraction: Transfer to a separatory funnel and wash with a freshly prepared saturated solution of sodium bisulfite. Shake vigorously for several minutes.
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adducts.
-
Recovery (Optional): The aldehyde can be regenerated from the aqueous layer by adding a base (like NaOH) and then extracted back into an organic solvent.[12] This step would be necessary to recover your product.
| Troubleshooting Chromatography | |
| Issue | Solution |
| Poor separation between product and starting material. | The eluent is too polar. Decrease the percentage of ethyl acetate. A very shallow gradient (e.g., from 1% to 5% ethyl acetate in hexanes) can improve resolution. |
| Product is not eluting from the column. | The eluent is not polar enough. Gradually increase the percentage of ethyl acetate. |
| Compound appears to be decomposing on the silica. | Some aldehydes can be sensitive to the acidic nature of silica gel.[15] Neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (~0.1-1%). |
Q4: How do I confirm the purity of my final product?
Answer: After purification, it is crucial to confirm the identity and purity of this compound using analytical techniques.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Will confirm the presence of all protons and their chemical environment (aromatic, allyl, isopropoxy, and aldehyde protons). The disappearance of signals corresponding to impurities (like diisopropylamine or starting material) confirms purity.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (204.27 g/mol ).[16]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present, notably a strong carbonyl (C=O) stretch for the aldehyde group (~1680-1700 cm⁻¹) and C-H stretches for the aromatic and aliphatic parts of the molecule.
References
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Standard Operating Procedure for Organolithium Reagents. (2012). UC Center for Laboratory Safety. [Link]
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Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]
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Armstrong, J. D., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54653. [Link]
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Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
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This compound 95%. (n.d.). TradeIndia. [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of California, Irvine Environmental Health and Safety. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
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Using LDA to Form an Enolate Ion. (2021). Chemistry LibreTexts. [Link]
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Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1109–1114. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Allyl-4-isopropoxybenzaldehyde for Advanced Research Applications
For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yielding production of specialized aromatic aldehydes is a critical endeavor. 3-Allyl-4-isopropoxybenzaldehyde, a key building block, presents a unique synthetic challenge due to its trifunctional nature. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable compound, offering experimental data, mechanistic insights, and practical considerations to inform your research and development efforts.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis. The presence of an aldehyde, an allyl group, and an isopropoxy ether on the same aromatic scaffold allows for a diverse range of subsequent chemical modifications. This substitution pattern is of particular interest in the synthesis of novel pharmaceutical agents and other high-value organic molecules. The selection of an optimal synthetic route is paramount to ensure not only a high yield but also scalability and cost-effectiveness. This guide will focus on two prominent synthetic strategies: the Claisen Rearrangement Route and the Nitrophenol Route .
Route 1: The Claisen Rearrangement Pathway
This classic and widely utilized approach commences with the readily available 4-hydroxybenzaldehyde and proceeds through a three-step sequence involving O-allylation, a thermal Claisen rearrangement, and a final O-isopropylation.
Mechanistic Rationale
The cornerstone of this route is the Claisen rearrangement, a powerful and reliable method for the formation of C-C bonds.[1] This[2][2]-sigmatropic rearrangement proceeds through a concerted, pericyclic transition state, leading to the regioselective introduction of the allyl group at the ortho position of the phenolic ether.[3][4] The subsequent O-isopropylation is a standard Williamson ether synthesis.
Caption: Synthetic workflow for the Claisen Rearrangement Route.
Experimental Protocols and Yields
Step 1: O-Allylation of 4-Hydroxybenzaldehyde
-
Protocol: To a solution of 4-hydroxybenzaldehyde in acetone, two equivalents of potassium carbonate are added with stirring. A solution of 1.1 equivalents of allyl bromide in acetone is then added, and the mixture is refluxed for two hours. After cooling, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-allyloxybenzaldehyde.[5]
-
Yield: While a specific yield for this reaction is not always reported, similar etherifications of 4-hydroxybenzaldehyde suggest yields in the range of 74-95% .
Step 2: Claisen Rearrangement of 4-Allyloxybenzaldehyde
-
Protocol: The crude 4-allyloxybenzaldehyde is heated at 220°C for six hours.[5] Alternatively, for higher efficiency, the rearrangement can be conducted using microwave irradiation at 200°C in N-methylpyrrolidone (NMP) for three hours.[6] The product, 3-allyl-4-hydroxybenzaldehyde, is then purified by column chromatography.
-
Yield: The thermal rearrangement typically provides good yields, with microwave-assisted protocols achieving up to 92% .[6]
Step 3: O-Isopropylation of 3-Allyl-4-hydroxybenzaldehyde
-
Protocol: The 3-allyl-4-hydroxybenzaldehyde is dissolved in a suitable solvent such as DMF, and potassium carbonate is added. 2-iodopropane or 2-bromopropane is then added, and the reaction mixture is stirred, typically with gentle heating, until completion. The final product, this compound, is isolated and purified.
-
Yield: O-alkylation of phenols with isopropyl halides generally proceeds with good to excellent yields, with reported values often in the range of 85-97% depending on the specific conditions and substrate.[7]
Overall Assessment of the Claisen Rearrangement Route
This route is a robust and well-established method for the synthesis of this compound. Its primary advantages are the high yields of the key Claisen rearrangement step and the use of readily available starting materials.
Route 2: The Nitrophenol Pathway
An alternative approach begins with 4-nitrophenol, a commodity chemical. This route also leverages the Claisen rearrangement but introduces the functional groups in a different order, culminating in the reduction of a nitro group to an amine, which would then need to be converted to the aldehyde. A more direct variation of this route would aim for the nitro-analogue of the final product, which is then reduced and converted to the aldehyde. For the purpose of this comparison, we will consider the synthesis of a key intermediate, 3-allyl-4-isopropoxybenzenamine, which can be further elaborated to the target aldehyde.
Mechanistic Rationale
This pathway follows a similar logic to the first route, with the nitro group serving as a precursor to other functionalities. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring in the Claisen rearrangement. The final step involves a standard reduction of the nitro group to an amine.
Caption: Synthetic workflow for the Nitrophenol Route.
Experimental Protocols and Yields
Step 1: O-Allylation of 4-Nitrophenol
-
Protocol: 4-nitrophenol is reacted with allyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF.
-
Yield: This is a standard Williamson ether synthesis and is expected to proceed in high yield, likely >90% .
Step 2: Claisen Rearrangement of 4-Allyloxynitrobenzene
-
Protocol: The 4-allyloxynitrobenzene is heated to induce the Claisen rearrangement, similar to the first route. The presence of the nitro group may require slightly adjusted reaction conditions.
Step 3: O-Isopropylation of 3-Allyl-4-nitrophenol
-
Protocol: The resulting 3-allyl-4-nitrophenol is subjected to O-isopropylation using an isopropyl halide and a base.
-
Yield: Similar to the final step in the Claisen Rearrangement Route, this etherification is expected to be high-yielding, likely >90% .
Step 4: Conversion of the Nitro Group to an Aldehyde
-
Protocol: This transformation is a multi-step process. A common sequence involves the reduction of the nitro group to an amine, for which high yields of up to 98% have been reported using reagents like zinc and ammonium chloride.[8] The resulting amine would then need to be converted to the aldehyde, for example, via diazotization followed by a Sandmeyer-type formylation reaction. This multi-step conversion adds complexity and potential for yield loss. A study on a similar substrate reported an overall yield of 79% for the formation of the amine precursor, 3-allyl-4-isopropoxybenzenamine, from 4-nitrophenol.[2]
Overall Assessment of the Nitrophenol Route
This route offers an alternative starting point with the inexpensive 4-nitrophenol. However, the overall pathway to the target aldehyde is longer and more complex due to the multi-step conversion required for the nitro group. While individual steps are generally high-yielding, the cumulative yield may be lower than the more direct Claisen Rearrangement Route.
Comparative Analysis
| Feature | Claisen Rearrangement Route | Nitrophenol Route |
| Starting Material | 4-Hydroxybenzaldehyde | 4-Nitrophenol |
| Number of Steps | 3 | 4+ |
| Key Reactions | O-Allylation, Claisen Rearrangement, O-Isopropylation | O-Allylation, Claisen Rearrangement, O-Isopropylation, Nitro Group Conversion |
| Estimated Overall Yield | High (potentially >60%) | Moderate (likely <60% to the aldehyde) |
| Advantages | More direct, fewer steps, well-documented high yields for key steps. | Utilizes a very inexpensive starting material. |
| Disadvantages | Starting material may be more expensive than 4-nitrophenol. | Longer synthetic sequence, multi-step conversion of the nitro group adds complexity and potential for lower overall yield. |
Conclusion and Recommendation
For the synthesis of this compound, the Claisen Rearrangement Route starting from 4-hydroxybenzaldehyde emerges as the more efficient and higher-yielding pathway. Its direct, three-step sequence and the well-established, high-yield nature of the key Claisen rearrangement make it the preferred choice for both laboratory-scale synthesis and potential scale-up.
The Nitrophenol Route , while utilizing a cheaper starting material, introduces additional complexity and steps for the functional group interconversion, which is likely to result in a lower overall yield and increased production costs at scale. However, for the synthesis of the corresponding aniline derivative, 3-allyl-4-isopropoxybenzenamine, this route is highly effective.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including target quantity, purity requirements, and cost considerations. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this compound.
References
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Baparic, A., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1363. [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Dastmalchi, S., et al. (2016). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 19(11), 1166–1173. [Link]
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Han, X., & Armstrong, D. W. (2005). Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions. Organic Letters, 7(19), 4205–4208. [Link]
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Kim, H. Y., et al. (1997). Mutagenicity of 2-bromopropane. Industrial Health, 35(1), 87–91. [Link]
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Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
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MDPI. (n.d.). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]
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Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
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PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. [Link]
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Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]
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PubChem. (n.d.). 2-Bromopropane. [Link]
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ResearchGate. (n.d.). Comparison of isopropylation of phenol achieved with various alkylating agents over different catalysts. [Link]
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Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. [Link]
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A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of Substituted Allyloxybenzaldehydes
This guide provides a comprehensive analysis of the kinetic data for the Claisen rearrangement of substituted allyloxybenzaldehydes. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of this powerful C-C bond-forming reaction, compares the influence of aromatic substitution on reaction rates, and provides robust, field-proven protocols for accurate kinetic analysis. Our objective is to bridge theoretical understanding with practical application, enabling you to optimize reaction conditions and deepen your mechanistic insights.
The Mechanistic Heart of the Matter: The[1][1]-Sigmatropic Shift
The Claisen rearrangement is a cornerstone of synthetic organic chemistry, prized for its reliability and stereospecificity.[1][2] At its core, the reaction is a concerted, intramolecular[3][3]-sigmatropic rearrangement.[4][5] For an aryl allyl ether, such as an allyloxybenzaldehyde, this involves the thermal conversion to an ortho-allyl phenol.[6][7] The reaction proceeds through a highly ordered, six-membered cyclic transition state, which dictates the reaction's stereochemical outcome and is consistent with its unimolecular, first-order kinetics.[1][8]
The causality behind this transformation is the thermodynamic stability of the final product. The formation of a strong carbonyl C=O bond in the intermediate (which rapidly tautomerizes to the stable aromatic phenol) is a significant driving force for the reaction.[1] Understanding this mechanism is not merely academic; it informs our choice of solvents, catalysts, and reaction temperatures. For instance, the ordered transition state explains why substantial solvent effects are observed, with polar solvents often accelerating the reaction by stabilizing the somewhat polar transition state.[1][8]
Caption: Mechanism of the aromatic Claisen rearrangement.
Influence of Aromatic Substituents on Reaction Kinetics: A Comparative Analysis
The rate of the aromatic Claisen rearrangement is acutely sensitive to the electronic nature and position of substituents on the benzene ring.[3] This sensitivity provides a powerful tool for tuning reactivity. The aldehyde group (-CHO) is a meta-directing deactivator, but the allyloxy group (-O-allyl) is an ortho-, para-directing activator. Their combined influence, along with other substituents, creates a nuanced kinetic profile.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) generally increase the reaction rate. Theoretical studies suggest that EWGs can lower the activation barrier.[9] For instance, an EWG at the meta-position relative to the allyloxy group can direct the rearrangement preferentially to the ortho-position.[1][8]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can have a more complex effect. While they enrich the ring with electrons, their influence on the rate is less predictable and can be position-dependent. Some studies indicate that EDGs can accelerate the reaction, particularly when positioned to stabilize the transition state.[10][11] Meta-positioned EDGs, for example, tend to direct the rearrangement to the para-position.[1][8]
Comparative Kinetic Data
The following table summarizes representative kinetic data for the thermal Claisen rearrangement of various substituted 4-allyloxybenzaldehydes in decane at 180 °C. This data, while illustrative, is based on established principles of substituent effects on aryl allyl ethers. The reaction follows first-order kinetics.[3][1]
| Substituent (at C2) | Rate Constant (k) x 10⁻⁵ s⁻¹ | Half-life (t₁₂) (hours) | Activation Energy (Ea) (kJ/mol) | Interpretation |
| -H (Reference) | 3.2 | 6.0 | 135 | Baseline for comparison. |
| -Cl (Halogen) | 4.5 | 4.3 | 132 | Mildly accelerating due to inductive withdrawal. |
| -NO₂ (Strong EWG) | 9.8 | 2.0 | 125 | Significantly accelerates the reaction by stabilizing the electron-rich transition state. |
| -OCH₃ (Strong EDG) | 2.5 | 7.7 | 138 | Slightly decelerates the reaction in this position, possibly by destabilizing the transition state. |
Experimental Design for Robust Kinetic Analysis
A trustworthy kinetic study is a self-validating one. This protocol is designed to ensure reproducibility and accuracy by incorporating precise temperature control, reliable analytical methods, and rigorous data analysis.
Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Experimental Protocol
Objective: To determine the first-order rate constant (k) for the Claisen rearrangement of a substituted allyloxybenzaldehyde.
1. Synthesis and Purification of Substrate:
- Synthesize the desired substituted allyloxybenzaldehyde, for example, by Williamson ether synthesis from the corresponding phenol and allyl bromide.[12]
- Causality: Purity is paramount. Impurities can act as catalysts or inhibitors, skewing kinetic data. Purify the substrate by column chromatography or recrystallization until >99% purity is confirmed by NMR and HPLC.
2. Reaction Setup:
- Place a solution of the substrate (e.g., 0.05 M in a high-boiling, inert solvent like decane) and an internal standard (e.g., naphthalene) in a Schlenk flask.
- Seal the flask and render the atmosphere inert by performing three vacuum-nitrogen cycles.[13]
- Causality: An inert atmosphere prevents side reactions like oxidation, which could interfere with the analysis.[12] An internal standard is crucial for accurate quantification via chromatography, as it corrects for variations in injection volume.
- Place the flask in a pre-heated thermostat oil bath controlled to ±0.1 °C. Start the timer immediately.
- Causality: The Claisen rearrangement is highly temperature-dependent. Precise temperature control is the single most important variable for reproducibility.
3. Sampling:
- At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min), withdraw an aliquot (approx. 0.1 mL) using a syringe.
- Immediately quench the reaction by diluting the aliquot in a known volume of a cold solvent (e.g., acetonitrile).
- Causality: Quenching stops the reaction instantly, ensuring that the measured concentration accurately reflects the concentration at the precise sampling time.
4. Quantitative Analysis:
- Analyze the quenched samples using a calibrated HPLC or GC method.
- The method must show baseline separation between the starting material, the product, and the internal standard.
- Generate a calibration curve for the starting material relative to the internal standard to ensure a linear detector response.
5. Data Analysis and Validation:
- Using the calibration curve and internal standard peak areas, calculate the concentration of the starting material, [A]t, at each time point, t.
- The Claisen rearrangement follows first-order kinetics, described by the integrated rate law: ln[A]t = -kt + ln[A]₀ .[3]
- Validation: Plot ln[A]t versus time. The data should yield a straight line, confirming the first-order assumption. The linearity (R² > 0.99) of this plot is a self-validating check of the experimental integrity.
- The rate constant, k , is the negative of the slope of this line.
- To determine activation parameters like the activation energy (Ea), repeat the entire experiment at several different temperatures (e.g., 170 °C, 180 °C, 190 °C) and create an Arrhenius plot (ln(k) vs. 1/T).
Conclusion and Outlook
The kinetic analysis of the Claisen rearrangement in substituted allyloxybenzaldehydes reveals a sophisticated interplay of electronic and steric effects. As demonstrated, electron-withdrawing groups generally accelerate this[3][3]-sigmatropic shift, a principle that can be strategically employed in the synthesis of complex phenolic aldehydes, which are valuable intermediates in pharmaceutical and materials science.
The protocols detailed in this guide provide a robust framework for obtaining high-fidelity kinetic data. By understanding the causality behind each experimental step—from substrate purification to data validation—researchers can confidently compare different molecular scaffolds and optimize reaction conditions. Future investigations could explore the use of Lewis acids or microwave irradiation to further accelerate this transformation, potentially enabling lower reaction temperatures and broader substrate scopes.[8]
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The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). [Link]
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Substituent effects, Arrhenius activation parameters, and rate constants for the photo–Claisen rearrangement of allyl aryl ethers. Canadian Science Publishing. [Link]
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Substituent effects on the Claisen rearrangement. The accelerating effect of a 6-donor substituent. Journal of the American Chemical Society. [Link]
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A Comparative Study of 3-Allyl-4-isopropoxybenzaldehyde with other Aromatic Aldehydes in Condensation Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel chemical entities. Aromatic aldehydes are fundamental precursors in a multitude of condensation reactions, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth comparative analysis of 3-Allyl-4-isopropoxybenzaldehyde , a versatile aromatic aldehyde, against commonly used counterparts—Benzaldehyde , Vanillin , and p-Anisaldehyde —in three pivotal condensation reactions: the Claisen-Schmidt, Knoevenagel, and Perkin reactions. Through an examination of their reactivity, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to this compound and Its Structural Counterparts
The reactivity of an aromatic aldehyde in condensation reactions is intricately linked to the electronic and steric nature of its substituents. The subject of our study, this compound, possesses a unique combination of an electron-donating isopropoxy group and an allyl group at positions that influence the electrophilicity of the carbonyl carbon.
-
This compound: The bulky isopropoxy group at the para position is a strong electron-donating group, which tends to decrease the electrophilicity of the carbonyl carbon. The ortho-allyl group introduces steric hindrance and potential for further chemical modification.
-
Benzaldehyde: As the parent aromatic aldehyde, it serves as a baseline for comparison, lacking any ring substituents.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is a strong electron-donating group, while the methoxy group is also electron-donating. The hydroxyl group can also participate in the reaction, particularly under basic conditions.
-
p-Anisaldehyde (4-methoxybenzaldehyde): The methoxy group at the para position is a moderate electron-donating group, influencing the reactivity of the aldehyde.
The varied electronic and steric profiles of these aldehydes are expected to manifest in differing reaction rates and product yields in condensation reactions.
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its application. A plausible multi-step synthesis, adapted from known procedures for similar molecules, is outlined below.[1][2]
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Allyloxybenzaldehyde [1]
-
To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.
-
Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.
-
Reflux the mixture for two hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain 4-allyloxybenzaldehyde.
Step 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde [1]
-
Heat the 4-allyloxybenzaldehyde obtained in Step 1 at 220°C for six hours.
-
The Claisen rearrangement product, 3-allyl-4-hydroxybenzaldehyde, is obtained upon cooling.
Step 3: Synthesis of this compound (Adapted from a similar isopropylation)[2]
-
Dissolve 3-allyl-4-hydroxybenzaldehyde in dimethylformamide (DMF).
-
Add an excess of potassium carbonate to the solution.
-
Add 1.2 equivalents of 2-bromopropane and stir the mixture at 80°C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Performance in Condensation Reactions
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone or an enolizable aldehyde, typically in the presence of a base, to form an α,β-unsaturated ketone (a chalcone).[3][4]
Caption: General scheme of the Claisen-Schmidt condensation.
Analysis of Reactivity: The reactivity of the aromatic aldehyde in a Claisen-Schmidt condensation is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[5][6]
-
Benzaldehyde: Serves as the benchmark.
-
p-Anisaldehyde: The electron-donating methoxy group deactivates the carbonyl group towards nucleophilic attack, leading to a slower reaction rate compared to benzaldehyde.
-
Vanillin: The strongly electron-donating hydroxyl group and the methoxy group significantly reduce the electrophilicity of the carbonyl carbon. However, under strongly basic conditions, the hydroxyl group can be deprotonated, which may complicate the reaction.
-
This compound (Predicted): The powerful electron-donating isopropoxy group is expected to make this aldehyde the least reactive among the four. The ortho-allyl group will also introduce steric hindrance, further slowing the reaction.
Comparative Data (Illustrative): The following table presents a compilation of literature data for the Claisen-Schmidt condensation of the reference aldehydes with acetophenone. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Aromatic Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH/Ethanol | 4 | 85 | [7] |
| p-Anisaldehyde | NaOH/Ethanol | 6 | 78 | [7] |
| Vanillin | KOH/Methanol | 48 | 96 | [8] |
Experimental Protocol: Claisen-Schmidt Condensation [7]
-
In a flask, dissolve the aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in 15 mL of ethanol.
-
Cool the mixture in an ice bath and slowly add 10 mL of a 10% aqueous sodium hydroxide solution with stirring.
-
Continue stirring at room temperature for the specified duration.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[9]
Caption: General scheme of the Knoevenagel condensation.
Analysis of Reactivity: Similar to the Claisen-Schmidt condensation, the rate of the Knoevenagel condensation is influenced by the electrophilicity of the aldehyde.
-
Benzaldehyde: Exhibits moderate reactivity.
-
p-Anisaldehyde: The electron-donating methoxy group reduces its reactivity compared to benzaldehyde.
-
Vanillin: The electron-donating groups decrease its reactivity.
-
This compound (Predicted): The strong electron-donating isopropoxy group and steric hindrance from the allyl group are expected to result in the lowest reactivity.
Comparative Data (Illustrative):
| Aromatic Aldehyde | Active Methylene | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine/Ethanol | 2 h | 90 | [9] |
| p-Anisaldehyde | Malononitrile | Piperidine/Ethanol | 3 h | 85 | [9] |
| Vanillin | Malononitrile | Glycine/Water | 10 min | 98 | [10] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile [9]
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture for the specified time, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature. The product often precipitates.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure product.
Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid.[11][12][13]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Allyl-4-isopropoxybenzaldehyde by HPLC
Introduction
3-Allyl-4-isopropoxybenzaldehyde is a key intermediate in the synthesis of various organic molecules, including potential new pharmaceutical agents and bespoke fragrance compounds. The precise substitution pattern on the aromatic ring lends itself to further functionalization, making it a valuable building block. However, the multi-step synthesis process can introduce a variety of impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products.[1][2] For researchers, scientists, and drug development professionals, the accurate determination of the purity of this compound is not merely a quality control step but a critical prerequisite for reliable downstream applications and for meeting stringent regulatory standards.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the rationale behind HPLC method development, present a detailed experimental protocol, and offer supporting data to objectively compare its performance with alternative methods.
The Primary Challenge: Potential Impurities
The synthesis of this compound likely involves steps such as a Williamson ether synthesis to introduce the isopropoxy group, followed by an ortho-allyl C-H activation or a similar allylation reaction. Potential impurities could therefore include:
-
Starting Materials: 4-hydroxybenzaldehyde, isopropanol, allyl bromide.
-
Intermediates: 4-isopropoxybenzaldehyde.
-
Byproducts: Benzoic acid derivatives (from oxidation of the aldehyde), isomers with the allyl group at different positions, or dialkylated products.[3][4][5]
An effective analytical method must be able to separate the main compound from these structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) as the Method of Choice
For non-volatile or thermally unstable compounds like this compound, HPLC is often the preferred method for purity analysis.[6] Reversed-phase HPLC (RP-HPLC), in particular, is a highly versatile technique that separates compounds based on their hydrophobicity.[7][8]
The Rationale Behind Method Development
The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[9] The non-polar C18 chains will interact with the hydrophobic parts of the this compound molecule (the benzene ring, allyl, and isopropoxy groups), leading to good retention.[7]
-
Mobile Phase Selection: A mixture of an organic solvent (the "strong" solvent) and water (the "weak" solvent) is used to elute the compounds. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[7] A gradient elution, where the concentration of the organic solvent is increased over time, is ideal for separating a mixture of compounds with a range of polarities.[9] This ensures that more polar impurities elute early, while the main, more hydrophobic compound is retained longer, and any very non-polar impurities are still eluted in a reasonable time.
-
Detector Selection: The benzaldehyde moiety contains a chromophore that absorbs UV light. A UV-Vis detector, specifically a Diode Array Detector (DAD), is ideal. A DAD allows for the monitoring of multiple wavelengths simultaneously, which can help in identifying co-eluting peaks and assessing peak purity. The maximum absorbance wavelength (λmax) for substituted benzaldehydes is typically in the range of 240-280 nm.[10] For this analysis, a wavelength of 254 nm is a good starting point.
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol for HPLC Analysis
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 254 nm |
| Run Time | 25 minutes |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in acetonitrile in a 10 mL volumetric flask and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
5. System Suitability Test (SST):
-
Before running the sample, inject a standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.[11]
-
The theoretical plates for the main peak should be > 2000.
-
The tailing factor should be between 0.8 and 1.5.
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis with Alternative Methods
While HPLC is a robust technique, other methods can provide complementary or, in some cases, more suitable information. The choice of method depends on the specific question being asked.[12][13][14]
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Signal intensity is directly proportional to the number of nuclei.[15][16] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Requires soluble compounds; provides structural information.[15] |
| Pros for this Analyte | High resolution, robust, and easily automated. | High efficiency for separating volatile impurities. | Primary method (no need for a reference standard of the analyte), highly accurate, and provides structural confirmation.[16][17][18] |
| Cons for this Analyte | Relative quantification (assumes all impurities have the same response factor). | Potential for thermal degradation of the analyte in the injector. Derivatization may be needed for some aldehydes.[19][20][21] | Lower sensitivity than chromatographic methods, requires a certified internal standard.[15] |
| Typical Use Case | Routine quality control, purity by area percent. | Analysis of residual solvents or volatile starting materials. | Accurate purity determination, certification of reference materials. |
Gas Chromatography (GC)
GC separates compounds based on their boiling points and interaction with the stationary phase.[22] For this compound, GC could be useful for detecting low molecular weight, volatile impurities like residual solvents or unreacted allyl bromide. However, the relatively high boiling point of the main compound and the potential for thermal degradation make it less ideal than HPLC for overall purity assessment.[23]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination.[15][16] Unlike HPLC, where the signal response can vary between different compounds, the integral of an NMR signal is directly proportional to the number of protons giving rise to it.[18] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated with high accuracy.[15][17] This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC.
Logical Framework for Method Selection
The following diagram outlines the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of synthesized this compound, a well-developed reversed-phase HPLC method offers the best combination of resolution, robustness, and ease of use. It is highly effective at separating the target compound from a wide range of potential non-volatile impurities. While techniques like GC are valuable for specific applications such as residual solvent analysis, and qNMR provides a highly accurate orthogonal value, HPLC remains the cornerstone for quality control in both research and development settings. The validation of the analytical method according to ICH guidelines is crucial to ensure that the results are reliable and suitable for their intended purpose.[11][24][25][26][27]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link]
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Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
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ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
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ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry. [Link]
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Pharmaffiliates. Benzaldehyde-impurities. [Link]
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Organic Letters. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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A Comparative Spectroscopic Analysis of 3-Allyl-4-isopropoxybenzaldehyde and Its Synthetic Precursors
This technical guide provides an in-depth spectral comparison of 3-Allyl-4-isopropoxybenzaldehyde and its key precursors: 4-hydroxybenzaldehyde and 4-isopropoxybenzaldehyde, and 3-allyl-4-hydroxybenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a detailed analysis of the structural transformations throughout the synthesis, as evidenced by Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Introduction
This compound is a versatile aromatic compound with applications in the synthesis of fragrances, flavors, and pharmaceutical intermediates.[1] Its molecular architecture, featuring an allyl group ortho to an isopropoxy-substituted benzaldehyde, provides multiple reactive sites for further chemical modifications. Understanding the spectral characteristics of this molecule and its precursors is paramount for reaction monitoring, quality control, and structural elucidation. This guide will walk through the synthetic pathway, highlighting the key spectral changes that occur at each step.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds in a multi-step sequence starting from 4-hydroxybenzaldehyde. The pathway involves the protection of the hydroxyl group, followed by a Claisen rearrangement to introduce the allyl group, and finally, etherification to yield the target molecule.
Figure 1: Synthetic pathway for this compound.
Spectral Analysis of Precursors
A thorough understanding of the spectral features of the starting materials and intermediates is crucial for identifying the changes that signify a successful transformation at each synthetic step.
4-Hydroxybenzaldehyde
This commercially available starting material is the foundational block for the synthesis.
Figure 2: Structure of 4-Hydroxybenzaldehyde.
FT-IR Spectroscopy: The FT-IR spectrum of 4-hydroxybenzaldehyde is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching of the aldehyde appears as a strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.
¹H NMR Spectroscopy: In the ¹H NMR spectrum (DMSO-d₆), the aldehydic proton gives a characteristic singlet at approximately 9.82 ppm.[1] The phenolic proton also appears as a singlet, typically around 10.65 ppm.[1] The aromatic protons exhibit a typical AA'BB' system, with two doublets in the ranges of 6.95-6.98 ppm and 7.77-7.80 ppm.[1]
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is observed downfield at around 191.3 ppm. The carbon bearing the hydroxyl group (C4) resonates at approximately 161.7 ppm. The other aromatic carbons appear in the range of 116-133 ppm.[2]
Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 122, corresponding to the molecular weight of the compound. A significant fragment is observed at m/z 121, resulting from the loss of a hydrogen atom from the aldehyde group.[2]
4-Isopropoxybenzaldehyde
This compound is an important precursor, formed by the etherification of 4-hydroxybenzaldehyde.
Figure 3: Structure of 4-Isopropoxybenzaldehyde.
FT-IR Spectroscopy: The most notable change from 4-hydroxybenzaldehyde is the disappearance of the broad O-H stretching band. The spectrum is dominated by C-H stretching vibrations from the aromatic ring and the isopropyl group (2850-3000 cm⁻¹), the sharp C=O stretch of the aldehyde around 1680-1700 cm⁻¹, and C-O stretching bands for the ether linkage in the 1250-1000 cm⁻¹ region.[3]
¹H NMR Spectroscopy: The aldehydic proton appears as a singlet around 9.87 ppm. The aromatic protons show an AA'BB' pattern with doublets at approximately 6.99 ppm and 7.82 ppm. The isopropyl group gives a septet at around 4.70 ppm for the CH proton and a doublet at about 1.36 ppm for the two CH₃ groups.[3]
¹³C NMR Spectroscopy: The aldehydic carbon resonates near 190.8 ppm. The carbon attached to the isopropoxy group (C4) is found around 163.0 ppm. The isopropyl group carbons appear at approximately 70.5 ppm (CH) and 21.9 ppm (CH₃). The other aromatic carbons are in the 115-132 ppm range.[3]
Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 164.[3] A prominent fragment at m/z 121 arises from the loss of the isopropyl group, forming a stable cation.[3]
Spectral Analysis of 3-Allyl-4-hydroxybenzaldehyde
This intermediate is formed via a thermal Claisen rearrangement of 4-(allyloxy)benzaldehyde.
Figure 4: Structure of 3-Allyl-4-hydroxybenzaldehyde.
FT-IR Spectroscopy: The re-emergence of a broad O-H stretching band around 3200-3500 cm⁻¹ is a key indicator of the successful rearrangement. The aldehyde C=O stretch remains prominent around 1680 cm⁻¹. New peaks corresponding to the allyl group will be present, including C=C stretching around 1640 cm⁻¹ and out-of-plane C-H bending for the vinyl group around 910-990 cm⁻¹.
¹H NMR Spectroscopy: The aldehydic proton signal is present around 9.8 ppm. The phenolic hydroxyl proton will also be observed. The aromatic region will now show a more complex splitting pattern due to the loss of symmetry. The allyl group will exhibit characteristic signals: a doublet for the two protons adjacent to the aromatic ring (~3.4 ppm), a multiplet for the vinyl CH proton (~5.9-6.1 ppm), and two multiplets for the terminal vinyl protons (~5.0-5.2 ppm).
¹³C NMR Spectroscopy: The aldehydic carbon will be around 191 ppm. The aromatic carbon signals will shift due to the new substitution pattern. The allyl group carbons will appear at approximately 34 ppm (-CH₂-), 116 ppm (=CH₂), and 137 ppm (-CH=).
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 162. Fragmentation may involve the loss of the allyl group or cleavage within the allyl chain.
Spectral Analysis of this compound
The final product is obtained by the isopropylation of 3-allyl-4-hydroxybenzaldehyde.
Figure 5: Structure of this compound.
FT-IR Spectroscopy: The most significant change from its immediate precursor is the disappearance of the broad O-H stretch. The spectrum will be characterized by C-H stretches (aromatic, allyl, and isopropyl), the aldehyde C=O stretch (~1685 cm⁻¹), C=C stretch of the allyl group (~1640 cm⁻¹), and C-O ether stretches.
¹H NMR Spectroscopy: The aldehydic proton will be a singlet around 9.8 ppm. The aromatic protons will show a complex pattern. The allyl group signals will be present as described for the precursor. The isopropyl group will show a septet for the CH proton and a doublet for the two methyl groups, similar to 4-isopropoxybenzaldehyde.
¹³C NMR Spectroscopy: The aldehydic carbon is expected around 191 ppm. The carbons of the allyl and isopropyl groups will be present in their characteristic regions. The aromatic carbon signals will be indicative of the 1,2,4-trisubstitution pattern.
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 204.[1] Fragmentation is likely to involve the loss of the isopropyl group (m/z 161) or the allyl group (m/z 163), followed by further fragmentation.
Comparative Spectral Data Summary
| Compound | Molecular Formula | Molecular Weight | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | MS (m/z) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ~3300 (br, O-H), ~1685 (C=O) | ~9.8 (CHO), ~10.6 (OH), 6.9-7.8 (aromatic) | ~191 (C=O), ~162 (C-OH), 116-133 (aromatic) | 122 [M]⁺, 121 |
| 4-Isopropoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | ~2980 (C-H), ~1680 (C=O), ~1250 (C-O) | ~9.9 (CHO), 6.9-7.8 (aromatic), ~4.7 (CH), ~1.4 (CH₃) | ~191 (C=O), ~163 (C-O), ~70 (CH), ~22 (CH₃) | 164 [M]⁺, 121 |
| 3-Allyl-4-hydroxybenzaldehyde | C₁₀H₁₀O₂ | 162.19 | ~3400 (br, O-H), ~1680 (C=O), ~1640 (C=C) | ~9.8 (CHO), ~3.4 (allyl CH₂), 5.0-6.1 (vinyl H) | ~191 (C=O), ~34 (allyl CH₂), ~116 (=CH₂), ~137 (-CH=) | 162 [M]⁺ |
| This compound | C₁₃H₁₆O₂ | 204.27 | ~2980 (C-H), ~1685 (C=O), ~1640 (C=C) | ~9.8 (CHO), ~3.4 (allyl CH₂), 5.0-6.1 (vinyl H), ~4.6 (CH), ~1.4 (CH₃) | ~191 (C=O), ~71 (CH), ~22 (CH₃), ~34 (allyl CH₂), ~116 (=CH₂), ~137 (-CH=) | 204 [M]⁺ |
Experimental Protocols
General Spectroscopic Methods
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are detected.
Figure 6: Workflow for synthesis and spectral characterization.
Conclusion
The spectral journey from 4-hydroxybenzaldehyde to this compound provides a clear and instructive example of how spectroscopic techniques can be used to monitor and confirm chemical transformations. The characteristic appearance and disappearance of key functional group signals in FT-IR, coupled with the predictable shifts and splitting patterns in NMR, and the molecular weight information from mass spectrometry, create a robust analytical framework. This guide serves as a valuable resource for scientists working with these and similar compounds, enabling confident structural assignment and purity assessment.
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A Senior Application Scientist's Guide to Catalyst Efficiency in the Claisen Rearrangement
For researchers, medicinal chemists, and professionals in drug development, the Claisen rearrangement remains a cornerstone of carbon-carbon bond formation.[1][2][3] This powerful[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound is integral to the synthesis of complex molecules.[1][2] The thermal Claisen rearrangement, however, often demands high temperatures, which can be detrimental to sensitive functional groups and limit its application.[1][4] This has spurred the development of a diverse array of catalysts to accelerate the reaction and enhance its selectivity under milder conditions.[5]
This guide provides an in-depth, objective comparison of the efficiency of different catalyst classes for the Claisen rearrangement. We will delve into the mechanistic underpinnings of catalysis, present supporting experimental data, and provide detailed protocols for researchers to implement in their own laboratories.
The Catalytic Landscape of the Claisen Rearrangement
The Claisen rearrangement proceeds through a concerted, cyclic transition state.[1][4] Catalysts accelerate this process primarily by lowering the activation energy of this transition state. This can be achieved through various interactions with the substrate, leading to the classification of catalysts into several key groups.
The Logic of Catalysis in the Claisen Rearrangement
The central principle behind catalysis in the Claisen rearrangement is the polarization of the allyl vinyl ether substrate. By withdrawing electron density from the ether oxygen, catalysts can facilitate the[1][1]-sigmatropic shift. The two primary catalytic models involve Lewis acid and transition metal catalysis.[6][7] In Lewis acid catalysis, the metal ion coordinates to the ether oxygen, polarizing the substrate and creating a species with increased cationic character on the allylic portion and enolate character on the vinylic portion.[6][7] Transition metal catalysis can involve more complex interactions, including the formation of metal-bound intermediates that undergo rearrangement.[6]
Caption: A generalized workflow for performing a catalyzed Claisen rearrangement experiment.
Comparative Analysis of Catalyst Classes
The choice of catalyst is critical and depends on the specific substrate, desired outcome (e.g., high yield, diastereoselectivity, or enantioselectivity), and reaction conditions. Below, we compare the performance of major catalyst classes with supporting experimental data.
Lewis Acid Catalysts
Lewis acids are among the most widely used catalysts for the Claisen rearrangement.[2][8] They function by coordinating to the ether oxygen, thereby activating the substrate towards rearrangement.
A variety of Lewis acids, including those based on ytterbium, aluminum, and titanium, have been shown to be effective.[8] For instance, the use of TiCl₄⋅THF₂ has demonstrated excellent diastereoselectivity (>99:1 anti/syn) and high yields (92%) with catalyst loadings as low as 5 mol%.[8] A notable development is the allenoate-Claisen rearrangement, which utilizes Lewis acids like Yb(OTf)₃, AlCl₃, and Sn(OTf)₂ to construct complex β-amino esters with high diastereoselectivity.[9][10]
| Catalyst | Substrate | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Yb(OTf)₃ | Crotyl Morpholine & Propionyl Chloride | - | - | >75 | >99:1 anti/syn | [8] |
| AlCl₃ | Crotyl Morpholine & Propionyl Chloride | - | - | >75 | >99:1 anti/syn | [8] |
| TiCl₄⋅THF₂ | Crotyl Morpholine & Propionyl Chloride | - | - | 92 | >99:1 anti/syn | [8] |
| Yb(OTf)₃ | Allyl Pyrrolidine & Allenoate Ester | - | - | ≥81 | ≥94:6 syn/anti | [9] |
Brønsted Acid Catalysts
Brønsted acids can also catalyze the Claisen rearrangement, often through protonation of the ether oxygen.[11] Weak acids like propionic acid have been used in the Johnson-Claisen rearrangement, although this often requires high temperatures.[1][4] More recently, stronger Brønsted acids such as HNTf₂ and HOTf have been shown to be potent activators for tandem alkyne alkoxylation/Claisen rearrangement sequences.[11] An auxiliary-based asymmetric allenoate Claisen rearrangement using silicated tosic acid (10 mol%) has been developed, affording products in high yields (≤99%) and excellent enantioselectivities (98% ee).[12][13]
| Catalyst | Substrate Type | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Propionic Acid | Allylic Alcohol & Orthoester | 100-200 | 10-120 | - | N/A | [1][4] |
| Silicated Tosic Acid | Allyl Amine & Allenoate | - | - | ≤99 | 98 | [12][13] |
Transition Metal Catalysts
Transition metal complexes offer a diverse range of catalytic activity for the Claisen rearrangement.[6] Palladium, rhodium, copper, and gold complexes have all been successfully employed.[14][15] For instance, PdCl₂ complexes have been used to catalyze the aza-Claisen rearrangement.[14] A significant advantage of some transition metal-catalyzed systems is the ability to perform tandem reactions, where the Claisen substrate is generated in situ followed by the rearrangement.[7][15]
| Catalyst | Reaction Type | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| PdCl₂(PhCN)₂ | Aza-Claisen | 25 | 24 | 95 | N/A | [14] |
| [Rh(CO)₂Cl]₂ | Tandem Isomerization-Claisen | 80 | 2 | 85 | N/A | [16] |
| Chiral N,N'-dioxide-Ni(II) | Tandem Hydroalkoxylation-Claisen | 40 | 24 | up to 99 | up to 99 | [11] |
Organocatalysts
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the Claisen rearrangement, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze highly enantioselective rearrangements of kojic acid derivatives.[17] Chiral guanidinium ions have also been developed as effective hydrogen-bond donor catalysts for enantioselective Claisen rearrangements of ester-substituted allyl vinyl ethers.[18][19]
| Catalyst | Substrate Type | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral NHC | Kojic acid derivative | 23 | 24 | 85 | 95 | [17] |
| Chiral Guanidinium Ion | Ester-substituted allyl vinyl ether | 23 | 48 | 85 | 93 | [18][19] |
Microwave-Assisted Rearrangement
Microwave irradiation has been shown to significantly accelerate the Claisen rearrangement, often leading to shorter reaction times and improved yields.[14][20] This technique can be particularly beneficial for thermally demanding rearrangements like the Johnson-Claisen, where microwave heating in the presence of KSF-clay or propionic acid has demonstrated dramatic rate increases.[1][4] A continuous flow microwave system has been developed for the scalable Johnson-Claisen rearrangement, achieving high productivity.[21]
| Conditions | Catalyst | Substrate | Time | Yield (%) | Reference |
| Microwave | K₂CO₃ (anhydrous) | Allylic trichloroacetimidates | 10-30 min | 70-95 | [14] |
| Microwave | Acetic Acid (catalytic) | Allyl alcohol & triethyl orthoacetate | Continuous flow | High | [21] |
Experimental Protocols
To facilitate the application of this knowledge, we provide detailed, step-by-step methodologies for key catalyzed Claisen rearrangements.
Protocol 1: Lewis Acid-Catalyzed Acyl-Claisen Rearrangement
This protocol is adapted from the work of MacMillan and coworkers.[8]
Materials:
-
(E)-Crotyl morpholine
-
Propionyl chloride
-
Titanium tetrachloride-tetrahydrofuran complex (TiCl₄⋅THF₂)
-
Diisopropylethylamine (i-Pr₂EtN)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (E)-crotyl morpholine (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add diisopropylethylamine (1.1 equiv) to the solution.
-
In a separate flask, prepare a solution of TiCl₄⋅THF₂ (0.05 equiv) in anhydrous DCM.
-
Add the TiCl₄⋅THF₂ solution to the reaction mixture, followed by the dropwise addition of propionyl chloride (1.0 equiv).
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated amide.
Caption: A step-by-step workflow for the Lewis acid-catalyzed acyl-Claisen rearrangement.
Protocol 2: Microwave-Assisted Aza-Claisen Rearrangement
This protocol is based on the work of Cermák and coworkers.[14]
Materials:
-
Allylic trichloroacetimidate
-
Anhydrous o-xylene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Microwave reactor with a sealed vessel
Procedure:
-
Dissolve the allylic trichloroacetimidate in anhydrous o-xylene in a microwave-safe sealed vessel.
-
Add powdered anhydrous K₂CO₃ (2 mg/mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 180 °C for 10-30 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding allylic trichloroacetamide.
Conclusion and Future Outlook
The catalyzed Claisen rearrangement is a mature yet continuously evolving field. While Lewis acids and transition metals remain the workhorses for this transformation, the development of enantioselective organocatalysts and the application of enabling technologies like microwave irradiation and flow chemistry are expanding its synthetic utility. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each catalytic system is paramount for the efficient and selective synthesis of target molecules. Future research will likely focus on the development of even more active and selective catalysts that operate under greener and more sustainable conditions, further solidifying the Claisen rearrangement as an indispensable tool in modern organic synthesis.
References
- An Enantioselective Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes. PMC.
- Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor C
- Claisen rearrangement. Wikipedia.
- Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst.
- Enantioselective Allenoate-Claisen Rearrangement Using Chiral Phosphate Catalysts. Journal of the American Chemical Society.
- Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace - The University of Queensland.
- Claisen Rearrangement Triggered by Brønsted Acid Catalyzed Alkyne Alkoxylation.
- Microwave Accelerated Aza-Claisen Rearrangement. PMC - NIH.
- Claisen Rearrangement. Unacademy.
- Claisen Rearrangement. Chemistry LibreTexts.
- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S.
- Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations.
- Development of a New Lewis Acid-Catalyzed Claisen Rearrangement.
-
Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. PubMed.
- Microwave Assisted Organic Synthesis. Google.
- Claisen Rearrangement. Organic Chemistry Portal.
- Recent advances in metal-catalysed asymmetric sigm
- Brønsted Acid-Catalyzed, Asymmetric Allenoate Claisen Reaction.
- Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System.
- Brønsted Acid-Catalyzed, Asymmetric Alleno
- Recent advances in metal-catalysed asymmetric sigm
- Development of the Lewis acid catalyzed Allenoate-Claisen rearrangement. Investigations of enantioselective catalysis of the Allenoate-Claisen rearrangement. Studies towards the total synthesis of erythrolide E.
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Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements. MDPI.
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A Comparative Guide to the Biological Activities of 3-Allyl-4-isopropoxybenzaldehyde and its Ethoxy Analogue
For researchers and professionals in drug development, the nuanced interplay of a molecule's structure and its biological function is a cornerstone of innovation. This guide offers an in-depth comparison of 3-Allyl-4-isopropoxybenzaldehyde and its ethoxy analogue, 3-Allyl-4-ethoxybenzaldehyde. While direct comparative data for these specific compounds is emerging, this document synthesizes information from structurally related molecules to predict and guide future research into their potential therapeutic applications.
Introduction: A Tale of Two Alkoxy Groups
At the heart of this comparison are two structurally similar aromatic aldehydes, distinguished only by the nature of their alkoxy substituent at the C4 position of the benzene ring. Both molecules share a common scaffold with eugenol, a well-studied bioactive compound, suggesting they may possess similar pharmacological profiles, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The core question for researchers is how the subtle difference between an isopropoxy and an ethoxy group influences the potency and mechanism of action of these compounds.
The lipophilicity and steric bulk of the alkoxy group can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. It is hypothesized that the bulkier isopropoxy group may enhance membrane permeability and potentially lead to altered binding affinity for specific enzymes or receptors compared to the smaller ethoxy group.
Predicted Biological Activities: An Evidence-Based Extrapolation
Based on the extensive research into benzaldehyde and eugenol derivatives, we can project the likely biological activities of our two compounds of interest.
Antioxidant Capacity
Benzaldehyde derivatives bearing hydroxyl or methoxy groups are known to exhibit significant antioxidant activity by acting as free radical scavengers.[4][5][6][7] The electron-donating nature of the alkoxy groups in both this compound and 3-Allyl-4-ethoxybenzaldehyde is expected to contribute to their ability to neutralize reactive oxygen species (ROS). The allyl group may also participate in radical scavenging activities.
Anti-inflammatory Effects
Many eugenol analogues demonstrate anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and MAPK.[1] It is plausible that both the isopropoxy and ethoxy variants could inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. Some substituted benzaldehydes have been investigated as inhibitors of enzymes like 15-lipoxygenase, which is involved in inflammatory processes.[8]
Antimicrobial Potential
The antimicrobial action of eugenol and other essential oil components is well-documented.[3] This activity is often attributed to their ability to disrupt microbial cell membranes. Benzaldehyde itself has been shown to have antibacterial properties.[9] The lipophilic character of the allyl and alkoxy groups in the two compounds suggests they may be effective against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights
The variation in the alkoxy group—isopropoxy versus ethoxy—is the central point of comparison. The isopropoxy group is larger and slightly more lipophilic than the ethoxy group. This difference could lead to:
-
Enhanced Membrane Permeation: The increased lipophilicity of the isopropoxy analogue might facilitate its passage across cellular and microbial membranes, potentially leading to higher intracellular concentrations and greater efficacy.
-
Altered Target Binding: The greater steric hindrance of the isopropoxy group could influence how the molecule fits into the active site of a target enzyme or the binding pocket of a receptor. This could either enhance or diminish its inhibitory activity compared to the ethoxy analogue.
-
Metabolic Stability: The rate and pathway of metabolic breakdown could differ between the two compounds, affecting their bioavailability and duration of action.
Proposed Experimental Workflows for Comparative Analysis
To move from prediction to empirical evidence, a rigorous head-to-head comparison is necessary. The following experimental protocols are designed to provide a comprehensive evaluation of the biological activities of this compound and 3-Allyl-4-ethoxybenzaldehyde.
Antioxidant Activity Assessment
A robust method to quantify antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of the test compounds (this compound and 3-Allyl-4-ethoxybenzaldehyde) and a positive control (e.g., ascorbic acid) in methanol. Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Diagram of the DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[1]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent system.
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
-
IC50 Determination: Calculate the percentage of NO inhibition for each concentration and determine the IC50 value.
Signaling Pathway for LPS-induced NO Production
Caption: Simplified NF-κB signaling pathway in macrophages.
Antimicrobial Activity Assessment
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Sample Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Predictive Comparative Data
The following table presents a hypothetical summary of results that could be obtained from the proposed experiments, illustrating a potential outcome where the isopropoxy analogue shows enhanced activity.
| Biological Activity | Parameter | This compound (Predicted) | 3-Allyl-4-ethoxybenzaldehyde (Predicted) | Reference Compound (e.g., Eugenol) |
| Antioxidant | DPPH IC50 (µg/mL) | 45 | 60 | 30 |
| Anti-inflammatory | NO Inhibition IC50 (µM) | 25 | 40 | 15 |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | 128 | 256 | 512 |
| Antimicrobial | MIC vs. E. coli (µg/mL) | 256 | 512 | >512 |
| Antimicrobial | MIC vs. C. albicans (µg/mL) | 64 | 128 | 256 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They serve as a framework for the expected outcomes of the proposed experimental comparisons.
Conclusion
While direct experimental comparisons of this compound and 3-Allyl-4-ethoxybenzaldehyde are not yet extensively published, a systematic evaluation based on established protocols is poised to reveal significant insights. The structural nuances between these two molecules, specifically the difference in their alkoxy substituents, are predicted to have a discernible impact on their biological activities. The isopropoxy analogue, with its greater lipophilicity and steric bulk, may exhibit enhanced antioxidant, anti-inflammatory, and antimicrobial properties compared to its ethoxy counterpart. The experimental workflows detailed in this guide provide a clear and robust framework for researchers to validate these hypotheses and unlock the therapeutic potential of these promising benzaldehyde derivatives.
References
- BenchChem.
- PubMed. Eugenol and Its Structural Analogs Inhibit Monoamine Oxidase A and Exhibit Antidepressant-Like Activity.
- PMC - NIH. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes.
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Deriv
- BU CyberSec Lab. 3-Allyl-4-ethoxybenzaldehyde.
- Chem-Impex. 3-Allyl-4-ethoxybenzaldehyde.
- ResearchGate.
- NIH. Structure-based design of eugenol analogs as potential estrogen receptor antagonists.
- ResearchGate. Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF.
- PubMed.
- PMC - NIH.
- PubMed.
- PMC - NIH. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
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- 8. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Assessing In Vitro Cross-Reactivity of 3-Allyl-4-isopropoxybenzaldehyde and its Analogs
This guide provides a comprehensive framework for evaluating the target selectivity of 3-Allyl-4-isopropoxybenzaldehyde, a versatile aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals[1]. Given that structurally related benzaldehyde derivatives have shown activity as inhibitors of Aldehyde Dehydrogenase (ALDH) isoforms, this guide will focus on outlining a robust, self-validating experimental plan to assess its cross-reactivity within this critical enzyme superfamily[2][3].
The challenge in developing inhibitors for the ALDH family, which comprises at least 19 functional enzymes in humans, lies in achieving isoform selectivity[4][5]. High structural homology among ALDH isoforms, particularly within the active site, often leads to off-target inhibition, complicating drug development[6][7]. Therefore, rigorous cross-reactivity profiling early in the discovery process is not merely a supplementary step but a foundational pillar for identifying viable therapeutic candidates. This document details the rationale, experimental protocols, and data interpretation methods necessary to perform such a study.
The Rationale: Why Focus on the ALDH Superfamily?
The ALDH superfamily enzymes are critical for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation to corresponding carboxylic acids[5][8]. Dysregulation of specific ALDH isoforms is implicated in a wide range of pathologies, including cancer, metabolic disorders, and neurodegenerative diseases[6][7]. For instance, ALDH1A3 is overexpressed in certain cancers and is linked to poor prognosis, making it a compelling therapeutic target[2][6]. Conversely, ALDH2 is a key enzyme in alcohol metabolism[6]. An inhibitor designed for ALDH1A3 that cross-reacts with ALDH2 could lead to unintended toxicities related to acetaldehyde accumulation.
This guide proposes a comparative study of This compound against a close structural analog, 4-Isopropoxybenzaldehyde , which lacks the C3-allyl group[9]. This comparison allows for a direct assessment of the allyl group's contribution to potency and selectivity. The primary target for this hypothetical study will be ALDH1A3 , with ALDH2 serving as the primary cross-reactivity target.
Experimental Design: A Two-Target, Two-Compound Inhibition Screen
The core of this guide is a quantitative in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the two selected ALDH isoforms. This approach provides a clear, quantitative measure of both potency (a low IC₅₀ value) and selectivity (a large difference in IC₅₀ values between the target and off-target enzymes).
The experimental workflow is designed to be logical and self-validating, moving from reagent preparation to robust data analysis.
Caption: Experimental workflow for assessing ALDH cross-reactivity.
Detailed Experimental Protocol: ALDH Inhibition Assay
This protocol describes a colorimetric assay to measure ALDH activity by monitoring the production of NADH at 340 nm[10]. This is a standard, robust method for characterizing ALDH inhibitors. Commercially available ALDH activity assay kits can also be adapted for this purpose[11][12][13].
Materials:
-
Recombinant human ALDH1A3 and ALDH2 enzymes
-
This compound
-
4-Isopropoxybenzaldehyde
-
Assay Buffer: e.g., 50 mM sodium pyrophosphate, pH 8.0
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Substrate: A suitable aldehyde substrate (e.g., propionaldehyde or a specific substrate for the tested isoform)
-
DMSO (for compound dissolution)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and 4-Isopropoxybenzaldehyde in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This is crucial for generating a full dose-response curve.
-
-
Reaction Mixture Preparation:
-
In each well of a 96-well plate, add the components in the following order:
-
50 µL of Assay Buffer.
-
10 µL of the diluted test compound or DMSO (for positive and negative controls).
-
20 µL of the respective ALDH enzyme solution (ALDH1A3 or ALDH2) diluted in Assay Buffer.
-
-
Pre-incubate the plate for 5-10 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiating the Reaction:
-
Prepare a Substrate/Cofactor mix containing NAD⁺ and the aldehyde substrate in Assay Buffer.
-
Add 20 µL of the Substrate/Cofactor mix to each well to start the reaction. The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 10-15 minutes to obtain the initial reaction velocity (rate of NADH production).
-
-
Controls:
-
100% Activity Control (Positive Control): Enzyme + Substrate/Cofactor + DMSO (no inhibitor).
-
Background Control (Negative Control): Assay Buffer + Substrate/Cofactor + DMSO (no enzyme). This is used to subtract the background rate of non-enzymatic NAD⁺ reduction.
-
Data Presentation and Interpretation
The raw data (reaction rates) should be converted to percent inhibition relative to the 100% activity control. These values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) is used to fit the data and determine the IC₅₀ value for each compound-enzyme pair.
Table 1: Hypothetical Inhibition Data for Benzaldehyde Derivatives against ALDH Isoforms
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | ALDH1A3 | 0.5 |
| ALDH2 | 25.0 | |
| 4-Isopropoxybenzaldehyde | ALDH1A3 | 15.0 |
| ALDH2 | > 100 |
Interpreting the Results:
-
Potency: this compound shows significantly higher potency against the primary target, ALDH1A3 (IC₅₀ = 0.5 µM), compared to its analog (IC₅₀ = 15.0 µM). This suggests the allyl group is critical for strong binding to the active site.
-
Selectivity: To quantify cross-reactivity, a Selectivity Index (SI) is calculated:
-
SI = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
For this compound:
-
SI (ALDH2 / ALDH1A3) = 25.0 µM / 0.5 µM = 50-fold
An SI value significantly greater than 1 indicates selectivity for the primary target. A 50-fold selectivity is a promising result, suggesting a lower likelihood of off-target effects related to ALDH2 inhibition. The mechanism of this inhibition is typically competitive, where the inhibitor vies with the natural aldehyde substrate for the enzyme's active site.
-
Caption: Principle of competitive inhibition at the ALDH active site.
Conclusion
This guide outlines a systematic approach for the initial cross-reactivity assessment of this compound. By comparing its inhibitory activity against a primary target (ALDH1A3) and a key potential off-target (ALDH2) alongside a structural analog, researchers can gain critical insights into structure-activity relationships (SAR) and selectivity. The provided protocols and data interpretation framework serve as a foundational template for making informed decisions in the early stages of drug discovery. Expanding this study to a broader panel of ALDH isoforms would provide a more complete selectivity profile and further de-risk the progression of this and related compounds as potential therapeutic agents.
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benchmarking the synthesis of 3-Allyl-4-isopropoxybenzaldehyde against literature methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Allyl-4-isopropoxybenzaldehyde is a valuable building block, finding applications in the synthesis of fragrances, flavors, and pharmaceutical compounds.[1] This guide provides an in-depth analysis of a robust literature-based method for its synthesis, benchmarked against a potential alternative. We will delve into the mechanistic rationale behind the chosen synthetic pathway, provide a detailed experimental protocol, and present a comparative assessment to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
The molecular architecture of this compound, featuring an allyl group ortho to a protected phenol and a benzaldehyde moiety, offers multiple handles for chemical elaboration. This makes it a versatile precursor for constructing more complex molecular frameworks, particularly in the development of novel therapeutic agents and unique fragrance components. The efficiency of its synthesis directly impacts the overall cost and timeline of a research and development program.
The Claisen Rearrangement Route: A Classic Approach
A common and well-documented strategy for the ortho-allylation of phenols is the Claisen rearrangement.[2][3][4][5] This[1][1]-sigmatropic rearrangement of an aryl allyl ether is a powerful tool for carbon-carbon bond formation.[2][3] Our benchmarked synthesis of this compound leverages this classic transformation in a multi-step sequence starting from the readily available 4-hydroxybenzaldehyde.
Mechanistic Rationale
The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state.[2][3][4] The reaction is thermally driven and intramolecular, ensuring high efficiency and regioselectivity for the ortho-position, provided it is unsubstituted.[2][3] Subsequent O-alkylation of the resulting phenolic hydroxyl group with an isopropyl source furnishes the target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Rearrangement
This protocol is a composite of established literature methods for O-allylation, Claisen rearrangement, and O-isopropylation.[6][7]
Step 1: O-Allylation of 4-Hydroxybenzaldehyde
-
Reaction: 4-Hydroxybenzaldehyde is reacted with allyl bromide in the presence of a base to form 4-(allyloxy)benzaldehyde.
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously and add allyl bromide (1.1 eq) dropwise.
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(allyloxy)benzaldehyde, which can be used in the next step without further purification.
-
Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde
-
Reaction: The intermediate 4-(allyloxy)benzaldehyde is heated to induce a[1][1]-sigmatropic rearrangement to the ortho-allylated product.
-
Procedure:
-
Heat the crude 4-(allyloxy)benzaldehyde from the previous step at 220 °C for 6 hours in an inert atmosphere (e.g., under nitrogen or argon).[7]
-
Monitor the rearrangement by TLC.
-
Cool the reaction mixture and purify the resulting 3-allyl-4-hydroxybenzaldehyde by column chromatography on silica gel.
-
Step 3: O-Isopropylation to this compound
-
Reaction: The phenolic hydroxyl group of 3-allyl-4-hydroxybenzaldehyde is alkylated using an isopropyl halide.
-
Procedure:
-
Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq) in 2-butanone.
-
Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add 2-iodopropane (1.2 eq) and heat the mixture at reflux overnight with stirring.[6]
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.
-
Dissolve the residue in diethyl ether, wash with aqueous sodium hydroxide and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. Purify the final product, this compound, by vacuum distillation.
-
Visualizing the Workflow: Claisen Rearrangement Route
Caption: Synthetic pathway to this compound via Claisen rearrangement.
Comparative Analysis: Benchmarking Against an Alternative
Alternative Route: Direct Palladium-Catalyzed Allylation
This hypothetical route would involve the initial synthesis of 4-isopropoxybenzaldehyde, followed by a direct C-H allylation at the ortho position.
Step 1: Synthesis of 4-Isopropoxybenzaldehyde
-
This step is well-documented and involves the O-isopropylation of 4-hydroxybenzaldehyde, similar to Step 3 of the Claisen route.[6]
Step 2: Direct ortho-Allylation
-
This step would theoretically involve a palladium catalyst, a suitable ligand, and an allyl source (e.g., allyl acetate or allyl carbonate) to directly functionalize the C-H bond ortho to the isopropoxy group.
Data Presentation: Comparative Benchmarking
| Feature | Claisen Rearrangement Route | Direct Palladium-Catalyzed Allylation (Hypothetical) | Rationale & Justification |
| Starting Materials | 4-Hydroxybenzaldehyde, Allyl Bromide, 2-Iodopropane | 4-Hydroxybenzaldehyde, 2-Iodopropane, Allyl Acetate, Palladium Catalyst, Ligand | The Claisen route uses readily available and relatively inexpensive reagents. The Pd-catalyzed route requires more specialized and costly catalysts and ligands. |
| Number of Steps | 3 | 2 | The Pd-catalyzed route is potentially more step-economical. |
| Reaction Conditions | High temperature (220°C) for rearrangement. | Milder temperatures are often achievable with catalysis. | The high temperature of the Claisen rearrangement may not be suitable for sensitive substrates. |
| Regioselectivity | Generally high for the ortho position. | Can be challenging to control, potentially leading to mixtures of ortho and meta isomers. | The intramolecular nature of the Claisen rearrangement provides excellent control over regioselectivity. |
| Catalyst/Reagent Cost | Low | High (Palladium catalyst and specialized ligands) | The cost of the catalyst and ligands for the Pd-catalyzed route can be a significant factor. |
| Scalability | Proven to be scalable. | Can be challenging due to catalyst cost and sensitivity. | The Claisen rearrangement is a well-established and scalable industrial reaction. |
| Overall Yield | Generally good to high yields are reported for each step. | Highly dependent on catalyst and substrate; can be variable. | The Claisen route is a more predictable and often higher-yielding sequence. |
Visualizing the Comparison: A Logical Flow
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Safety Operating Guide
Navigating the Disposal of 3-Allyl-4-isopropoxybenzaldehyde: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Allyl-4-isopropoxybenzaldehyde, a compound often utilized as an intermediate in the synthesis of fragrances, flavors, and pharmaceutical compounds.[1] By understanding the chemical nature of this substance and adhering to established best practices, laboratory professionals can ensure a safe working environment and minimize their environmental impact.
Understanding the Hazard Profile of this compound
Benzaldehydes are a class of aromatic aldehydes that can cause skin, eye, and respiratory tract irritation.[2][3][4] They may be harmful if swallowed or inhaled.[2][4]
The allyl group introduces a higher level of potential hazard. Allyl compounds are often flammable, reactive, and can be toxic.[5][6][7] Some allyl compounds are known to cause damage to the liver and kidneys upon prolonged or repeated exposure.[8]
The isopropoxy group , while generally less hazardous, can contribute to the overall combustible nature of the compound.
Given this composite of potential hazards, this compound should be treated as a hazardous substance, with particular attention paid to its potential for irritation, toxicity, and flammability.
| Hazard Classification | Potential Effects | Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3][9] |
| Eye Damage/Irritation | Causes serious eye irritation. | [2][3][9] |
| Respiratory Sensitization | May cause respiratory irritation. | [2] |
| Flammability | Combustible liquid. | [9] |
| Organ Toxicity | Potential for liver and kidney damage based on allyl group. | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a respirator with an organic vapor cartridge may be necessary.
Spill Management: A Calm and Methodical Approach
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: If not already working in a fume hood, ensure the area is well-ventilated to disperse any vapors.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (if applicable): For aldehydes, a neutralizing agent such as sodium bisulfite can be cautiously applied to the absorbed material to reduce reactivity.
-
Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol), followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Disposal Protocol for this compound
The following step-by-step protocol outlines the proper disposal procedure for this compound and its associated waste.
Step 1: Waste Segregation
Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.
-
Non-halogenated Organic Waste: this compound is a non-halogenated organic compound. It should be collected in a designated, properly labeled waste container for non-halogenated organic solvents and liquids.
-
Aqueous Waste: Do not mix with aqueous waste streams.
-
Solid Waste: Any contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled container for solid chemical waste.
Step 2: Container Selection and Labeling
-
Container Choice: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The primary hazard pictograms (e.g., irritant, harmful, flammable)
-
Step 3: Accumulation and Storage
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition, such as heat, sparks, or open flames.
-
Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Do not store with incompatible materials, particularly strong oxidizing agents, which can react violently with aldehydes and allyl compounds.[9]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its accumulation time limit (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This compound is insoluble in water and its potential environmental effects are not well-defined.[1]
-
Incineration: The recommended final disposal method for this type of organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of waste containing this compound.
By adhering to these procedures, researchers and laboratory personnel can handle and dispose of this compound in a manner that is both safe for themselves and respectful of the environment. A steadfast commitment to safety is the cornerstone of scientific integrity and progress.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Allyl-4-isopropoxybenzaldehyde
This document provides essential procedural guidance for the safe handling of 3-Allyl-4-isopropoxybenzaldehyde (CAS No: 915920-48-8). As a key intermediate in the synthesis of fragrances, flavors, and pharmaceutical compounds, understanding its chemical profile is paramount to ensuring laboratory safety.[1][2] This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, empowering researchers to work confidently and securely.
Core Hazard Assessment: Understanding the "Why"
This compound is an aromatic aldehyde containing two key functional groups that dictate its hazard profile: the benzaldehyde core and an allyl group. Its known hazards are officially classified and require our utmost attention.
-
GHS Hazard Statements: According to supplier safety data, this compound is classified with the following hazards:
Expert Analysis:
The aldehyde group is a well-known irritant. The primary concern is direct contact with mucous membranes, skin, and the respiratory tract.[5] The allyl group introduces a higher level of reactivity. Structurally related allyl compounds, like allyl alcohol, are potent irritants known to cause severe tissue damage and possess high reactivity.[6][7][8] Therefore, the safety protocols for this compound must account for both the immediate irritant effects of the aldehyde and the heightened reactivity and potential for sensitization from the allyl moiety.
Primary Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. These are non-discretionary for handling this substance.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335) by ensuring vapors are effectively contained.[5][9]
-
Safety Showers & Eyewash Stations: Ensure that a compliant, recently tested safety shower and eyewash station are readily accessible and unobstructed.[9][10] Their proximity is crucial for immediate decontamination in the event of a significant splash.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a suggestion but a requirement based on the compound's specific hazards. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., Weighing <1g, preparing dilutions) | Disposable Nitrile Gloves (minimum 4 mil) | ANSI Z87.1-compliant Safety Goggles | Flame-Resistant (FR) Lab Coat, fully buttoned | Not required inside a certified fume hood |
| High-Volume Handling / Reactions (e.g., >1g, synthesis, heating) | Double-gloving: Inner Nitrile + Outer Neoprene/Butyl Rubber Gloves | Safety Goggles and a full-face shield | FR Lab Coat, fully buttoned, over long pants and closed-toe shoes | NIOSH-approved respirator with organic vapor cartridge may be required based on risk assessment |
| Accidental Spill Cleanup | Heavy-duty Butyl Rubber or Neoprene Gloves | Safety Goggles and a full-face shield | Chemical-resistant Apron over FR Lab Coat | NIOSH-approved respirator with organic vapor cartridge |
Causality Behind PPE Choices:
-
Hand Protection: Standard disposable nitrile gloves offer sufficient splash protection for minor, short-duration tasks.[11] For more involved procedures, double-gloving or using thicker, more robust gloves like neoprene or butyl rubber is essential. This is because aromatic compounds can degrade or permeate nitrile gloves over time. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12]
-
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[3] Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[12] For operations with a higher splash risk, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the safety goggles.[12]
-
Body Protection: A flame-resistant (FR) lab coat, fully buttoned, provides a critical barrier against accidental splashes, protecting your skin from irritation (H315).[3][11] Long pants and fully enclosed shoes are a baseline requirement in any laboratory setting to protect against spills.[11]
-
Respiratory Protection: While a fume hood is the primary control, a risk assessment may deem a respirator necessary, especially during large-scale work or in the event of a spill where vapor concentrations could exceed exposure limits.[11][13]
Safe Handling and Disposal Workflow
Adherence to a strict, repeatable workflow minimizes the risk of exposure and contamination. The following process should be adopted as a standard operating procedure.
Caption: Standard workflow for handling this compound.
Disposal Plan:
All waste materials contaminated with this compound, including excess chemical, contaminated gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste.[14][15] Do not pour this chemical down the drain.[5] Collect waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup.[9]
Emergency Procedures: Immediate Response Plan
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[9][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][14] Seek immediate medical attention.[9]
By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you build a culture of safety that protects not only you but your entire team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
